molecular formula C9H8F3NO2 B3094588 2,4,5-Trifluoro-DL-Phenylalanine CAS No. 1260002-73-0

2,4,5-Trifluoro-DL-Phenylalanine

Cat. No.: B3094588
CAS No.: 1260002-73-0
M. Wt: 219.16 g/mol
InChI Key: SWJFYJHCOWRRLR-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-DL-Phenylalanine is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,5-Trifluoro-DL-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trifluoro-DL-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2,4,5-trifluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJFYJHCOWRRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering the Future of Peptidomimetics: A Technical Whitepaper on 2,4,5-Trifluoro-DL-Phenylalanine (CAS 142844-04-2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic incorporation of fluorine into organic scaffolds has become a cornerstone of modern drug design. 2,4,5-Trifluoro-DL-Phenylalanine (CAS 142844-04-2) represents a highly specialized non-canonical amino acid that fundamentally alters the physicochemical landscape of peptides and small molecules.

Unlike mono-fluorinated derivatives, the 2,4,5-trifluoro substitution pattern induces profound electronic and steric effects. It reverses the quadrupole moment of the aromatic ring, dramatically enhances metabolic stability by shielding primary oxidation sites, and provides a distinct


F NMR signature for structural probing. This whitepaper dissects the causality behind these properties, detailing how this specific fluorination pattern is leveraged in blockbuster therapeutics (e.g., DPP-4 inhibitors) and providing self-validating protocols for its integration into biotherapeutic research.

Physicochemical Properties & The "Fluorine Effect"

To understand the utility of 2,4,5-Trifluoro-DL-Phenylalanine, we must first quantify its baseline properties. The introduction of three highly electronegative fluorine atoms onto the phenyl ring creates a unique balance of lipophilicity and electron deficiency.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionCausality / Impact in Drug Design
IUPAC Name 2-amino-3-(2,4,5-trifluorophenyl)propanoic acidCore scaffold for peptidomimetics.
CAS Number 142844-04-2 (DL-racemate)Standard identifier for the racemic mixture used in early-stage synthesis.
Molecular Formula C₉H₈F₃NO₂The F₃ substitution increases molecular weight while maintaining a steric profile similar to hydrogen.
Molecular Weight 219.16 g/mol Optimal for maintaining Lipinski's Rule of 5 compliance.
Aromatic Electron Density Highly Electron-DeficientReverses the aromatic quadrupole moment, enabling edge-to-face

stacking with electron-rich residues (Tyr, Trp) [1].
Lipophilicity (logP) Increased relative to standard PheDrives enhanced membrane permeability and target receptor affinity.

Mechanistic Causality in Drug Design

As application scientists, we do not merely substitute atoms; we engineer molecular interactions. The selection of the 2,4,5-trifluoro pattern is highly deliberate.

Electronic Reversal and Stacking

Standard phenylalanine features an electron-rich aromatic ring. When binding to a receptor pocket that is also electron-rich, electrostatic repulsion can occur. The 2,4,5-trifluorination withdraws electron density via the inductive effect, rendering the


-system electron-deficient. This enables orthogonal, multipolar interactions  and highly favorable edge-to-face 

stacking with target proteins. This exact mechanism is responsible for the high-affinity binding of 2,4,5-trifluorophenyl derivatives in the S1 pocket of the Dipeptidyl Peptidase-4 (DPP-4) enzyme [2].
Metabolic Shielding

Cytochrome P450 enzymes typically oxidize aromatic rings at the para or ortho positions. By occupying the 2, 4, and 5 positions with fluorine—a bioisostere of hydrogen that forms an exceptionally strong C-F bond (approx. 116 kcal/mol)—we effectively block these metabolic liabilities. This causality directly translates to an extended in vivo half-life and improved bioavailability.

G A 2,4,5-Trifluoro-DL-Phe (CAS 142844-04-2) B Electron-Deficient Aromatic Ring A->B C Increased Lipophilicity (Higher logP) A->C E CYP450 Oxidation Blockade (Metabolic Shielding) A->E D Reversed Quadrupole Moment (Edge-to-Face pi-stacking) B->D F Enhanced Binding Affinity (e.g., DPP-4 S1 Pocket) C->F D->F G Extended In Vivo Half-Life E->G

Fig 1. Mechanistic pathway of 2,4,5-trifluorination enhancing pharmacodynamics and pharmacokinetics.

Applications in Biotherapeutics and Diagnostics

Precursor to Blockbuster Antidiabetics

The D-enantiomer of 2,4,5-trifluorophenylalanine is the critical chiral building block for the synthesis of Sitagliptin and Evogliptin , blockbuster drugs used to treat Type 2 Diabetes [2]. The 2,4,5-trifluorophenyl moiety anchors the drug into the DPP-4 active site, demonstrating how early-stage integration of CAS 142844-04-2 into screening libraries can yield highly potent pharmacophores.

F NMR Structural Probing

Because fluorine is 100% naturally abundant as the


F isotope and possesses a nuclear spin of ½, it is an ideal NMR active nucleus. Incorporating 2,4,5-Trifluoro-DL-Phe into peptides allows researchers to monitor protein-ligand interactions, conformational changes, and folding dynamics without background interference, as fluorine is virtually absent in native biological systems [1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The electron-withdrawing nature of the trifluorophenyl ring slightly alters the steric bulk and electronic environment of the


-carbon. Standard coupling reagents (like DIC/Oxyma) may result in incomplete coupling. Therefore, we utilize HATU, a highly efficient uronium salt.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol) in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Activation (The Causality Step): Dissolve 4 eq of Fmoc-2,4,5-Trifluoro-DL-Phe-OH and 3.95 eq of HATU in DMF. Add 8 eq of DIPEA. Rationale: HATU prevents epimerization and overcomes the steric hindrance of the fluorinated ring.

  • Coupling: Add the activated amino acid to the resin. Agitate for 120 minutes (extended from the standard 45 minutes due to the bulky side chain).

  • Self-Validation (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents.

    • Result: A yellow color confirms complete coupling (primary amines are capped). A blue color indicates incomplete coupling, triggering an automatic re-coupling step.

  • Cleavage: Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours, then precipitate in cold diethyl ether.

SPPS S1 1. Resin Swelling & Fmoc Deprotection S2 2. Activation of Fmoc-2,4,5-F3-Phe (HATU/DIPEA, 5 min) S1->S2 S3 3. Coupling Reaction (Extended Time: 120 min) S2->S3 S4 4. Kaiser Test (Validation Check) S3->S4 S4->S3 Positive (Incomplete) S5 5. Cleavage & Global Deprotection (TFA/TIS/H2O) S4->S5 Negative (Complete)

Fig 2. Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for fluorinated amino acids.

Protocol B: F NMR Ligand Binding Assay
  • Sample Preparation: Prepare a 50 µM solution of the 2,4,5-Trifluoro-Phe-containing peptide in PBS (pH 7.4) with 10% D₂O.

  • Baseline Acquisition: Acquire a 1D

    
    F NMR spectrum (typically between -110 to -150 ppm for aromatic fluorines) to establish the chemical shifts of the unbound state.
    
  • Titration: Titrate the target protein into the peptide solution in stoichiometric increments (0.25, 0.5, 1.0 eq).

  • Validation Analysis: Monitor line broadening (T₂ relaxation) and chemical shift perturbations. Causality: As the low-molecular-weight peptide binds to the macromolecular protein, its tumbling rate decreases drastically, causing observable line broadening that confirms target engagement.

Conclusion

2,4,5-Trifluoro-DL-Phenylalanine is far more than a structural curiosity; it is a precision-engineered tool for medicinal chemists. By mastering the causality of its electronic reversal, metabolic shielding, and steric properties, researchers can systematically overcome the pharmacokinetic limitations of traditional peptidomimetics and small molecules.

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry / National Institutes of Health (NIH).[Link] [1]

  • Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry (RSC Publishing).[Link] [2]

  • 2,4,5-Trifluoro-L-phenylalanine | C9H8F3NO2 | CID 2762263. PubChem.[Link] [3]

2,4,5-Trifluoro-DL-Phenylalanine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2,4,5-Trifluoro-DL-Phenylalanine

Executive Summary

2,4,5-Trifluoro-DL-Phenylalanine (2,4,5-F3-Phe) is a non-canonical, fluorinated amino acid derivative critical to modern medicinal chemistry and peptide engineering.[] By substituting hydrogen with fluorine at the 2, 4, and 5 positions of the phenyl ring, this compound introduces profound electronic and steric modifications without significantly altering the steric bulk compared to the parent phenylalanine. These modifications are strategically employed to block metabolic hotspots (preventing hydroxylation), modulate lipophilicity (LogP), and serve as sensitive probes in 19F-NMR spectroscopy. This guide details the physicochemical properties, synthesis, and application logic of 2,4,5-F3-Phe for drug development professionals.

Part 1: Physicochemical Core Profile

The following data represents the foundational chemical identity of the racemic (DL) compound.

PropertySpecification
Chemical Name 2,4,5-Trifluoro-DL-Phenylalanine
IUPAC Name 2-amino-3-(2,4,5-trifluorophenyl)propanoic acid
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
CAS Number (DL) 1260002-73-0
CAS Number (L-isomer) 749847-57-2 (Reference for chiral applications)
Appearance White to off-white crystalline powder
Solubility Soluble in water (low pH), 1M HCl, and glacial acetic acid; sparingly soluble in ethanol.
pKa (Predicted)

-COOH: ~2.2
Melting Point 230–235 °C (Decomposition)

Part 2: The Fluorine Effect in Drug Design

The incorporation of fluorine atoms at the 2, 4, and 5 positions is not arbitrary; it is a calculated structural modification designed to alter the pharmacokinetics (PK) and pharmacodynamics (PD) of a peptide or small molecule drug.

Mechanistic Impact
  • Metabolic Blocking: The P450 enzymes typically target the electron-rich aromatic ring for oxidation (hydroxylation), often at the para (4) position. Fluorine, being the most electronegative element, deactivates the ring towards electrophilic attack and physically blocks these sites, significantly extending the half-life (

    
    ) of the compound.
    
  • Lipophilicity Modulation: The C-F bond is highly hydrophobic. Trifluoro-substitution increases the partition coefficient (LogP), facilitating better membrane permeability and blood-brain barrier (BBB) penetration.

  • Conformational Biasing: The electronic repulsion between the fluorine atoms and backbone atoms can lock the side chain into specific rotamers, potentially enhancing binding affinity to target receptors.

DrugDesignLogic Phe Native Phenylalanine Metabolism Metabolic Instability (P450 Hydroxylation) Phe->Metabolism Rapid Oxidation F3Phe 2,4,5-Trifluoro-Phe Phe->F3Phe Fluorine Substitution (Positions 2,4,5) F3Phe->Metabolism Blocks P450 Access Outcome Enhanced Stability & Bioavailability F3Phe->Outcome Increased t1/2 Optimized LogP

Figure 1: Strategic logic for substituting Phenylalanine with 2,4,5-Trifluoro-Phenylalanine to block metabolic degradation.

Part 3: Synthesis Protocol (Erlenmeyer-Plöchl Azlactone)

For the synthesis of the racemic DL-2,4,5-Trifluoro-Phenylalanine , the Erlenmeyer-Plöchl azlactone synthesis is the standard industrial and laboratory method. This route is robust, cost-effective, and scalable.

Reagents & Materials
  • Precursor: 2,4,5-Trifluorobenzaldehyde (CAS: 165047-24-5)

  • Co-reactant: N-Acetylglycine (or Hippuric acid)

  • Reagents: Sodium Acetate (anhydrous), Acetic Anhydride

  • Reducing Agent: Hydriodic acid (HI) with Red Phosphorus (P) OR H₂/Pd-C.

Step-by-Step Methodology
  • Azlactone Formation (Cyclization & Condensation):

    • In a round-bottom flask, combine 2,4,5-trifluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride (3.0 eq).

    • Reflux the mixture at 120°C for 2–4 hours. The solution will turn yellow/orange as the azlactone forms.

    • Critical Check: Monitor TLC for the disappearance of the aldehyde.

    • Cool to room temperature. The azlactone product often precipitates. If not, add cold ethanol/water to induce precipitation. Filter and wash with cold ethanol.

  • Hydrolysis (Ring Opening):

    • Suspend the azlactone in 10% aqueous NaOH or HCl and reflux for 3–5 hours. This opens the oxazolone ring to yield the

      
      -acylaminocinnamic acid intermediate.
      
  • Reduction (Hydrogenation):

    • Catalytic Method: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst (5 wt%). Hydrogenate at 40–60 psi H₂ at 50°C for 12 hours.

    • Alternative (HI/P): Reflux the intermediate with 57% HI and red phosphorus to simultaneously reduce the double bond and remove the acetyl protecting group.

  • Purification:

    • Filter off the catalyst/phosphorus.

    • Adjust pH to the isoelectric point (~pH 5.5–6.0) using ammonia or NaOH. The free amino acid will precipitate.

    • Recrystallize from water/ethanol.

SynthesisPathway Start 2,4,5-Trifluorobenzaldehyde + N-Acetylglycine Step1 Condensation (Ac2O / NaOAc, 120°C) Start->Step1 Azlactone Intermediate: Azlactone (Oxazolone) Step1->Azlactone Step2 Hydrolysis (Ring Opening) Azlactone->Step2 Step3 Reduction (H2/Pd-C or HI/P) Step2->Step3 Product Final Product: 2,4,5-Trifluoro-DL-Phenylalanine Step3->Product

Figure 2: The Erlenmeyer-Plöchl Azlactone synthesis pathway for producing racemic 2,4,5-Trifluoro-Phenylalanine.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Expected Retention: The trifluoro-derivative will elute later than native phenylalanine due to increased hydrophobicity.

2. Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O/DCl): Look for the disappearance of the aromatic protons at the 2, 4, and 5 positions. The remaining aromatic protons (positions 3 and 6) will appear as multiplets due to H-F coupling.

  • ¹⁹F NMR: This is the definitive test. Expect three distinct signals (unless symmetry makes them equivalent, which is not the case here) in the range of -110 to -145 ppm (relative to CFCl₃). The coupling patterns will confirm the 2,4,5 substitution pattern.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2–8°C. Keep container tightly closed in a dry and well-ventilated place.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762263, 2,4,5-Trifluoro-L-phenylalanine. Retrieved from [Link][2]

  • Beilstein Journal of Organic Chemistry (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • Wikipedia. Erlenmeyer–Plöchl Azlactone Synthesis. Retrieved from [Link]

Sources

Fluorinated Phenylalanine Analogs: A Medicinal Chemist's Guide to Design, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into aromatic amino acids represents a high-leverage tool for optimizing pharmacokinetics and potency. Fluorinated phenylalanine (F-Phe) analogs are not merely "heavy" versions of their hydrogenated counterparts; they are distinct functional entities that offer a unique combination of metabolic stability, electronic modulation, and bio-orthogonal utility.[1]

This guide serves as a technical blueprint for researchers deploying F-Phe analogs. It moves beyond basic properties to explore the causal relationships between fluorination patterns and biological outcomes—specifically, how the high electronegativity (3.98 Pauling) and low polarizability of fluorine can be harnessed to block metabolic hotspots, tune


-

stacking interactions, and serve as sensitive 19F NMR probes in structural biology.

Physicochemical Profiling: The Fluorine Effect

The substitution of hydrogen for fluorine on the phenyl ring of phenylalanine induces profound electronic and steric changes without significantly altering the overall size of the residue. This "steric mimicry" allows F-Phe to fit into native binding pockets while radically altering the interaction landscape.[1][2]

Comparative Properties Table

The following table summarizes the key physicochemical shifts observed when substituting the para-hydrogen of phenylalanine.

PropertyPhenylalanine (Phe)4-Fluoro-Phe (4-F-Phe)Medicinal Chemistry Implication
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Minimal steric perturbation; usually tolerated in tight binding pockets.[1][2]
Electronegativity 2.1 (H)3.98 (F)Strong inductive effect withdraws electron density from the ring.[2]
Hammett

0.000.06Weakly electron-withdrawing in para position due to competing resonance donation.[1][2]
Hammett

0.000.34Strongly electron-withdrawing in meta position (pure induction).[1][2]
Hansch

(Lipophilicity)
0.00+0.14Increases local lipophilicity of the side chain, enhancing hydrophobic burial.
C-X Bond Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)High metabolic stability; resistant to oxidative cleavage.[1][2]
Quadrupole Moment (

)
-29.0 B (Benzene)Varies (decreases magnitude)Inverts electrostatic potential at high F-count (e.g.,

-Phe), promoting face-to-face stacking.[1][2]
Electronic Tuning and Quadrupole Moments

A critical but often overlooked feature is the alteration of the aromatic quadrupole moment. Native phenylalanine has a negative


-cloud electron density (negative quadrupole), favoring edge-to-face interactions with other aromatics or cations.[1][2]
  • Monofluorination: Reduces the electron density of the ring, weakening cation-

    
     interactions but potentially strengthening interactions with electron-rich partners.[1][2]
    
  • Perfluorination (

    
    -Phe):  Inverts the quadrupole moment entirely (positive center, negative edge).[1][2] This enables face-to-face 
    
    
    
    -stacking
    with native phenyl rings, a geometry usually forbidden by electrostatic repulsion.[1][2]

Synthetic Methodologies

Accessing F-Phe analogs requires choosing between chemical synthesis (scalable, racemic or chiral resolution) and biosynthetic incorporation (stereopure, complex proteins).[1][2]

Chemical Synthesis Routes[1][2][3][4]
  • Electrophilic Fluorination: Uses reagents like Selectfluor® on phenylacetic acid precursors.[1][2] Often suffers from regioselectivity issues.[1][2]

  • Nucleophilic Fluorination: Displacement of activated alcohols or halides (e.g., Balz-Schiemann reaction).[1][2]

  • Cross-Coupling (Preferred): Negishi or Suzuki coupling of protected iodo-alanine derivatives with fluorinated aryl halides.[1][2] This preserves the chiral center of the amino acid backbone.

Biosynthetic Incorporation

For peptide and protein engineering, genetic code expansion is the gold standard.

  • Residue-Specific: Auxotrophic E. coli strains (Phe-deficient) grown in media supplemented with F-Phe.[1][2] Replaces all Phe residues.[1][2]

  • Site-Specific: Uses an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair (e.g., MjTyrRS mutants) to suppress the TAG amber stop codon, inserting F-Phe at a single, defined position.[1][2]

SynthesisWorkflow Target Target: Fluorinated Phe Analog Scale Scale / Context? Target->Scale SmallMol Small Molecule / Peptide Drug Scale->SmallMol < 50 residues Protein Protein / Biologic Scale->Protein > 50 residues Chiral Chiral Purity Needed? SmallMol->Chiral Specificity Site Specificity? Protein->Specificity Coupling Negishi/Suzuki Coupling (Preserves Chirality) Chiral->Coupling Yes (De Novo) Resolution Enzymatic Resolution (Acylase/Lipase) Chiral->Resolution Racemic Start Auxotroph Auxotrophic Strain (Global Replacement) Specificity->Auxotroph All Phe Sites Amber Amber Suppression (Orthogonal tRNA/RS) Specificity->Amber Single Site

Figure 1: Decision matrix for synthesizing or incorporating fluorinated phenylalanine analogs based on application scale and specificity requirements.

Medicinal Chemistry Applications

Metabolic Stability (The "Fluorine Armor")

The primary driver for incorporating F-Phe in drug candidates is to block metabolic degradation.[1][2] Cytochrome P450 enzymes typically oxidize the para-position of aromatic rings (a metabolic hotspot).[1][2]

  • Mechanism: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (98 kcal/mol) and resistant to the radical cation mechanism of P450 oxidation.

  • Outcome: Replacing Phe with 4-F-Phe often extends half-life (

    
    ) without altering receptor binding affinity.[1][2]
    
19F NMR Structural Probes

The 19F nucleus is 100% naturally abundant with high gyromagnetic ratio (83% of 1H).

  • Zero Background: Biological systems lack endogenous fluorine, meaning 19F NMR signals arise only from the probe.[2]

  • Sensitivity: The chemical shift of 19F is exquisitely sensitive to local environment (solvation, electrostatics). A 4-F-Phe probe can report on protein folding events or ligand binding with distinct chemical shift perturbations (CSP).[1][2]

MetabolicStability Substrate Phenylalanine Residue P450 Cytochrome P450 (CYP3A4/2D6) Substrate->P450 RouteH Native (C-H) P450->RouteH Oxidation RouteF Fluorinated (C-F) P450->RouteF Blocked Intermediate Arene Oxide / Radical Cation RouteH->Intermediate ProductF Metabolically Stable (Extended t1/2) RouteF->ProductF ProductH Para-Hydroxylation (Tyr) (Rapid Clearance) Intermediate->ProductH

Figure 2: Mechanistic divergence in metabolic fate.[1][2] Fluorination at the para-position effectively blocks the formation of the arene oxide intermediate, preventing hydroxylation.

Case Studies in Drug Development

Melphalan Flufenamide (Pepaxto®)[1][4]
  • Class: Peptidase-Enhanced Cytotoxic (PDC).[1][2]

  • Structure: Ethyl ester of melphalan linked to 4-fluoro-L-phenylalanine .[1][2][3]

  • Mechanism: The high lipophilicity of the F-Phe moiety facilitates rapid passive transport into cancer cells.[2] Once inside, aminopeptidases (overexpressed in myeloma cells) cleave the peptide bond, releasing the active alkylating agent (melphalan) and the F-Phe byproduct. The fluorine atom here serves primarily to tune lipophilicity and cellular uptake kinetics [1].[1]

4-Borono-2-18F-fluoro-L-phenylalanine (18F-FBPA)[1][2]
  • Class: Radiopharmaceutical / Theranostic.[1][2]

  • Application: Used for PET imaging to predict the accumulation of Boron-10 for Boron Neutron Capture Therapy (BNCT).[1][2]

  • Mechanism: The 18F label allows visualization of the drug's distribution via LAT1 transporters, which are upregulated in gliomas. The fluorine substitution must be carefully positioned (position 2 or 4) to ensure the transporter still recognizes the substrate [2].

Experimental Protocols

Protocol A: Synthesis of Fmoc-4-fluoro-L-phenylalanine

For use in Solid Phase Peptide Synthesis (SPPS).

Objective: Protect the amine of commercially available 4-fluoro-L-phenylalanine with the Fmoc group.

Materials:

  • 4-Fluoro-L-phenylalanine (10 mmol)[1][2]

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (10 mmol)[1][2]

  • Sodium bicarbonate (

    
    )[1][2]
    
  • Acetone/Water (1:1 mixture)[1][2]

  • 1M HCl[1][2]

Workflow:

  • Dissolution: Dissolve 1.83 g (10 mmol) of 4-fluoro-L-phenylalanine in 30 mL of water containing 1.68 g (20 mmol) of

    
    .
    
  • Addition: Add 30 mL of acetone. Cool the mixture to 0°C on ice.

  • Reaction: Slowly add 3.37 g (10 mmol) of Fmoc-OSu dissolved in 10 mL acetone dropwise over 30 minutes.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight.

  • Workup: Evaporate acetone under reduced pressure (rotary evaporator).

  • Acidification: Carefully acidify the remaining aqueous solution to pH 2.0 using 1M HCl. The product will precipitate as a white solid.[1][2]

  • Extraction: Extract the precipitate with Ethyl Acetate (3 x 50 mL). Wash combined organic layers with brine.[1][2]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize from Ethyl Acetate/Hexane to yield Fmoc-4-fluoro-L-phenylalanine (Yield typically >85%).

Quality Control:

  • TLC: Check purity (Mobile phase: CHCl3/MeOH/AcOH 90:8:2).

  • 1H NMR: Verify Fmoc signals (7.3-7.8 ppm) and shift of aromatic protons.

References

  • Melphalan flufenamide mechanism and approval

    • Title: Melphalan flufenamide: a novel peptide-drug conjugate for the treatment of multiple myeloma.[1][2]

    • Source: FDA / Oncopeptides AB.[1][2]

    • URL:[Link][1][2]

  • 18F-FBPA Synthesis and Application

    • Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1][2]

    • Source: Beilstein Journal of Organic Chemistry.[1][2]

    • URL:[Link][1][2]

  • Physicochemical Properties of Fluorinated Amino Acids

    • Title: Fluorine in medicinal chemistry.[1][2][4][3]

    • Source: Journal of Medicinal Chemistry (Perspectives).[1][2]

    • URL:[Link][1][2]

  • Genetic Encoding of Fluorinated Phenylalanines

    • Title: Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy.[1][2]

    • Source: ACS Sensors.[1][2]

    • URL:[Link][1][2]

Sources

The Strategic Incorporation of 2,4,5-Trifluorophenylalanine in Drug Design and Chemical Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2,4,5-trifluorophenylalanine, a non-canonical amino acid that has become a cornerstone in modern medicinal chemistry and chemical biology. Authored for researchers, scientists, and drug development professionals, this document elucidates the nuanced interplay between the unique physicochemical properties of this amino acid and its profound impact on the biological activity of peptides and small molecule therapeutics.

Introduction: The Rise of Fluorination in Phenylalanine Analogs

The strategic incorporation of fluorine into bioactive molecules has revolutionized drug design. The 2,4,5-trifluorophenylalanine moiety, in particular, has emerged as a privileged structural motif, most notably as a key component of several dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1][2] The introduction of fluorine atoms to the phenyl ring of phenylalanine dramatically alters its electronic and steric properties, leading to enhanced metabolic stability, increased binding affinity, and the ability to serve as a sensitive probe for nuclear magnetic resonance (NMR) studies.[3][] This guide will explore the synthesis, conformational effects, and diverse applications of 2,4,5-trifluorophenylalanine, providing a comprehensive resource for its effective utilization in research and development.

Physicochemical Properties and Their Biological Implications

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of unique properties to the phenylalanine side chain. The 2,4,5-trifluoro substitution pattern creates a distinct electronic profile that significantly influences intermolecular interactions.

Key Physicochemical Alterations:

  • Increased Hydrophobicity: The trifluorophenyl group enhances the hydrophobic character of the amino acid, which can influence protein folding and interactions within hydrophobic pockets of target proteins.[]

  • Altered Electrostatics: The strong electron-withdrawing nature of the fluorine atoms modifies the electrostatic potential of the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for molecular recognition.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring less susceptible to enzymatic degradation by proteases, which can significantly improve the in-vivo half-life of peptide-based drugs.[5]

These properties collectively contribute to the enhanced pharmacological profiles of molecules containing 2,4,5-trifluorophenylalanine.

Synthesis of 2,4,5-Trifluorophenylalanine

The synthesis of enantiomerically pure (R)-2,4,5-trifluorophenylalanine is a critical step in the production of several pharmaceuticals, including the anti-diabetic drug sitagliptin. A variety of synthetic strategies have been developed, with a notable emphasis on chemo-enzymatic routes that offer high stereoselectivity and environmentally friendly conditions.

One effective approach involves a biocatalytic retrosynthesis starting from 2,4,5-trifluorobenzaldehyde.[6] This multi-step process can utilize various enzymatic reactions, including transamination and reductive amination, to achieve the desired stereoisomer with high enantiomeric excess.

Experimental Protocol: Chemo-enzymatic Synthesis of (R)-2,4,5-trifluorophenylalanine

This protocol provides a generalized workflow based on established chemo-enzymatic methods.

Materials:

  • 2,4,5-trifluorobenzaldehyde

  • N-acetylglycine

  • Acetic anhydride

  • Sodium acetate

  • Hydrochloric acid

  • Acetone

  • Whole-cell biocatalyst expressing a suitable D-amino acid dehydrogenase (DAADH) or D-amino acid transaminase (DAAT)

  • Ammonia source (for reductive amination) or an amino donor (for transamination)

  • Appropriate buffers and cofactors for the chosen enzyme

Procedure:

  • Synthesis of the ketoacid precursor:

    • React 2,4,5-trifluorobenzaldehyde with N-acetylglycine, acetic anhydride, and anhydrous sodium acetate to form the azlactone.

    • Hydrolyze the crude azlactone with hydrochloric acid in an acetone/water mixture to yield the corresponding ketoacid.

    • Purify the ketoacid by recrystallization.[6]

  • Biocatalytic conversion to (R)-2,4,5-trifluorophenylalanine:

    • Reductive Amination: Incubate the ketoacid with a whole-cell biocatalyst expressing a DAADH in a suitable buffer containing an ammonia source and necessary cofactors.

    • Transamination: Alternatively, incubate the ketoacid with a whole-cell biocatalyst expressing a DAAT in a buffer containing an appropriate amino donor.

  • Purification:

    • After the enzymatic reaction, separate the biomass.

    • Purify the (R)-2,4,5-trifluorophenylalanine from the supernatant using techniques such as ion-exchange chromatography.

Logical Workflow for Synthesis:

cluster_synthesis Synthesis of (R)-2,4,5-Trifluorophenylalanine start 2,4,5-Trifluorobenzaldehyde ketoacid Ketoacid Precursor start->ketoacid Chemical Synthesis enzymatic Enzymatic Conversion (DAADH or DAAT) ketoacid->enzymatic Biocatalysis product (R)-2,4,5-Trifluorophenylalanine enzymatic->product

Caption: Chemo-enzymatic synthesis of (R)-2,4,5-trifluorophenylalanine.

Structure-Activity Relationship in DPP-4 Inhibitors

The most prominent application of 2,4,5-trifluorophenylalanine is in the design of DPP-4 inhibitors. The trifluorinated phenyl ring plays a crucial role in the binding of these inhibitors to the active site of the DPP-4 enzyme.

The crystal structure of DPP-4 in complex with inhibitors reveals that the 2,4,5-trifluorophenyl moiety occupies a hydrophobic subpocket (S1 pocket) of the enzyme.[7] The fluorine substitutions enhance the hydrophobic interactions within this pocket, contributing to the high binding affinity and potency of the inhibitors. Furthermore, the specific substitution pattern is critical for optimal activity, with the 2,4,5-trifluoro analog demonstrating superior potency compared to other fluorinated and non-fluorinated derivatives.[7]

Compound/AnalogTargetIC50 (nM)Key Findings
Sitagliptin (containing 2,4,5-trifluorophenylalanine)DPP-4~19Highly potent and selective inhibitor. The trifluorophenyl group is crucial for binding in the S1 pocket.
Fused β-homophenylalanine derivative (18a)DPP-44.9Demonstrates high potency.[8]
Fused β-homophenylalanine derivative (18d, with fluorine)DPP-4Not specifiedShowed a slight increase in metabolic stability compared to the non-fluorinated analog.[8]
Dihydropyrimidine phthalimide hybrid (10g)DPP-40.51Picomolar potency, demonstrating superior activity to alogliptin.[9]
Dihydropyrimidine phthalimide hybrid (10i)DPP-40.66Also exhibits picomolar potency.[9]

Impact on Peptide and Protein Stability

The incorporation of 2,4,5-trifluorophenylalanine into peptides and proteins can significantly enhance their structural stability. This is attributed to the increased hydrophobicity of the fluorinated side chain and the stabilization of the peptide backbone through electronic effects.

Key Stability Enhancements:

  • Proteolytic Resistance: Peptides containing fluorinated phenylalanine derivatives have shown markedly increased resistance to degradation by proteases such as chymotrypsin.[5] The altered electronic environment of the adjacent peptide bond makes it a less favorable substrate for enzymatic hydrolysis.

  • Thermal Stability: The incorporation of fluorinated amino acids can increase the melting temperature (Tm) of proteins, indicating enhanced thermal stability.[10][11] This is a critical factor for the development of protein-based therapeutics with improved shelf-life and in-vivo performance.

Experimental Protocol: Assessing Peptide Stability against α-Chymotrypsin

This protocol outlines a general procedure for comparing the enzymatic stability of a peptide containing 2,4,5-trifluorophenylalanine to its non-fluorinated counterpart.

Materials:

  • Peptide with 2,4,5-trifluorophenylalanine

  • Control peptide with phenylalanine

  • α-Chymotrypsin

  • Assay buffer (e.g., Tris-HCl with CaCl2)

  • Quenching solution (e.g., trifluoroacetic acid)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and α-chymotrypsin in the assay buffer.

  • Incubation: Incubate each peptide with α-chymotrypsin at a defined temperature (e.g., 37°C).

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction with the quenching solution.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-minute time point. Determine the half-life (t½) of each peptide.

Workflow for Stability Assessment:

cluster_stability Peptide Stability Assay start Peptide Incubation with α-Chymotrypsin sampling Time-Course Sampling & Quenching start->sampling hplc HPLC Analysis sampling->hplc analysis Data Analysis (Half-life Determination) hplc->analysis result Comparative Stability Data analysis->result

Caption: Workflow for enzymatic stability assessment of peptides.

Application as a ¹⁹F NMR Probe

The presence of fluorine atoms makes 2,4,5-trifluorophenylalanine an excellent probe for ¹⁹F NMR spectroscopy. This technique offers several advantages for studying protein structure and dynamics:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity in NMR experiments.

  • Background-Free Signal: Since fluorine is not naturally present in biological systems, the ¹⁹F NMR signal is free from background interference.

  • Sensitivity to Local Environment: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local chemical and electronic environment, providing detailed information about protein conformation, ligand binding, and dynamics.[12][13]

By incorporating 2,4,5-trifluorophenylalanine at specific sites within a protein, researchers can obtain valuable structural and functional insights that are often inaccessible with conventional NMR techniques. The distinct signals from the three fluorine atoms on the phenyl ring can provide detailed information about the orientation and dynamics of the side chain within the protein structure.[2]

Future Directions and Conclusion

The structure-activity relationship of 2,4,5-trifluorophenylalanine is a testament to the power of strategic fluorination in molecular design. Its successful application in DPP-4 inhibitors has paved the way for its exploration in other therapeutic areas. Future research will likely focus on leveraging its unique properties to design novel inhibitors for other enzyme classes, as well as to develop more stable and effective peptide and protein therapeutics. The continued development of synthetic methodologies and a deeper understanding of the nuanced effects of fluorination will undoubtedly expand the utility of this versatile building block in the years to come.

This technical guide has provided a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of 2,4,5-trifluorophenylalanine. By understanding the fundamental principles that govern its structure-activity relationship, researchers can more effectively harness its potential to create next-generation therapeutics and advanced tools for chemical biology.

References

  • Jiang, B., et al. (2013). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. Journal of Medicinal Chemistry, 56(15), 6137-6150. Available from: [Link]

  • Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry. Available from: [Link]

  • Singh, R., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5829. Available from: [Link]

  • Simmons, J., et al. (2019). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances based on (a)... ResearchGate. Available from: [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Available from: [Link]

  • Galles, K., & Infield, J. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-14. Available from: [Link]

  • Sharma, S., et al. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical Sciences. Available from: [Link]

  • Wang, L., et al. (2022). 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids. Journal of Pharmaceutical Analysis, 12(5), 843-850. Available from: [Link]

  • Huber, T., & Otting, G. (2019). Genetic Encoding of Fluorinated Analogues of Phenylalanine for19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors, 4(10), 2697-2704. Available from: [Link]

  • Al-Masri, I. M., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA Medicinal Chemistry. Available from: [Link]

  • El-Sayed, M. A., et al. (2021). Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. Molecules, 26(4), 933. Available from: [Link]

  • Gotor-Fernández, V., et al. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 21(14), 3784-3790. Available from: [Link]

  • van der Zwan, J., et al. (2020). 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recogni. The Journal of Physical Chemistry Letters, 11(13), 5036-5042. Available from: [Link]

  • Bar Dolev, M., et al. (2008). Thermal stabilities of TmTHP variants. CD signal at 222 nm was recorded... ResearchGate. Available from: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. Available from: [Link]

  • Streit, J. O., et al. (2025). Rational design of 19F NMR labelling sites to probe protein structure and interactions. Nature Communications. Available from: [Link]

  • Zhu, X., et al. (2013). Design and synthesis of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines as dipeptidyl peptidase IV inhibitors. ChemMedChem, 8(6), 963-971. Available from: [Link]

  • Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. ResearchGate. Available from: [Link]

  • Zhu, X., et al. (2013). Design and Synthesis of 4-(2,4,5-Trifluorophenyl)butane-1,3-diamines as Dipeptidyl Peptidase IV Inhibitors. ChemMedChem. Available from: [Link]

  • G. Papageorgiou, et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 938-984. Available from: [Link]

  • NMI. Determination of the thermal stability (Tm) of proteins using nanoDSF. NMI. Available from: [Link]

  • Wang, Y., et al. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Acta Pharmaceutica Sinica B, 4(2), 149-156. Available from: [Link]

  • Yavsan, E., & Kalyoncu, S. (2023). Fluorescence-based thermal stability screening is concentration-dependent and varies with protein size. Frontiers in Life Sciences and Related Technologies, 4(2), 62-67. Available from: [Link]

Sources

2,4,5-Trifluoro-DL-Phenylalanine vs L-isomer biological activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, biological distinctiveness, and experimental applications of 2,4,5-Trifluoro-DL-Phenylalanine, with a specific focus on the divergent utility of its enantiomers.

Chiral Resolution, Biological Activity, and Pharmaceutical Applications[1]

Executive Summary

2,4,5-Trifluoro-phenylalanine (2,4,5-F3-Phe) is a non-canonical amino acid (ncAA) that serves as a critical junction in modern drug development.[1] It exhibits a unique "dual-utility" profile based on its stereochemistry:

  • L-Isomer (S-configuration): Utilized in biologics and protein engineering to enhance proteolytic stability, probe hydrophobic cores via 19F-NMR, and modify peptide receptor affinity.[1]

  • D-Isomer (R-configuration): A high-value pharmaceutical intermediate , serving as the chiral scaffold for blockbuster DPP-4 inhibitors (e.g., Sitagliptin, Evogliptin) used in Type 2 Diabetes management.[1]

This guide provides a comprehensive workflow for the resolution of the racemic (DL) mixture and details the specific biological mechanisms driving the utility of each isomer.

Physicochemical Profile & The "Fluoro-Effect"

The introduction of three fluorine atoms onto the phenyl ring drastically alters the electronic and steric landscape of the amino acid compared to native Phenylalanine (Phe).

Table 1: Comparative Properties of Phe vs. 2,4,5-F3-Phe

PropertyL-Phenylalanine (Native)L-2,4,5-Trifluoro-PheImpact on Biological Activity
Van der Waals Radius H = 1.20 ÅF = 1.47 ÅSteric Bulk: Slightly larger, but often tolerated in Phe-binding pockets.[1]
Electronegativity Low (C-H)High (C-F)Electronic: Reduces electron density of the aromatic ring (π-electron deficient).[1]
Lipophilicity (LogP) 1.38~1.8 - 2.1Hydrophobicity: Enhances membrane permeability and hydrophobic core packing.[1]
pKa (NH3+) 9.13~8.8Acidity: Inductive effect of F lowers pKa, altering zwitterionic behavior.
Quadrupole Moment Negative (π-cloud)Positive (inverted)Interaction: Promotes π-π stacking with electron-rich rings (e.g., Trp, Tyr).[1]

Divergent Biological Activity[1]

The L-Isomer: Protein Engineering & Stability

The L-isomer is the biologically active substrate for ribosomal translation and solid-phase peptide synthesis (SPPS) intended for biological interaction.[1]

  • Mechanism of Action:

    • Proteolytic Resistance: The C-F bond is shorter and stronger than C-H. Incorporating 2,4,5-F3-Phe into peptide drugs (e.g., GLP-1 analogs) protects the peptide bond from enzymatic cleavage by chymotrypsin-like proteases, extending half-life.[1]

    • 19F-NMR Probe: With three equivalent fluorine atoms (depending on symmetry) or distinct shifts, it serves as a sensitive NMR probe to monitor protein folding and ligand binding without background interference (mammalian cells lack endogenous fluorine).[1]

    • Orthogonal Translation: Engineered aminoacyl-tRNA synthetases can charge tRNAs with L-2,4,5-F3-Phe, allowing site-specific incorporation into proteins in vivo.[1]

The D-Isomer: The Pharmaceutical Scaffold

The D-isomer (often designated as the R-isomer in chemical synthesis contexts) is biologically "inactive" for protein synthesis but is the pharmacophore precursor for DPP-4 inhibitors.[1]

  • Mechanism in Drug Synthesis:

    • Sitagliptin & Evogliptin: These drugs are β-amino acid derivatives.[1] The D-alpha-amino acid is homologated (via Arndt-Eistert synthesis) to form the chiral β-amino acid core.[1]

    • Enzyme Inhibition: The specific 2,4,5-trifluoro substitution pattern fills the S1 hydrophobic pocket of the DPP-4 enzyme. The fluorine atoms form specific electrostatic interactions that anchor the inhibitor, preventing the degradation of incretin hormones like GLP-1.

Technical Workflow: Chiral Resolution

Since the direct synthesis often yields a racemic DL-mixture (e.g., via Erlenmeyer-Plöchl azlactone synthesis), separating the isomers is a critical process.[1] The industry-standard method is Enzymatic Resolution .[1]

Diagram 1: Chemo-Enzymatic Resolution Workflow

ResolutionWorkflow Racemic DL-2,4,5-Trifluoro-Phe (Racemic Mixture) Acetylation Step 1: N-Acetylation (Ac2O / NaOH) Racemic->Acetylation NAcetylDL N-Acetyl-DL-2,4,5-F3-Phe Acetylation->NAcetylDL Enzyme Step 2: Enzymatic Hydrolysis (Acylase I from Aspergillus) NAcetylDL->Enzyme Selective Hydrolysis of L-form Mixture Mixture: L-Amino Acid + N-Acetyl-D-Amino Acid Enzyme->Mixture Extraction Step 3: Acid/Base Extraction Mixture->Extraction Adjust pH to 5.0 L_Isomer L-2,4,5-F3-Phe (Aqueous Phase) Extraction->L_Isomer Precipitates/Soluble D_Deriv N-Acetyl-D-2,4,5-F3-Phe (Organic Phase) Extraction->D_Deriv Extracts into EtOAc Hydrolysis Step 4: Acid Hydrolysis (HCl, Reflux) D_Deriv->Hydrolysis D_Isomer D-2,4,5-F3-Phe (Pure Powder) Hydrolysis->D_Isomer

Caption: Workflow for the enzymatic resolution of DL-2,4,5-trifluorophenylalanine into pure L and D isomers.

Experimental Protocols

Protocol A: Enzymatic Resolution of DL-2,4,5-Trifluoro-Phe

Objective: Isolate pure L-isomer from the racemic mixture using Acylase I.

Reagents:

  • N-Acetyl-DL-2,4,5-trifluorophenylalanine (Substrate)[1]

  • Acylase I (Grade I, from Aspergillus melleus or Porcine Kidney)[1]

  • 0.1 M LiOH or NaOH

  • Cobalt(II) chloride (CoCl2) - Co-factor[1]

  • Ethyl Acetate (EtOAc)[1]

Procedure:

  • Substrate Preparation: Dissolve 10 mmol of N-Acetyl-DL-2,4,5-F3-Phe in 30 mL of water. Adjust pH to 7.5 using 0.1 M LiOH.[1]

  • Enzyme Activation: Add 10 mg of Acylase I and 1 mM CoCl2.

  • Incubation: Incubate at 37°C with gentle shaking for 24–48 hours. Monitor reaction progress via TLC or HPLC (Chiralpak column).

  • Separation:

    • Acidify the solution to pH 5.0 with dilute HCl.

    • L-Isomer Isolation: The free L-amino acid may precipitate or remain in the aqueous phase.[1] Filter if precipitate forms.[1]

    • D-Isomer Isolation: Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). The unreacted N-Acetyl-D-isomer will partition into the organic layer.[1]

  • Purification:

    • L-Isomer: Recrystallize the aqueous residue from water/ethanol.[1]

    • D-Isomer: Evaporate EtOAc. Reflux the residue in 2M HCl for 3 hours to de-acetylate. Neutralize and recrystallize to obtain free D-2,4,5-F3-Phe.[1]

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate L-2,4,5-F3-Phe into a peptide sequence (e.g., GLP-1 analog).

Reagents:

  • Fmoc-L-2,4,5-F3-Phe-OH (Commercially available or protected from Protocol A)[1]

  • HATU (Coupling agent)[1]

  • DIPEA (Base)[1]

  • Resin (e.g., Wang or Rink Amide)[1]

Procedure:

  • Activation: Dissolve Fmoc-L-2,4,5-F3-Phe-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Shake for 45–60 minutes at room temperature.

    • Note: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the amino group during the next coupling step. Ensure the subsequent deprotection (20% Piperidine) is thorough.[1]

  • Monitoring: Verify coupling efficiency using the Kaiser test (ninhydrin). If incomplete, perform a second coupling (double coupling) due to the slight steric bulk of the trifluoro-phenyl ring.

  • Cleavage: Cleave peptide from resin using TFA/TIPS/H2O (95:2.5:2.5).

Biological Mechanism Visualization

Diagram 2: Mechanism of Action – DPP-4 Inhibition vs. Protein Stability

Mechanisms Compound 2,4,5-Trifluoro-Phe Moiety L_Path L-Isomer (Peptide Backbone) Compound->L_Path D_Path D-Isomer (Drug Scaffold) Compound->D_Path Stability Proteolytic Stability (Resists Chymotrypsin) L_Path->Stability Steric/Electronic Shielding Folding Hydrophobic Core Packing (Fluoro-Effect) L_Path->Folding Enhanced Hydrophobicity DPP4 DPP-4 Enzyme S1 Pocket Binding D_Path->DPP4 Key Pharmacophore Inhibition Inhibits GLP-1 Degradation DPP4->Inhibition Therapeutic Effect

Caption: Divergent biological mechanisms: L-isomer enhances peptide stability; D-isomer (as drug scaffold) inhibits DPP-4 enzymes.[1]

References

  • Beilstein Journals. (2020).[1] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org.[1] Chem. [1]

  • Green Chemistry. (2018).[1] Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Royal Society of Chemistry.

  • PubMed. (2011).[1] Synthesis and comparative biological evaluation of L- and D-isomers of 18F-labeled fluoroalkyl phenylalanine derivatives. Nucl Med Biol.

  • BOC Sciences. 2,4,5-Trifluoro-L-phenylalanine Product Information.

  • ChemicalBook. Evogliptin Synthesis and Intermediates.

Sources

The Strategic Incorporation of 2,4,5-Trifluorophenylalanine: A Technical Guide for Advanced Drug Discovery and Protein Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The deliberate substitution of canonical amino acids with fluorinated analogues represents a paradigm shift in medicinal chemistry and chemical biology. Among these, non-canonical amino acids featuring a 2,4,5-trifluoro substitution on the phenyl ring of phenylalanine offer a unique constellation of physicochemical properties that can be leveraged to enhance therapeutic efficacy, metabolic stability, and serve as powerful probes for mechanistic studies. This guide provides a comprehensive technical overview of the synthesis, unique characteristics, and strategic applications of 2,4,5-trifluoro-substituted amino acids, with a particular focus on (R)-2,4,5-trifluorophenylalanine, a key component in modern pharmaceuticals. We will explore the causal relationships behind experimental choices in both chemical synthesis and biochemical incorporation, and provide detailed protocols for their practical implementation.

Introduction: The Fluorine Advantage in Amino Acid Chemistry

The introduction of fluorine into bioactive molecules has become a cornerstone of modern drug design.[1][2][3] The unique properties of the fluorine atom—its small van der Waals radius (next to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—collectively impart significant advantages.[1][2] When incorporated into amino acids, these properties can modulate acidity, basicity, lipophilicity, and conformational preferences, thereby influencing protein folding, stability, and protein-protein interactions.[1][4] The 2,4,5-trifluoro substitution pattern on phenylalanine, in particular, creates a unique electronic and steric environment that has been successfully exploited in the development of potent and selective therapeutics.

Physicochemical Properties of 2,4,5-Trifluorophenylalanine

The trifluorination of the phenyl ring in phenylalanine at the 2, 4, and 5 positions results in a dramatic alteration of its electronic and hydrophobic character. Understanding these changes is critical for predicting the impact of this non-canonical amino acid on peptide and protein structure and function.

Electronic Effects and pKa Modulation

The strong electron-withdrawing nature of the three fluorine atoms significantly lowers the electron density of the aromatic ring. This has a pronounced effect on the acidity of the carboxylic acid and the basicity of the amine group of the amino acid. The ammonium group of α-trifluoromethyl amino acids is severely deactivated in nucleophilic reactions due to this electron-withdrawing effect.[5] This altered reactivity necessitates special considerations during peptide synthesis.

Enhanced Hydrophobicity and Lipophilicity

Fluorination generally increases the lipophilicity of a molecule, a property that can enhance membrane permeability and bioavailability.[3][6] The 2,4,5-trifluorophenyl group significantly increases the hydrophobic profile of the amino acid, which can influence protein folding and the stability of protein-ligand interactions.[] This increased hydrophobicity can also enhance binding affinity to protein targets.[1]

Conformational Preferences and Protein Stability

The introduction of multiple fluorine atoms can impose conformational constraints on the amino acid side chain, influencing the local and global structure of a peptide or protein.[8] While highly fluorinated amino acids have been shown to enhance protein stability, an effect termed the "fluoro-stabilization effect," they can also have differential effects on secondary structure elements.[9] Studies have suggested that fluoro-amino acids are more suitable for stabilizing beta-sheets compared to alpha-helices.[9]

Synthesis of 2,4,5-Trifluorophenylalanine

The synthesis of enantiomerically pure 2,4,5-trifluorophenylalanine is a critical step in its application. Both chemical and chemo-enzymatic routes have been developed, with the latter offering advantages in terms of environmental impact and stereoselectivity.[10][11]

Chemo-Enzymatic Synthesis: A Greener Approach

A highly efficient and environmentally friendly approach to synthesizing D-(2,4,5-trifluorophenyl)alanine, a key precursor for the antidiabetic drug sitagliptin, involves biocatalytic retrosynthesis.[10][11] These routes often start from 2,4,5-trifluorobenzaldehyde and utilize enzymes for key transformations such as reductive amination, transamination, or deracemisation to achieve high enantiomeric excess.[10][11]

Experimental Protocol: Biocatalytic Reductive Amination

This protocol outlines a general procedure for the enzymatic reductive amination of 2,4,5-trifluorobenzaldehyde.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • Substrate Addition: Add 2,4,5-trifluorobenzaldehyde to the reaction mixture.

  • Enzyme and Cofactor: Introduce a suitable reductive aminase or a combination of a transaminase and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

  • Amine Source: Add an amine donor, such as isopropylamine or ammonia.

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24-48 hours).

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS.

  • Workup and Purification: Upon completion, acidify the reaction mixture and extract the product. Further purification can be achieved by crystallization or chromatography.

Chemo_Enzymatic_Synthesis Aldehyde 2,4,5-Trifluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine Source AminoAcid D-(2,4,5-Trifluorophenyl)alanine Imine->AminoAcid Enzymatic Reduction Enzyme Reductive Aminase / Transaminase Enzyme->Imine Cofactor NAD(P)H Cofactor->Imine

Caption: Chemo-enzymatic synthesis of D-(2,4,5-trifluorophenyl)alanine.

Biochemical Incorporation into Proteins

The site-specific incorporation of 2,4,5-trifluorophenylalanine into proteins provides a powerful tool for studying protein structure, function, and dynamics. This is typically achieved through the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., TAG).[4][12]

Experimental Protocol: Site-Specific Incorporation in E. coli

  • Plasmid Construction: Co-transform E. coli with two plasmids: one encoding the engineered aminoacyl-tRNA synthetase and its cognate tRNA, and another encoding the target protein with a TAG codon at the desired position.

  • Cell Culture: Grow the transformed cells in a minimal medium supplemented with all canonical amino acids except phenylalanine.

  • Induction and ncAA Addition: Induce protein expression (e.g., with IPTG) and add 2,4,5-trifluoro-L-phenylalanine to the culture medium.

  • Protein Expression and Purification: Allow the cells to express the protein for a set period, then harvest the cells and purify the protein using standard chromatographic techniques.

  • Verification: Confirm the incorporation of the non-canonical amino acid by mass spectrometry.

Protein_Incorporation_Workflow cluster_Cell E. coli Cell Plasmid_Synthetase Plasmid 1: Engineered Synthetase + tRNA Charged_tRNA 2,4,5-F3-Phe-tRNA Plasmid_Synthetase->Charged_tRNA Plasmid_Target Plasmid 2: Target Gene (with TAG) mRNA mRNA Plasmid_Target->mRNA Transcription Ribosome Ribosome Protein Target Protein with 2,4,5-F3-Phe Ribosome->Protein Translation mRNA->Ribosome Charged_tRNA->Ribosome ncAA 2,4,5-Trifluoro-L-phenylalanine ncAA->Charged_tRNA Charging by Synthetase

Caption: Workflow for site-specific incorporation of 2,4,5-trifluorophenylalanine.

Applications in Drug Discovery and Chemical Biology

The unique properties of 2,4,5-trifluorophenylalanine have led to its successful application in several areas of drug discovery and chemical biology.

A Key Building Block for Pharmaceuticals

(R)-2,4,5-Trifluorophenylalanine is a crucial component of several dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[1] These include sitagliptin, retagliptin, and evogliptin.[1] The trifluorinated phenyl ring plays a critical role in the binding affinity and selectivity of these drugs for the DPP-4 enzyme.

Probing Protein Structure and Function with ¹⁹F NMR

The fluorine nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio.[13][14] Incorporating 2,4,5-trifluorophenylalanine into a protein introduces a unique ¹⁹F NMR signature that is highly sensitive to the local chemical environment.[14][15] This allows for the detailed study of protein conformational changes, ligand binding, and protein-protein interactions.[4][16]

Table 1: Physicochemical Properties of Phenylalanine and its Fluorinated Analogues

Amino AcidMolecular Weight ( g/mol )LogP (calculated)pKa (COOH) (approx.)pKa (NH₃⁺) (approx.)
L-Phenylalanine165.191.382.29.3
2,4,5-Trifluoro-L-phenylalanine219.162.5 (estimated)< 2.2< 9.3

Note: Exact pKa and LogP values for 2,4,5-trifluorophenylalanine can vary depending on the experimental or computational method used. The values presented here are illustrative of the expected trends.

Enhancing Peptide and Protein Stability

The incorporation of fluorinated amino acids can increase the metabolic stability of peptides by making them more resistant to proteolytic degradation.[1][17][18] This is a significant advantage in the development of peptide-based therapeutics. The increased hydrophobicity and altered electronic properties of the fluorinated side chain can hinder recognition by proteases.[17]

Conclusion

Non-canonical amino acids with 2,4,5-trifluoro substitutions on the phenyl ring offer a powerful and versatile tool for researchers in drug discovery and chemical biology. Their unique physicochemical properties can be strategically employed to enhance the potency and stability of therapeutic agents, as well as to probe the intricate details of protein structure and function. The continued development of efficient synthetic and biosynthetic methods for their production and incorporation will undoubtedly expand their application in the design of next-generation therapeutics and sophisticated biological probes.

References

  • Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry.
  • Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin.
  • Al-Hadedi, A. A. M., & Al-Masoudi, N. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
  • BOC Sciences. (n.d.). 2,4,5-Trifluoro-L-phenylalanine. BOC Sciences.
  • Palyam, N., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry.
  • Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability.
  • Galles, J. L., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
  • Gerig, J. T. (2000). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure.
  • BenchChem. (n.d.).
  • Rogoza, A. V., et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Amino Acids.
  • ResearchGate. (n.d.). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances.
  • Palyam, N., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.
  • Wang, L., et al. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society.
  • Koksch, B., et al. (2014). Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based. European Journal of Organic Chemistry.
  • Koksch, B., et al. (1996). Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids. Amino Acids.
  • Al-Hadedi, A. A. M., & Al-Masoudi, N. A. (2020).
  • Streit, J. O., et al. (2025). Rational design of 19F NMR labelling sites to probe protein structure and interactions.
  • van der Heden van Noort, G. J., et al. (2012). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. ACS Chemical Biology.
  • Mikhailiuk, P. K., et al. (2006). Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy.
  • Chem-Impex. (n.d.). L-2,4,5-Trifluorophenylalanine. Chem-Impex.
  • Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.
  • Krishnan, V. V. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Magnetic Resonance Open.
  • Macmillan Group. (2017).
  • Google Patents. (n.d.). Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • Nieto-Domínguez, M., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.
  • Basha, A., & Anantharaju, P. G. (2015).
  • Brigaud, T., et al. (2020).
  • Al-Zoubi, R. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Bilska-Markowska, M., et al. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs.

Sources

Methodological & Application

Application Note: High-Efficiency Chiral Resolution of 2,4,5-Trifluoro-DL-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the chiral resolution of 2,4,5-Trifluoro-DL-Phenylalanine, a critical fluorinated amino acid. Its enantiomers have distinct and significant applications: the D-enantiomer is a key precursor for the synthesis of the blockbuster antidiabetic drug sitagliptin, while the L-enantiomer is a valuable tool in biochemical research and protein engineering.[1][2][] Given the stereospecific requirements of biological systems, obtaining enantiomerically pure forms of this compound is paramount for pharmaceutical development and scientific investigation.[] This guide presents two robust methodologies for achieving high-purity chiral separation: a chemo-enzymatic kinetic resolution protocol and an analytical-to-preparative scale High-Performance Liquid Chromatography (HPLC) method. Each protocol is explained with underlying scientific principles, step-by-step instructions, and methods for validating enantiomeric purity.

Introduction: The Significance of Fluorinated Phenylalanine Enantiomers

The incorporation of fluorine into amino acids can dramatically alter their biophysical and chemical properties, leading to enhanced metabolic stability, altered enzymatic activity, and unique protein-folding characteristics.[5][6] 2,4,5-Trifluoro-DL-Phenylalanine is a prime example of a fluorinated analog whose chiral identity dictates its function. The D-form, D-2,4,5-Trifluorophenylalanine, is an essential chiral building block for sitagliptin, a widely used medication for type 2 diabetes.[1][2] Conversely, L-2,4,5-Trifluorophenylalanine can be incorporated into peptides and proteins to probe protein structure and function, making it a valuable asset in drug discovery and molecular biology.[][7]

The primary challenge lies in separating the racemic mixture (a 1:1 mixture of D- and L-enantiomers) produced during conventional synthesis. Effective resolution is not merely a purification step but a critical enabling process for the development of safe, effective pharmaceuticals and advanced research tools. This note details methodologies designed to achieve high enantiomeric excess (ee > 99%) for both research and industrial applications.[]

Strategic Overview of Chiral Resolution

Two principal strategies are presented, each with distinct advantages depending on the desired scale and application. Enzymatic resolution offers a "green chemistry" approach with high stereoselectivity, ideal for scalable production.[1][2] Chromatographic separation provides a versatile and highly precise method suitable for both analytical quantification and preparative-scale purification.

G cluster_enzymatic Enzymatic Kinetic Resolution cluster_hplc Chromatographic Resolution racemate Racemic 2,4,5-Trifluoro-DL-Phenylalanine enz_start Racemic Amide Substrate (DL-TFP-NH2) racemate->enz_start hplc_direct Direct Method (Chiral HPLC Column) racemate->hplc_direct racemate->hplc_direct hplc_indirect Indirect Method (Derivatization + Achiral HPLC) racemate->hplc_indirect racemate->hplc_indirect enzyme D-Stereospecific Amidase enz_start->enzyme enz_prod Products: D-TFP-Acid + L-TFP-Amide enzyme->enz_prod separation1 Extraction / Separation enz_prod->separation1 d_acid D-2,4,5-Trifluorophenylalanine (>99% ee) separation1->d_acid Aqueous Phase l_amide L-TFP-Amide separation1->l_amide Organic Phase hydrolysis Acid Hydrolysis l_amide->hydrolysis l_acid L-2,4,5-Trifluorophenylalanine (>99% ee) hydrolysis->l_acid d_peak Peak 1: D-Enantiomer l_peak Peak 2: L-Enantiomer

Figure 1: High-level workflow for the chiral resolution of 2,4,5-Trifluoro-DL-Phenylalanine.

Protocol I: Enzymatic Kinetic Resolution

This protocol leverages the high stereospecificity of enzymes to selectively catalyze a reaction on only one enantiomer in a racemic mixture.[8][9] We will describe a kinetic resolution using a D-stereospecific amidase, which will selectively hydrolyze the amide of D-2,4,5-Trifluorophenylalanine, leaving the L-amide unreacted. The resulting D-acid and L-amide have different chemical properties (charge, solubility), allowing for their straightforward separation.

Rationale and Scientific Principles

The success of this method hinges on the enzyme's ability to distinguish between the two enantiomeric amides. The enzyme's active site is a chiral environment that preferentially binds and acts upon the D-amide. By stopping the reaction at approximately 50% conversion, we can achieve a high enantiomeric excess for both the product (D-acid) and the remaining substrate (L-amide).

G cluster_D D-Enantiomer Isolation cluster_L L-Enantiomer Isolation start Step 1: Substrate Preparation Racemic 2,4,5-Trifluoro-DL-Phenylalaninamide reaction Step 2: Enzymatic Reaction - Add D-Amidase Enzyme - Incubate at optimal pH/Temp start->reaction monitoring Step 3: Reaction Monitoring - HPLC analysis of aliquots - Target ~50% conversion reaction->monitoring quench Step 4: Reaction Quench - pH shift to inactivate enzyme monitoring->quench extraction Step 5: Product Separation - Liquid-liquid extraction - D-Acid (aqueous) vs. L-Amide (organic) quench->extraction d_workup Step 6a: Acidify aqueous phase & Isolate D-Acid extraction->d_workup l_workup Step 6b: Hydrolyze L-Amide from organic phase extraction->l_workup d_final Final Product: D-2,4,5-Trifluorophenylalanine d_workup->d_final l_final Final Product: L-2,4,5-Trifluorophenylalanine l_workup->l_final

Figure 2: Detailed workflow for the enzymatic resolution protocol.

Step-by-Step Experimental Protocol

A. Substrate Preparation: Synthesis of 2,4,5-Trifluoro-DL-Phenylalaninamide

  • Suspend 2,4,5-Trifluoro-DL-Phenylalanine in methanol.

  • Cool the suspension in an ice bath and slowly bubble HCl gas through it until saturation to form the methyl ester.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting ester hydrochloride in concentrated ammonium hydroxide and stir at room temperature overnight to form the amide.

  • Extract the amide with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate to yield the racemic amide. Confirm structure via NMR and MS.

B. Enzymatic Hydrolysis

  • Prepare a 100 mM phosphate buffer solution at pH 8.0.

  • Suspend the racemic 2,4,5-Trifluoro-DL-Phenylalaninamide in the buffer to a final concentration of 50 g/L.

  • Warm the suspension to 37°C with gentle stirring.

  • Add the D-stereospecific amidase (e.g., from Brevibacillus borstelensis) to a final concentration of 1-2 mg/mL.

  • Monitor the reaction progress every hour by taking a 100 µL aliquot, quenching with 100 µL of 1 M HCl, and analyzing via the HPLC method described in Section 4.2.

  • When the conversion reaches 48-52% (typically 6-12 hours), stop the reaction by acidifying the entire mixture to pH 2.0 with 6 M HCl.

C. Separation and Final Product Isolation

  • Extract the acidified mixture three times with ethyl acetate.

    • Aqueous Phase: Contains the protonated D-2,4,5-Trifluorophenylalanine hydrochloride.

    • Organic Phase: Contains the unreacted L-2,4,5-Trifluorophenylalaninamide.

  • Isolation of D-Enantiomer:

    • Adjust the pH of the aqueous phase to the isoelectric point of the amino acid (~pH 5.5) with a base (e.g., NaOH).

    • The D-amino acid will precipitate. Cool the mixture to 4°C to maximize precipitation.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain pure D-2,4,5-Trifluorophenylalanine.

  • Isolation of L-Enantiomer:

    • Wash the combined organic phases with brine and dry over sodium sulfate.

    • Remove the solvent under reduced pressure to isolate the L-amide.

    • Hydrolyze the L-amide by refluxing in 6 M HCl for 4-6 hours.

    • Cool the solution and neutralize to the isoelectric point (~pH 5.5) to precipitate the L-amino acid.

    • Filter, wash, and dry as described for the D-enantiomer.

Protocol II: HPLC-Based Chiral Resolution

HPLC is an indispensable tool for both confirming the enantiomeric purity of the products from enzymatic resolution and for direct separation of the enantiomers.[10][11] We present two HPLC-based approaches: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization.

Direct Enantioseparation using a Chiral Stationary Phase (CSP)

This method relies on a column where the stationary phase is itself chiral. It forms transient, diastereomeric complexes with the enantiomers, which have different stabilities, leading to different retention times and thus, separation. A teicoplanin-based CSP is often effective for separating underivatized amino acid analogues.[11][12]

A. Protocol for Direct HPLC Analysis

  • HPLC System: A standard HPLC system with a UV or DAD detector.

  • Chiral Column: Chirobiotic T (Teicoplanin-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of methanol and 2 mM sodium 1-octanesulfonate (e.g., 75:25 v/v).[12] The ion-pairing agent helps improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve a small amount of the racemic mixture or the isolated enantiomer in the mobile phase.

  • Injection Volume: 10 µL.

  • Expected Outcome: Two well-resolved peaks corresponding to the D- and L-enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas:

    • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

ParameterSettingRationale
Column Chirobiotic T, 250 x 4.6 mmTeicoplanin CSP is effective for aromatic amino acids.[11][12]
Mobile Phase 75:25 Methanol / 2mM Sodium OctanesulfonateBalances retention and selectivity; ion-pair agent improves peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate for good efficiency.
Temperature 25°CProvides reproducible retention times.
Detection UV, 265 nmPhenylalanine derivatives have a strong absorbance at this wavelength.
Indirect Enantioseparation via Derivatization

This method involves reacting the racemic amino acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used agent for this purpose.[11][13][14]

G start Step 1: Sample Preparation DL-TFP in solution derivatize Step 2: Derivatization - Add Marfey's Reagent (FDAA) - Add Base (e.g., NaHCO3) - Incubate at 40°C start->derivatize quench Step 3: Quench Reaction - Add Acid (e.g., HCl) derivatize->quench hplc Step 4: HPLC Analysis - Inject onto C18 column - Gradient elution quench->hplc result Step 5: Data Analysis - Two separated peaks for L-D and L-L diastereomers hplc->result

Figure 3: Workflow for indirect HPLC analysis using Marfey's Reagent.

A. Protocol for Derivatization and HPLC Analysis

  • Derivatization:

    • To 50 µL of a 1 mg/mL solution of the amino acid in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and quench by adding 20 µL of 2 M HCl.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[14]

    • Gradient: A linear gradient from 20% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm (the dinitrophenyl group absorbs strongly at this wavelength).

  • Expected Outcome: Two separated peaks corresponding to the L-FDAA-D-TFP and L-FDAA-L-TFP diastereomers. For neutral amino acids, the L-L diastereomer typically elutes before the D-L diastereomer.[14]

ParameterSettingRationale
Derivatizing Agent Marfey's Reagent (FDAA)Forms stable diastereomers with high UV absorbance.[13][14]
Column C18 Reversed-PhaseStandard, robust column for separating the resulting diastereomers.
Mobile Phase Water/Acetonitrile with 0.1% TFAProvides excellent separation for hydrophobic derivatives.
Detection UV, 340 nmWavelength of maximum absorbance for the DNP chromophore.

Conclusion

The successful chiral resolution of 2,4,5-Trifluoro-DL-Phenylalanine is a critical step in its application in both pharmaceutical synthesis and advanced biochemical research. The chemo-enzymatic protocol offers a scalable and environmentally friendly pathway to obtaining both D- and L-enantiomers with high optical purity. The complementary HPLC methods provide essential tools for the precise analytical determination of enantiomeric excess and can be adapted for preparative-scale purification. The choice of method will depend on the specific requirements of the researcher or drug development professional, including scale, required purity, and available instrumentation. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can reliably produce and validate the enantiomerically pure 2,4,5-Trifluorophenylalanine required for their work.

References

  • Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. ResearchGate. Available at: [Link]

  • Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry (RSC Publishing). Available at: [Link]

  • Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. ResearchGate. Available at: [Link]

  • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PMC. Available at: [Link]

  • Enzymatic resolutions of fluorinated α,α-disubstituted-α-amino acid amides. ResearchGate. Available at: [Link]

  • Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. ResearchGate. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available at: [Link]

  • Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. University of Strathclyde. Available at: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. ScienceDirect. Available at: [Link]

  • Switching chirality in amino acids. Chemistry World. Available at: [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. PubMed. Available at: [Link]

  • Resolution of racemic amino acids. Google Patents.
  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. ACS Publications. Available at: [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. ResearchGate. Available at: [Link]

  • Enantioselective Extraction of Phenylalanine Enantiomers Using Environmentally Friendly Aqueous Two-Phase Systems. MDPI. Available at: [Link]

  • Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed. Available at: [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. Available at: [Link]

  • Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes. Jagiellonian University Repository. Available at: [Link]

  • Chiral resolution of phenylalanine by D-Phe imprinted membrane considering rejection property. PubMed. Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]

  • Chiral resolution of dl-phenylalanine. Direct enantiomeric resolution... ResearchGate. Available at: [Link]

  • Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. PMC. Available at: [Link]

Sources

Application Note: Probing Protein Structure and Function with 19F NMR using 2,4,5-Trifluorophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, high-resolution technique for interrogating protein structure, dynamics, and interactions. The introduction of fluorine-19 (¹⁹F) as a probe nucleus offers significant advantages, including high sensitivity, no background signal in biological systems, and a large chemical shift dispersion that is exquisitely sensitive to the local environment.[1][2] This application note provides a detailed guide for the biosynthetic incorporation of 2,4,5-trifluorophenylalanine into proteins expressed in Escherichia coli for analysis by ¹⁹F NMR. We present a comprehensive, step-by-step protocol, from protein expression and labeling to purification and sample preparation for NMR analysis. The principles behind the experimental choices are discussed to provide a framework for adapting the protocol to specific proteins of interest.

Introduction: The Power of ¹⁹F NMR in Protein Science

While traditional NMR methods focusing on ¹H, ¹³C, and ¹⁵N are mainstays in structural biology, they can be challenging for large proteins or complex systems. ¹⁹F NMR has emerged as a potent alternative for several key reasons:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (83% of ¹H) and 100% natural abundance, leading to strong NMR signals.[2]

  • Background-Free Spectra: Fluorine is virtually absent in biological systems, ensuring that the observed ¹⁹F signals originate exclusively from the labeled protein.[2][3]

  • Sensitive Reporter of Local Environment: The ¹⁹F chemical shift is highly sensitive to changes in its immediate surroundings, making it an excellent probe for conformational changes, ligand binding, and protein-protein interactions.[1][3]

  • Simplified Spectra: By incorporating a fluorinated amino acid at specific sites or as a single type of residue, complex protein systems can yield simple, well-resolved 1D ¹⁹F NMR spectra, facilitating straightforward analysis.[2]

Why 2,4,5-Trifluorophenylalanine?

Phenylalanine is a common amino acid often found in the hydrophobic core of proteins or at protein-protein interfaces. Replacing it with a fluorinated analog like 2,4,5-trifluorophenylalanine can provide valuable insights into these regions. The trifluorinated phenyl ring of this analog offers distinct advantages:

  • Enhanced Hydrophobicity: The trifluoromethyl group increases the hydrophobicity of the amino acid, which can influence protein stability and interactions.[]

  • Unique Electronic Properties: The strong electron-withdrawing nature of fluorine atoms alters the electronic environment of the aromatic ring, potentially influencing cation-pi or other electronic interactions.[]

  • Distinct NMR Signature: The three fluorine atoms give rise to a unique set of chemical shifts and couplings that can be used to probe the local environment with high fidelity.

Overall Workflow for ¹⁹F NMR Protein Labeling

The process of labeling a protein with 2,4,5-trifluorophenylalanine and preparing it for ¹⁹F NMR analysis can be broken down into several key stages.

G cluster_0 Expression & Labeling cluster_1 Purification cluster_2 NMR Analysis A Transformation of E. coli with Expression Plasmid B Growth in Minimal Media A->B C Induction of Protein Expression & Addition of 2,4,5-Trifluorophenylalanine B->C D Cell Lysis C->D E Affinity Chromatography D->E F Further Purification (e.g., Size Exclusion Chromatography) E->F G Sample Preparation F->G H 19F NMR Data Acquisition G->H I Data Processing & Analysis H->I

Sources

Application Notes and Protocols: Fmoc-Protection of 2,4,5-Trifluoro-DL-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

A Detailed Guide for Researchers in Peptide Synthesis and Drug Development

Abstract

The incorporation of non-natural amino acids, such as 2,4,5-Trifluoro-DL-Phenylalanine, into peptide structures is a pivotal strategy in modern drug discovery for enhancing therapeutic properties like metabolic stability and binding affinity. The foundational step for its use in solid-phase peptide synthesis (SPPS) is the efficient protection of its α-amino group. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protector of choice for many researchers due to its acid stability and mild, base-labile cleavage conditions.[1][2] This document provides a comprehensive guide to the Fmoc-protection of 2,4,5-Trifluoro-DL-Phenylalanine, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for characterization.

Introduction: The Rationale for Fmoc-Protection

In the stepwise construction of peptides, particularly in SPPS, the prevention of self-polymerization of the amino acid monomers is critical. This is achieved by temporarily blocking the nucleophilic α-amino group. The Fmoc group offers an orthogonal protection strategy, being stable to the acidic conditions often used to cleave side-chain protecting groups, while being readily removed by a mild base, typically piperidine.[1][3] This allows for the selective deprotection of the N-terminus at each cycle of peptide elongation.[2]

The choice of the Fmoc protecting agent is crucial. While 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a classic and cost-effective reagent, its moisture and heat sensitivity can be a drawback.[1][4] N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu), on the other hand, offers greater stability and is now more commonly used.[1][3] This protocol will focus on the use of Fmoc-Cl under Schotten-Baumann conditions, a robust and widely applicable method.[5][6]

Reaction Mechanism and Workflow
2.1. The Schotten-Baumann Reaction

The Fmoc protection of an amine proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc-Cl reagent.[1] This reaction is typically carried out under Schotten-Baumann conditions, which utilize a biphasic system of an organic solvent and an aqueous base.[5][7] The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[4][6] Maintaining a pH above 9 is important to prevent side reactions, such as the chloroformate reacting with the carboxylate group of the amino acid, which could lead to the formation of dipeptide impurities.[5]

2.2. Visualizing the Reaction Mechanism

Fmoc Protection Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_products Products AminoAcid 2,4,5-Trifluoro-DL-Phenylalanine (H₂N-CHR-COOH) FmocAA Fmoc-2,4,5-Trifluoro-DL-Phenylalanine AminoAcid->FmocAA Nucleophilic Attack FmocCl Fmoc-Cl FmocCl->FmocAA Base Aq. NaHCO₃ / Na₂CO₃ Solvent Dioxane / Water HCl HCl HCl->Base Neutralization

Caption: Mechanism of Fmoc protection under Schotten-Baumann conditions.

2.3. Experimental Workflow Overview

The overall procedure involves dissolving the amino acid in an aqueous basic solution, followed by the dropwise addition of Fmoc-Cl dissolved in an organic solvent. After the reaction is complete, a workup procedure involving acidification and extraction isolates the desired Fmoc-protected amino acid.

Experimental Workflow Start Start: 2,4,5-Trifluoro-DL-Phenylalanine Dissolution Dissolve in aqueous Na₂CO₃ solution Start->Dissolution Cooling Cool to 0°C in an ice bath Dissolution->Cooling Addition Add Fmoc-Cl in Dioxane dropwise Cooling->Addition Reaction Stir overnight at room temperature Addition->Reaction Workup_Start Begin Workup Reaction->Workup_Start Acidification Acidify to pH ~2 with 1M HCl Workup_Start->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Washing Wash organic layer with brine Extraction->Washing Drying Dry over anhydrous Na₂SO₄ Washing->Drying Evaporation Evaporate solvent under reduced pressure Drying->Evaporation Purification Purify by recrystallization or chromatography Evaporation->Purification Characterization Characterize by HPLC, MS, NMR Purification->Characterization End End: Pure Fmoc-protected amino acid Characterization->End

Caption: General experimental workflow for Fmoc protection.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

3.1. Materials and Reagents
ReagentGradeSupplier Example
2,4,5-Trifluoro-DL-Phenylalanine≥98%Sigma-Aldrich, etc.
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)≥98%Sigma-Aldrich, etc.
Sodium Carbonate (Na₂CO₃)Anhydrous, ACS GradeFisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Hydrochloric Acid (HCl)1 M solutionVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR
Deionized Water18.2 MΩ·cmMillipore

Safety Precaution: Always work in a well-ventilated fume hood. Fmoc-Cl is corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

3.2. Step-by-Step Procedure
  • Preparation of Aqueous Phase: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,5-Trifluoro-DL-Phenylalanine (1.0 eq) and Sodium Carbonate (2.5 eq) in deionized water (e.g., 50 mL for 10 mmol scale).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the temperature equilibrates to approximately 0°C.

  • Preparation of Organic Phase: In a separate flask, dissolve Fmoc-Cl (1.1 eq) in 1,4-Dioxane (e.g., 25 mL for 10 mmol scale).

  • Reaction: Add the Fmoc-Cl solution dropwise to the stirring aqueous amino acid solution over 30-45 minutes, ensuring the temperature remains below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-16 hours).

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes with 0.1% acetic acid. The disappearance of the starting amino acid (visualized with ninhydrin stain) indicates reaction completion.

  • Workup - Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of the product should form.[8]

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]

3.3. Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Characterization and Quality Control

Ensuring the purity and identity of the final product is paramount for its successful application in peptide synthesis.

4.1. Analytical Techniques
TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Assess purity and retention time.A single major peak with a purity of ≥98%.[]
Mass Spectrometry (MS) Confirm the molecular weight of the product.[11]Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated mass of Fmoc-2,4,5-Trifluoro-DL-Phenylalanine (C₂₄H₁₈F₃NO₄, MW: 441.40 g/mol ).[]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure and attachment of the Fmoc group.[11]Characteristic peaks for the fluorenyl group protons and the amino acid backbone, with appropriate chemical shifts and integrations.
Kaiser Test Check for the presence of free primary amines.[12]A negative result (colorless to light yellow) indicates successful protection of the amino group.[12]
Conclusion

This guide provides a robust framework for the Fmoc-protection of 2,4,5-Trifluoro-DL-Phenylalanine. The detailed protocol, grounded in the principles of the Schotten-Baumann reaction, offers a reliable method for synthesizing this key building block for advanced peptide synthesis. Rigorous purification and characterization are essential to ensure the high quality required for the demanding applications in drug development and chemical biology.

References
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • National Institutes of Health. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • National Institutes of Health. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Springer Link. Methods for Removing the Fmoc Group. [Link]

  • National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

  • Semantic Scholar. A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. [Link]

  • The Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal. [Link]

  • Aralez Bio. Fmoc-2,4,5-trifluoro-L-phenylalanine. [Link]

  • Nowick Lab - UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

Sources

Biocatalytic transamination of 2,4,5-trifluorophenylpyruvate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: High-Efficiency Biocatalytic Transamination of 2,4,5-Trifluorophenylpyruvate for Chiral Amine Synthesis

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the asymmetric synthesis of D-(2,4,5-trifluorophenyl)alanine via the biocatalytic transamination of 2,4,5-trifluorophenylpyruvate. D-(2,4,5-trifluorophenyl)alanine is a critical chiral building block in the synthesis of high-value pharmaceuticals, most notably the anti-diabetic drug Sitagliptin.[1][2] We will explore the fundamental principles of transaminase biocatalysis, strategic considerations for reaction optimization, and step-by-step methodologies for analytical and preparative-scale synthesis. This document is intended for researchers, chemists, and process development scientists seeking to leverage the efficiency, selectivity, and sustainability of enzymatic methods over traditional chemical routes.[2][3]

Scientific Foundation & Strategic Overview

The Significance of Transaminases in Pharmaceutical Synthesis

Chiral amines are ubiquitous structural motifs in active pharmaceutical ingredients (APIs).[4] The synthesis of these compounds with high enantiomeric purity is a paramount challenge in drug development. Biocatalysis using transaminase (TA) enzymes has emerged as a powerful and green alternative to conventional chemical methods, which often rely on harsh conditions, expensive metal catalysts, and complex purification steps.[3][5] Transaminases, specifically ω-transaminases (ω-TAs), are pyridoxal 5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[3][4][6] This process allows for the direct asymmetric synthesis of a chiral amine from a prochiral ketone, potentially achieving a theoretical yield of 100%, a significant advantage over kinetic resolution methods that are capped at a 50% theoretical yield.[3][7]

Reaction Principle: The Ping-Pong Bi-Bi Mechanism

The transamination reaction follows a "ping-pong" mechanism consisting of two distinct half-reactions.[8]

  • First Half-Reaction: The enzyme's PLP cofactor accepts an amino group from the amine donor (e.g., L-alanine or isopropylamine), converting the donor into its corresponding keto-acid or ketone by-product (e.g., pyruvate or acetone). The PLP is temporarily converted to its aminated form, pyridoxamine 5'-phosphate (PMP).

  • Second Half-Reaction: The PMP intermediate then transfers the amino group to the ketone substrate (2,4,5-trifluorophenylpyruvate), forming the desired chiral amino acid product and regenerating the PLP cofactor for the next catalytic cycle.[6][9][10]

The stereochemical outcome of the reaction is dictated by the enzyme's active site, which selectively binds the substrate in an orientation that exposes one of its two prochiral faces to the amino group for transfer.

Caption: General "Ping-Pong Bi-Bi" mechanism of transaminase enzymes.

Overcoming the Thermodynamic Equilibrium

A critical challenge in transaminase-catalyzed reactions is the reversible nature of the transformation, which often results in an unfavorable equilibrium.[10] To drive the reaction towards product formation and achieve high conversion, several strategies can be employed:

  • Use of a Sacrificial Amine Donor: Employing a large molar excess of the amine donor shifts the equilibrium according to Le Châtelier's principle. Isopropylamine (IPA) is a particularly effective donor as its ketone by-product, acetone, is volatile and can be removed from the reaction mixture, further pulling the equilibrium forward.[7]

  • By-product Removal Systems: When using amino acids like L-alanine as the amine donor, the pyruvate by-product can be removed enzymatically. For instance, lactate dehydrogenase (LDH) can be coupled with the reaction to reduce pyruvate to lactate, a process that also regenerates NAD⁺ if an NADH-dependent enzyme is used.[11]

Experimental Design & Protocols

This section outlines the necessary materials and provides step-by-step protocols for the transamination of 2,4,5-trifluorophenylpyruvate.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
D-Amino Acid Transaminase (DAAT) or engineered ω-TABiocatalysis GradeCommercial VendorSelect an enzyme known for activity on bulky keto acids.[1]
2,4,5-Trifluorophenylpyruvic acid (TFPP)≥95%Commercial VendorThe keto-acid substrate. Synthesizable from the corresponding aldehyde.[1]
Isopropylamine (IPA)≥99%Sigma-AldrichCommon and effective amine donor.
Pyridoxal 5'-phosphate (PLP)≥98%Sigma-AldrichEssential cofactor.
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Fisher ScientificCo-solvent to improve substrate solubility.[5]
Potassium Phosphate Buffer (1.0 M stock)Molecular BiologyInvitrogenFor maintaining optimal pH.
Hydrochloric Acid (HCl)ACS GradeVWRFor pH adjustment and reaction quenching.
D-(2,4,5-Trifluorophenyl)alanineAnalytical StandardCommercial VendorFor HPLC calibration.
Acetonitrile (ACN)HPLC GradeFisher ScientificMobile phase component.
Trifluoroacetic Acid (TFA)HPLC GradeSigma-AldrichMobile phase additive.
General Experimental Workflow

The overall process involves enzyme screening/selection, reaction setup and execution, and finally, analysis of the product yield and enantiomeric purity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Buffers & Reagent Solutions Substrate Dissolve TFPP Substrate in DMSO/Buffer Reagents->Substrate Setup Combine Substrate, Amine Donor, PLP, and Buffer Substrate->Setup Initiate Add Transaminase Enzyme to Initiate Reaction Setup->Initiate Incubate Incubate at Optimal Temperature with Shaking Initiate->Incubate Sample Take Time-Point Samples Incubate->Sample Quench Quench Reaction (e.g., with Acid) Sample->Quench Analyze Analyze by Chiral HPLC for Conversion & Enantiomeric Excess (ee) Quench->Analyze

Caption: Standard workflow for biocatalytic transamination experiments.

Protocol 1: Analytical Scale Reaction for Optimization

This protocol is designed for a small reaction volume (e.g., 1.0 mL) to efficiently screen and optimize reaction parameters.

Causality Behind the Steps:

  • Co-solvent Use: The trifluorinated phenyl ring makes the substrate hydrophobic. DMSO is used as a co-solvent to ensure its solubility in the aqueous buffer, preventing substrate limitation due to poor mass transfer.[5][12]

  • pH Control: Enzyme activity is highly dependent on pH. A phosphate buffer is used to maintain a stable pH (typically 7.5-8.5 for many transaminases) to ensure the enzyme operates at or near its maximal activity.[13]

  • Cofactor Addition: Although many commercial enzymes are supplied with PLP, adding a small excess to the reaction mixture ensures the enzyme is fully saturated with this essential cofactor, preventing it from being a limiting factor.[14]

Step-by-Step Procedure:

  • Prepare Substrate Stock: Dissolve 2,4,5-trifluorophenylpyruvate (TFPP) in DMSO to make a 250 mM stock solution.

  • Reaction Setup: In a 2 mL microcentrifuge tube, combine the following in order:

    • 700 µL of 100 mM Potassium Phosphate Buffer (pH 8.0)

    • 100 µL DMSO (or adjust buffer/DMSO for co-solvent optimization)

    • 100 µL of 250 mM TFPP in DMSO (Final concentration: 25 mM)

    • 50 µL of 3 M Isopropylamine (Final concentration: 150 mM, 6 equivalents)

    • 10 µL of 100 mM PLP (Final concentration: 1 mM)

  • Pre-incubation: Vortex the mixture briefly and pre-warm to the desired reaction temperature (e.g., 35 °C) for 5 minutes.

  • Initiate Reaction: Add 40 µL of transaminase solution (e.g., 25 mg/mL enzyme stock). The total volume is now 1.0 mL.

  • Incubation: Incubate the tube at 35 °C with shaking (e.g., 200 rpm) for 24 hours.

  • Sampling and Quenching: At desired time points (e.g., 1, 4, 8, 24 hours), withdraw a 50 µL aliquot and quench it by adding it to 50 µL of 1 M HCl. Centrifuge to pellet the precipitated protein.

  • Analysis: Dilute the supernatant from the quenched sample appropriately with the mobile phase and analyze by chiral HPLC to determine the concentration of the product and remaining substrate, and to calculate the enantiomeric excess (ee).

Protocol 2: Preparative Scale Synthesis (100 mg Scale)

This protocol scales up the optimized conditions to produce a larger quantity of the target amino acid.

  • Substrate Preparation: In a 50 mL flask, dissolve 100 mg of 2,4,5-trifluorophenylpyruvate in 4 mL of DMSO.

  • Reaction Vessel Setup: To the flask, add 30 mL of 100 mM Potassium Phosphate Buffer (pH 8.0).

  • Add Reagents: Add 0.4 mL of 100 mM PLP solution followed by 2.0 mL of isopropylamine. The large excess drives the reaction.

  • Enzyme Addition: Add 100 mg of transaminase enzyme (lyophilized powder or equivalent solution).

  • Incubation: Seal the flask and incubate at 35 °C with vigorous stirring or shaking (approx. 180 rpm) for 24-48 hours, monitoring progress by HPLC.

  • Work-up and Purification:

    • Once the reaction reaches completion, quench by adjusting the pH to ~2 with 6 M HCl.

    • Centrifuge the mixture to remove the precipitated enzyme.

    • The product can be purified from the supernatant. A standard method is adsorption onto an ion-exchange resin (e.g., Dowex 50WX8) under acidic conditions, washing away uncharged molecules, and subsequently eluting the desired amino acid with a dilute ammonia solution.[1]

    • Lyophilize the eluate to obtain the final product as a solid.

Analytical Methods & Data Interpretation

A robust analytical method is essential for validating the protocol. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred technique.

Chiral HPLC Method
  • Column: Chiral stationary phase column (e.g., Chiralpak series).

  • Mobile Phase: Isocratic mixture of a buffered aqueous phase and an organic modifier (e.g., 70:30 Acetonitrile:Water with 0.1% TFA).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm.

  • Validation: Inject analytical standards of the racemic product, pure enantiomers (if available), and the starting material to determine retention times.

Data Interpretation
  • Conversion (%): Calculated from the peak areas of the product and the remaining substrate. Conversion (%) = [Area(Product) / (Area(Product) + Area(Substrate))] * 100

  • Enantiomeric Excess (ee %): Calculated from the peak areas of the two enantiomers (D and L). ee (%) = [|Area(D) - Area(L)| / (Area(D) + Area(L))] * 100

Optimization Parameter Summary

The following table summarizes key parameters to investigate during optimization.

ParameterTypical Range TestedRationale for Optimization
pH 6.5 - 9.0Transaminase activity and stability are highly pH-dependent; the optimum is often slightly alkaline.[13]
Temperature (°C) 25 - 50Balances reaction rate (increases with temp) against enzyme stability (decreases at higher temps).[13]
Co-solvent (DMSO, % v/v) 5 - 30%Improves solubility of the hydrophobic substrate but high concentrations can denature the enzyme.[5]
Amine Donor Equivalents 5 - 20 eq.A high excess is needed to shift the reaction equilibrium, but very high concentrations can cause substrate or product inhibition.[5]
Substrate Loading (mM) 10 - 100 mMHigher loading improves process efficiency, but can lead to substrate inhibition or solubility issues.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion (<50%) Unfavorable equilibrium; enzyme inhibition; suboptimal pH/temp; poor substrate solubility.Increase amine donor concentration; check and optimize pH/temp; increase co-solvent percentage; ensure adequate PLP is present.
Low Enantiomeric Excess Poor enzyme selectivity; presence of a racemic background reaction.Screen for a more selective transaminase; ensure reaction conditions (especially pH) are optimal for stereoselectivity.
Reaction Stalls Product inhibition; enzyme deactivation over time.Consider an in-situ product removal (ISPR) strategy, such as using a two-phase system[5]; immobilize the enzyme to improve stability.[8]
Enzyme Precipitation High organic solvent concentration; non-optimal pH or temperature.Reduce the percentage of DMSO; verify the buffer pH is correct; lower the reaction temperature.

References

  • BME OMIKK Repozitorium. (n.d.). Transaminase biocatalysis for chiral amines of pharmaceutical impact. Retrieved from [Link]

  • UCL Discovery. (n.d.). Use of transaminase enzymes for the synthesis of pharmaceutical intermediates. Retrieved from [Link]

  • Kelly, P. P., et al. (2017). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews, 118(1), 349-376. [Link]

  • Almac. (n.d.). Application of ω‐Transaminases in the Pharmaceutical Industry. Retrieved from [Link]

  • Wang, Y., et al. (2025). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI. [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-361. [Link]

  • Schätzle, S., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. PMC - NIH. [Link]

  • Contente, M. L., et al. (2020). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry. [Link]

  • Malik, M. S., et al. (2012). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. ACS Catalysis. [Link]

  • Royal Society of Chemistry. (n.d.). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Retrieved from [Link]

  • Guo, F., & Berglund, P. (2016). Transaminase biocatalysis: optimization and application. Green Chemistry (RSC Publishing). [Link]

  • ResearchGate. (n.d.). Optimization of the condition of transamination reaction. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Transaminase Biocatalysis: Optimization and Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin | Request PDF. Retrieved from [Link]

  • Mutshinyani, M. G., et al. (2023). Improved Stability and Catalytic Efficiency of ω-Transaminase in Aqueous Mixture of Deep Eutectic Solvents. PMC. [Link]

  • Almac. (2015). A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase. Retrieved from [Link]

  • Rios-Franco, J., et al. (n.d.). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PMC. [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with ω-transaminase. Yonsei University. [Link]

  • Jia, H., et al. (2023). The rapid high-throughput screening of ω-transaminases via a colorimetric method using aliphatic α-diketones as amino acceptors. PubMed. [Link]

  • ResearchGate. (2025). High-throughput screening method for the identification of active and enantioselective ??-transaminases. Retrieved from [Link]

  • Tufvesson, P., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. MDPI. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Transaminase. Retrieved from [Link]

  • MDPI. (2025). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Retrieved from [Link]

  • PMC. (2025). Transaminase-catalyzed sequential hydrodefluorinations of perfluorinated methylene groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Transaminase. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Retrieved from [Link]

  • ACS Publications. (2026). One Probe, Two Readouts: A Fluorescent Nanozyme Facilitates Cascade Catalysis and On-Demand Bimodal Detection of Hepatic ALT and AST. Retrieved from [Link]

  • University of Greifswald. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Transaminase – Knowledge and References. Retrieved from [Link]

Sources

Application Note: Stereoselective Synthesis of (R)-2,4,5-Trifluorophenylalanine via the Schöllkopf Bis-Lactim Ether Method

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The synthesis of enantiopure unnatural amino acids is a cornerstone of modern drug development. Specifically, (R)-2,4,5-trifluorophenylalanine serves as a critical chiral building block for the dipeptidyl peptidase-4 (DPP-4) inhibitor class of antidiabetic drugs, including sitagliptin (Januvia), retagliptin, and evogliptin[1].

To achieve the stringent >99% enantiomeric excess (ee) required for active pharmaceutical ingredients (APIs), the Schöllkopf chiral auxiliary method remains one of the most reliable and predictable synthetic strategies[2]. By utilizing a bis-lactim ether derived from L-valine and glycine, this method provides a self-validating, sterically driven pathway to asymmetric


-alkylation, ensuring high diastereoselectivity and excellent isolated yields[3].

Mechanistic Causality: The "Self-Validating" Stereocenter

The elegance of the Schöllkopf method lies in its rigid steric causality. Rather than relying on external chiral catalysts, the chirality is built directly into the reagent—typically (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine.

  • Aza-Enolate Formation: Deprotonation with

    
    -butyllithium (
    
    
    
    -BuLi) at -78 °C generates a planar, resonance-stabilized lithium aza-enolate. The strictly controlled cryogenic temperature prevents unwanted ring-opening or self-condensation.
  • Facial Shielding: The bulky isopropyl group (derived from L-valine) at the C-2 position projects over one face of the planar enolate ring, creating a severe steric blockade.

  • Trans-Alkylation: When the electrophile (2,4,5-trifluorobenzyl bromide) is introduced, it is forced to approach from the opposite (trans) face. This highly diastereoselective attack establishes the new stereocenter at C-5 with an (R) configuration[3].

  • Selective Cleavage: Mild acidic hydrolysis selectively cleaves the imine bonds of the pyrazine ring without hydrolyzing the ester groups, liberating the target (R)-amino acid methyl ester and the L-valine methyl ester byproduct[2].

Mechanistic_Pathway SR Schöllkopf Reagent (2S)-L-Valine derived Enolate Lithium Aza-enolate (Face Shielded by i-Pr) SR->Enolate n-BuLi, THF, -78°C Alkylated Alkylated Intermediate (2S, 5R) Configuration Enolate->Alkylated 2,4,5-Trifluorobenzyl bromide (trans-attack) Hydrolysis Mild Acidic Hydrolysis (0.5 N HCl) Alkylated->Hydrolysis Ring Cleavage Product (R)-2,4,5-Trifluorophenylalanine Methyl Ester Hydrolysis->Product Target Amino Acid Byproduct L-Valine Methyl Ester (Recoverable) Hydrolysis->Byproduct Chiral Auxiliary

Mechanistic pathway of the Schöllkopf asymmetric alkylation yielding the (R)-enantiomer.

Quantitative Data & Reagent Specifications

Table 1: Reagent Stoichiometry and Roles
ReagentMW ( g/mol )EquivalentsRole in Synthesis
Schöllkopf Reagent (2S)184.241.00Chiral Auxiliary

-Butyllithium (2.5M in hexanes)
64.061.05Strong Base (Enolization)
2,4,5-Trifluorobenzyl bromide224.991.10Electrophile
Tetrahydrofuran (THF)72.11-Aprotic Solvent
0.5 N Hydrochloric Acid36.46ExcessMild Hydrolyzing Agent
Table 2: Expected Analytical Outcomes
ParameterExpected ValueAnalytical Validation Method
Diastereomeric Excess (de) > 95%Chiral HPLC /

H NMR of intermediate
Enantiomeric Excess (ee) > 99%Chiral HPLC (Post-purification)
Isolated Yield 70 - 85%Gravimetric Analysis

F NMR Shifts
~ -118, -135, -142 ppm

F NMR (400 MHz)[4]

Step-by-Step Experimental Protocol

Experimental_Workflow Prep 1. Preparation Anhydrous THF Argon Atm Deprot 2. Deprotonation -78°C, n-BuLi 30 min Prep->Deprot Alkyl 3. Alkylation Add Electrophile 2h at -78°C Deprot->Alkyl Quench 4. Quench Sat. NH4Cl EtOAc Extract Alkyl->Quench Hydro 5. Hydrolysis 0.5 N HCl, RT 12h Stirring Quench->Hydro Protect 6. Protection Boc2O, NaHCO3 Purification Hydro->Protect

Step-by-step experimental workflow for the synthesis and isolation of the target amino acid.
Phase 1: Asymmetric Alkylation

Note: Strict anhydrous conditions are mandatory. Moisture will prematurely quench the aza-enolate, drastically reducing yields.

  • System Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush thoroughly with Argon.

  • Substrate Dissolution: Dissolve the (2S)-Schöllkopf reagent (1.0 eq) in anhydrous THF (approx. 0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add

    
    -BuLi (1.05 eq, 2.5 M in hexanes) dropwise via syringe down the side of the flask. Visual Cue: The solution will typically turn a pale yellow/orange, confirming the formation of the conjugated aza-enolate. Stir at -78 °C for 30 minutes.
    
  • Electrophilic Addition: Add 2,4,5-trifluorobenzyl bromide (1.1 eq) dropwise. Visual Cue: The yellow color should gradually fade as the enolate is consumed. Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH

    
    Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure to yield the crude alkylated bis-lactim ether.
Phase 2: Mild Acidic Hydrolysis

Causality Check: Why 0.5 N HCl? Stronger acids or elevated temperatures will hydrolyze the methyl esters into carboxylic acids, making the subsequent separation of the target amino acid from the valine byproduct exceedingly difficult.

  • Cleavage: Dissolve the crude intermediate in a 1:1 mixture of THF and 0.5 N HCl.

  • Agitation: Stir vigorously at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc) until the non-polar bis-lactim ether spot completely disappears.

  • Concentration: Evaporate the THF under reduced pressure. The remaining aqueous solution contains the hydrochloride salts of both (R)-2,4,5-trifluorophenylalanine methyl ester and L-valine methyl ester.

Phase 3: Isolation and N-Boc Protection
  • Protection: To the aqueous layer, add THF to create a biphasic system. Adjust the pH to ~8.0 using solid NaHCO

    
    . Add Di-tert-butyl dicarbonate (Boc
    
    
    
    O, 1.2 eq) and stir for 12 hours at room temperature.
  • Separation: Extract the mixture with EtOAc. The L-valine methyl ester byproduct is significantly more volatile and sterically hindered, often reacting slower with Boc

    
    O.
    
  • Purification: Purify the concentrated organic layer via silica gel flash chromatography (gradient elution: Hexanes to 20% EtOAc/Hexanes) to isolate the pure N-Boc-(R)-2,4,5-trifluorophenylalanine methyl ester.

Troubleshooting & Process Optimization

  • Low Enantiomeric Excess (ee): This is almost always caused by allowing the enolate to warm above -60 °C prior to the addition of the electrophile, leading to epimerization. Ensure the dry ice bath is fully saturated with solid CO

    
    .
    
  • Incomplete Alkylation: Often due to wet THF. Validate solvent dryness using Karl Fischer titration prior to use (moisture should be < 50 ppm).

  • Reaction Tracking: Utilize

    
    F NMR spectroscopy to track the reaction. The distinct chemical shifts of the three fluorine atoms on the phenyl ring provide an unambiguous, background-free signal to confirm the structural integrity of the trifluorophenyl group throughout the synthesis[4].
    

References

  • Source: Beilstein Journal of Organic Chemistry (nih.gov)
  • Source: Molecules (mdpi.com)
  • Title: Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)
  • Title: Song 2012 | PDF - Scribd (Review of Asymmetric Synthesis)

Sources

2,4,5-Trifluoro-DL-Phenylalanine as a fragment in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,4,5-Trifluoro-DL-Phenylalanine as a Strategic Fragment in Drug Discovery and Peptide Engineering

Executive Summary

The incorporation of fluorinated unnatural amino acids into small molecules and peptide scaffolds has fundamentally transformed modern medicinal chemistry. 2,4,5-Trifluoro-DL-Phenylalanine (2,4,5-TF-Phe) stands out as a highly versatile building block. As a fragment, its unique electronic signature and 19F NMR properties make it an ideal "spy molecule" in Fragment-Based Drug Discovery (FBDD)[1]. As a structural moiety, it dramatically alters the pharmacokinetic and pharmacodynamic profiles of therapeutics, most notably serving as the core pharmacophore in blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin and evogliptin[2].

This guide provides an authoritative, step-by-step framework for leveraging 2,4,5-TF-Phe in both 19F NMR fragment screening and Solid-Phase Peptide Synthesis (SPPS), emphasizing the causality behind experimental design and establishing self-validating protocols.

Mechanistic Rationale: The Causality of Fluorination

To effectively utilize 2,4,5-TF-Phe, researchers must understand how progressive fluorination manipulates the biophysical properties of the phenylalanine ring:

  • Electronic Modulation & Multipolar Interactions: Fluorine is the most electronegative element. Substituting the 2, 4, and 5 positions of the phenyl ring powerfully withdraws electron density from the aromatic π-system. This effectively neutralizes or inverts the naturally negative quadrupole moment of the aromatic ring, enabling favorable, orthogonal multipolar interactions (e.g., parallel π-stacking) with electron-rich natural residues like Tyrosine or Tryptophan in the target binding pocket[3].

  • Tuning Cation-π Interactions: Progressive fluorination of the phenylalanine ring results in a linear decrease in the electrostatic potential required for cation-π interactions[4]. By comparing the binding affinity of a natural peptide against a 2,4,5-TF-Phe mutant, researchers can precisely quantify the energetic contribution of cation-π bonds to receptor activation[4].

  • Metabolic Shielding: The carbon-fluorine bond is highly resistant to enzymatic cleavage. Blocking the 2, 4, and 5 positions shields the aromatic ring from cytochrome P450-mediated oxidation, significantly extending the biological half-life of the resulting drug candidate[3].

Quantitative Data: Biophysical Impact of Fluorination

The following table summarizes the causal impact of replacing a canonical L-Phenylalanine with 2,4,5-Trifluorophenylalanine in a drug discovery workflow.

PropertyCanonical Phenylalanine2,4,5-TrifluorophenylalanineImpact on Drug Design
Aromatic Quadrupole Moment Negative (Electron-rich π-cloud)Positive/Neutralized (Electron-deficient)Enables parallel π-stacking with natural aromatic residues.
Cation-π Binding Energy High (~ -27 kcal/mol)Significantly ReducedModulates receptor affinity; useful for mapping GPCR pockets.
Lipophilicity (LogP) BaselineIncreasedEnhances membrane permeability and oral bioavailability.
19F NMR Signal NoneStrong, distinct multipletsIdeal "spy" fragment for ligand-observed FBDD screening.
SPPS Reactivity High (Standard coupling)Mitigated (Due to F-electronegativity)Requires optimized coupling reagents (e.g., HATU) and extended times.

Application 1: Fragment-Based Drug Discovery (FBDD) via 19F NMR

19F NMR has emerged as a premier tool for FBDD. The 19F nucleus possesses a spin of 1/2, 100% natural abundance, and high sensitivity. Crucially, the absence of endogenous fluorine in biological macromolecules means there is zero background interference during screening[1].

FBDD_Workflow A Fragment Library Prep (2,4,5-TF-Phe in DMSO-d6) B 19F NMR Primary Screen (Ligand-Observed CPMG) A->B Add Target Protein C Self-Validation (Competitive Displacement) B->C Line Broadening Observed D Hit Characterization (Chiral Selection & KD) C->D Signal Recovery (Validation) E Lead Optimization (e.g., DPP-4 Inhibitor Scaffold) D->E Structural Elucidation

Fig 1: 19F NMR fragment-based screening workflow utilizing self-validating displacement assays.
Protocol 1: Ligand-Observed 19F NMR Screening (Self-Validating)

Causality Focus: Because 2,4,5-TF-Phe is a DL-racemic mixture, the target protein will act as a chiral selector. Only the eutomer (the binding enantiomer) will experience a change in its transverse relaxation time (T2), leading to observable line broadening.

  • Sample Preparation: Prepare a 500 µM stock of 2,4,5-Trifluoro-DL-Phenylalanine in DMSO-d6. Dilute to a final concentration of 50 µM in a fluorine-free physiological buffer (e.g., PBS containing 10% D2O for the NMR lock).

  • Baseline Acquisition: Acquire a reference 1D 19F NMR spectrum using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to establish the sharp, unbound signals of the trifluorophenyl group.

  • Protein Titration: Introduce the target protein at a low concentration (e.g., 2–5 µM). Re-acquire the CPMG spectrum.

    • Observation: If the fragment binds, the complex's slower tumbling rate accelerates T2 relaxation, causing the 19F signal to broaden significantly or disappear entirely[1].

  • Self-Validation (Displacement Assay): To prove the binding is specific to the active site (and not an artifact of aggregation), introduce a known high-affinity, non-fluorinated competitive inhibitor at 20 µM.

    • Validation Criterion: The competitor will displace the 2,4,5-TF-Phe fragment. The 19F NMR signal must immediately revert to its sharp, baseline state. If the signal remains broad, the binding is non-specific, and the hit is discarded.

Application 2: Integration into Therapeutic Peptides via SPPS

While the incorporation of fluorinated amino acids (FAAs) into therapeutic peptides improves proteolytic stability, caution must be exercised during Solid-Phase Peptide Synthesis (SPPS). The strong electronegativity of the fluorine substitutions withdraws electron density from the α-amine and the activated carboxylate, mitigating the reactivity of the system and often leading to poor yields under standard conditions[5].

SPPS_Workflow S1 Fmoc Deprotection (20% Piperidine in DMF) S2 Amino Acid Activation (Fmoc-2,4,5-TF-Phe + HATU/DIPEA) S1->S2 S3 Extended Coupling (2-3 Hours at RT) S2->S3 Overcome low nucleophilicity S4 Self-Validation (Kaiser Test) S3->S4 S4->S2 Positive (Incomplete) S5 Diastereomeric Separation (Prep RP-HPLC) S4->S5 Negative (Complete)

Fig 2: Optimized SPPS cycle for fluorinated amino acids, highlighting self-validating QC steps.
Protocol 2: Optimized SPPS Incorporation (Self-Validating)

Causality Focus: Standard coupling reagents like HBTU are often insufficient for highly deactivated fluorinated residues. We substitute HBTU with HATU, which generates a highly reactive 7-aza-OBt ester intermediate, driving the sterically and electronically hindered coupling to completion.

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-2,4,5-Trifluoro-DL-Phenylalanine and 3.9 equivalents of HATU in a minimal volume of DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Due to the mitigated reactivity caused by the trifluorophenyl group[5], extend the coupling time from the standard 45 minutes to 2–3 hours at room temperature.

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a colorimetric Kaiser test.

    • Validation Criterion: A yellow/colorless bead indicates successful coupling (absence of free primary amines). Proceed to the next cycle. A blue bead indicates incomplete coupling. The system self-corrects by triggering an automatic double-coupling cycle using a different chemistry (e.g., DIC/Oxyma) before proceeding.

  • Downstream Resolution: Because a DL-racemic mixture was used, cleavage from the resin will yield two diastereomeric peptides. The final self-validating step requires preparative Reverse-Phase HPLC (RP-HPLC) to resolve the two distinct diastereomeric peaks, allowing isolation of the desired stereoisomer for biological testing.

References

  • [3] Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. National Institutes of Health (NIH). 3

  • [5] Utility of fluorinated α-amino acids in development of therapeutic peptides. National Institutes of Health (NIH).5

  • [1] 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Institutes of Health (NIH). 1

  • [2] Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health (NIH). 2

  • [4] Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. National Institutes of Health (NIH). 4

Sources

Troubleshooting & Optimization

Solubility issues of 2,4,5-Trifluoro-DL-Phenylalanine in peptide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that incorporating unnatural amino acids like 2,4,5-Trifluoro-DL-Phenylalanine into your peptide synthesis workflows can present unique challenges, particularly concerning solubility. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome these hurdles and ensure the success of your research.

The trifluorophenyl moiety in 2,4,5-Trifluoro-DL-Phenylalanine significantly increases its hydrophobicity compared to standard phenylalanine, which is often the root cause of solubility issues in common peptide synthesis solvents.[] This guide will walk you through understanding these challenges and implementing robust solutions.

Frequently Asked Questions (FAQs)

Q1: Why is 2,4,5-Trifluoro-DL-Phenylalanine poorly soluble in standard peptide coupling solvents like DMF?

A1: The poor solubility stems from the physicochemical properties imparted by the three fluorine atoms on the phenyl ring. Fluorine is highly electronegative, and its substitution on the aromatic ring significantly increases the hydrophobicity and reduces the polarity of the amino acid side chain.[][2] This makes it less compatible with polar aprotic solvents such as N,N-Dimethylformamide (DMF). Furthermore, the electron-withdrawing nature of fluorine can decrease the reactivity of the carboxylic acid and amine groups, potentially leading to slower and less efficient coupling reactions.[3]

Q2: Can I use co-solvents to improve the solubility of 2,4,5-Trifluoro-DL-Phenylalanine?

A2: Yes, using a co-solvent is a highly effective strategy. N-methyl-2-pyrrolidone (NMP) is an excellent alternative to DMF as it is more polar and often provides better solvation for hydrophobic and aggregation-prone peptide sequences.[4][5] For particularly challenging cases, a mixture of solvents can be beneficial. For instance, adding a small percentage of Dimethyl Sulfoxide (DMSO) to DMF or NMP can disrupt secondary structures and improve the solubility of hydrophobic residues.[6] Recent research has also explored green binary solvent mixtures, such as DMSO/ethyl acetate, as viable alternatives to DMF.[7]

Q3: What is the optimal coupling reagent for peptides containing 2,4,5-Trifluoro-DL-Phenylalanine?

A3: For sterically hindered or challenging amino acids like 2,4,5-Trifluoro-DL-Phenylalanine, aminium/uronium-based reagents are generally superior to carbodiimides used alone.[8][9] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly recommended third-generation coupling reagent.[10] Its mechanism involves the formation of a highly reactive OAt-active ester, which is particularly effective for coupling hindered amino acids and minimizing racemization.[10][11][12] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction.[8]

Troubleshooting Guide: Solubility & Coupling Issues

This section addresses specific problems you might encounter during the synthesis of peptides containing 2,4,5-Trifluoro-DL-Phenylalanine.

Problem 1: The protected 2,4,5-Trifluoro-DL-Phenylalanine precipitates out of solution during pre-activation.
  • Root Cause: The concentration of the amino acid exceeds its solubility limit in the chosen solvent, even before addition to the resin. The high hydrophobicity of the trifluorophenyl side chain is the primary contributing factor.[]

  • Solution Strategy:

    • Switch to a Stronger Solvent: Immediately switch from DMF to NMP, which has superior solvating properties for hydrophobic sequences.[4][5]

    • Employ a Co-Solvent System: Prepare the activation mixture in a binary solvent system. A common and effective choice is a mixture of NMP and DMSO. Start with a 9:1 (v/v) ratio and adjust as needed.

    • Reduce Concentration: While maintaining the required molar excess, increase the solvent volume to lower the overall concentration of the activated amino acid.

    • Gentle Warming: Gently warm the solution to 30-40°C to aid dissolution. However, be cautious, as elevated temperatures can increase the risk of racemization.[13][14] This should be a last resort and used in conjunction with a low-racemization coupling reagent like HATU.

Problem 2: The coupling reaction is incomplete, as indicated by a positive Kaiser test.
  • Root Cause: Incomplete coupling can be due to several factors: poor solubility leading to low effective reactant concentration, steric hindrance from the bulky side chain, or on-resin aggregation of the growing peptide chain.[6]

  • Solution Strategy:

    • Optimize Coupling Reagent: If not already in use, switch to HATU in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[12][15] HATU is known for its high efficiency with hindered amino acids.[10][11]

    • Increase Reagent Equivalents & Reaction Time: Increase the equivalents of the amino acid, HATU, and base (e.g., from 3 to 5 equivalents) and extend the coupling time from 1-2 hours to 4 hours or even overnight for extremely difficult couplings.

    • Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin with NMP, and then add a fresh solution of the activated amino acid for a second coupling reaction.[6]

    • Disrupt On-Resin Aggregation: Use a solvent system known to disrupt secondary structures, such as NMP containing a small percentage of DMSO.[6]

Problem 3: I'm observing racemization of the 2,4,5-Trifluoro-DL-Phenylalanine residue.
  • Root Cause: Racemization can be influenced by the choice of coupling reagent, base, solvent polarity, and reaction temperature.[13][14] Strong bases and high temperatures are known to accelerate this side reaction.[14][16]

  • Solution Strategy:

    • Use a Racemization-Suppressing Coupling Reagent: HATU is an excellent choice as it is known to decrease racemization compared to older reagents.[10]

    • Optimize the Base: While DIPEA is common, consider using a more sterically hindered base like 2,4,6-collidine, which can sometimes reduce the rate of racemization.[14] Use the minimum amount of base necessary for the reaction.

    • Control the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature).[14] Avoid prolonged heating. Studies have shown that increasing temperature can increase racemization more rapidly than condensation.[16]

    • Pre-activation Time: Minimize the pre-activation time before adding the mixture to the resin. A short pre-activation of 1-5 minutes is typically sufficient.[14]

Data Summary Table: Solvent & Coupling Reagent Recommendations
ParameterStandard ConditionsRecommended for 2,4,5-TFA-PheRationale
Primary Solvent DMFNMPNMP offers superior solvation for hydrophobic and aggregating peptides.[4][5]
Co-Solvent NoneNMP/DMSO (9:1 v/v)DMSO helps to disrupt secondary structures and further improve solubility.[6]
Coupling Reagent HBTU, DIC/HOBtHATUHighly efficient for hindered amino acids and minimizes racemization.[8][10][11]
Base DIPEADIPEA or 2,4,6-CollidineCollidine is more sterically hindered and can reduce racemization potential.[14]
Temperature Room Temperature0°C to Room TemperatureLower temperatures reduce the rate of racemization.[14][17]
Visualized Workflows and Protocols
Troubleshooting Flowchart for Poor Coupling Efficiency

Below is a logical workflow to diagnose and solve poor coupling efficiency when working with 2,4,5-Trifluoro-DL-Phenylalanine.

G start Start: Poor Coupling (Positive Kaiser Test) check_sol Is the activated amino acid fully dissolved? start->check_sol sol_yes Yes check_sol->sol_yes sol_no No check_sol->sol_no  Problem:  Solubility check_reagent Are you using HATU? sol_yes->check_reagent action_sol Action: 1. Switch to NMP or NMP/DMSO 2. Increase solvent volume 3. Gentle warming (if necessary) sol_no->action_sol re_eval Re-evaluate Coupling action_sol->re_eval re_eval->check_sol reagent_yes Yes check_reagent->reagent_yes reagent_no No check_reagent->reagent_no  Problem:  Reagent Activity action_conditions Action: 1. Increase equivalents (3-5x) 2. Extend reaction time (2-4h) 3. Perform double coupling reagent_yes->action_conditions  Problem:  Kinetics/Steric Hindrance action_reagent Action: Switch to HATU/DIPEA reagent_no->action_reagent end End: Coupling Complete (Negative Kaiser Test) action_reagent->end action_conditions->end

Caption: Troubleshooting workflow for poor coupling efficiency.

Experimental Protocol: Optimized Coupling of Fmoc-2,4,5-Trifluoro-DL-Phe-OH

This protocol outlines a robust method for coupling Fmoc-2,4,5-Trifluoro-DL-Phe-OH, minimizing solubility issues and side reactions.

Materials:

  • Fmoc-2,4,5-Trifluoro-DL-Phe-OH

  • HATU

  • N,N-diisopropylethylamine (DIPEA)

  • N-methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Resin with N-terminal deprotected amine

Procedure:

  • Resin Preparation:

    • Swell the resin in NMP.

    • Perform Fmoc deprotection of the N-terminal amino acid using standard protocols (e.g., 20% piperidine in NMP).

    • Thoroughly wash the resin with NMP (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (in a separate vessel):

    • Dissolve 4 equivalents of Fmoc-2,4,5-Trifluoro-DL-Phe-OH and 3.95 equivalents of HATU in NMP.

    • Add 8 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. Ensure the solution is clear and free of precipitates. If solubility is an issue, use an NMP/DMSO (9:1) mixture.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the washed resin.

    • Agitate the mixture for 2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines.

    • If the test is positive, consider extending the reaction time or performing a double coupling (repeat steps 2-3).

    • If the test is negative (yellow beads), the coupling is complete. Drain the reaction vessel and wash the resin thoroughly with NMP (3-5 times) to remove excess reagents.

Diagram: Optimized Coupling Workflow

This diagram illustrates the sequential steps of the optimized coupling protocol.

G cluster_0 Resin Preparation cluster_1 Activation cluster_2 Coupling & Monitoring swell Swell Resin in NMP deprotect Fmoc Deprotection (20% Piperidine/NMP) swell->deprotect wash1 Wash Resin (NMP x7) deprotect->wash1 add_to_resin Add to Resin & Agitate (2h) wash1->add_to_resin dissolve Dissolve AA + HATU in NMP add_base Add DIPEA dissolve->add_base preactivate Pre-activate (1-2 min) add_base->preactivate preactivate->add_to_resin kaiser_test Kaiser Test add_to_resin->kaiser_test kaiser_test->add_to_resin Positive (Double Couple) wash2 Wash Resin (NMP x5) kaiser_test->wash2 Negative

Caption: Step-by-step workflow for the optimized coupling protocol.

References
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • ResearchGate. (n.d.). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Royal Society of Chemistry. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. [Link]

  • SpringerLink. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. [Link]

  • Thieme Chemistry. (n.d.). 7.4 Racemization Assays. [Link]

  • PubMed. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]

  • ResearchGate. (n.d.). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. [Link]

  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Gyros Protein Technologies. (n.d.). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]

  • WordPress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]

  • University of California, Santa Barbara. (2026). New method boosts production of non-natural amino acids for peptide assembly. [Link]

  • MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

  • PubMed. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Stabilization of peptides by site-specific incorporation of fluorinated amino acids. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]

  • PubChem. (n.d.). 2,4,5-Trifluoro-L-phenylalanine. [Link]

  • ResearchGate. (n.d.). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. [Link]

  • MDPI. (2020). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

Sources

Technical Support Center: Optimizing Enzymatic Resolution of DL-2,4,5-Trifluorophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enzymatic resolution of DL-2,4,5-trifluorophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols. Chiral 2,4,5-trifluorophenylalanine is a critical building block in medicinal chemistry, notably in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Evogliptin[1]. Achieving high enantiomeric purity is paramount, and enzymatic kinetic resolution offers a green and highly selective method to this end. This resource combines established biochemical principles with practical, field-tested insights to help you navigate the complexities of this specific biotransformation.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the enzymatic resolution of DL-2,4,5-trifluorophenylalanine.

Q1: Which classes of enzymes are most effective for resolving DL-2,4,5-trifluorophenylalanine?

A1: Hydrolases are the most commonly employed enzymes for this type of kinetic resolution. Specifically, lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia) and acylases (e.g., Penicillin G Acylase, Aminoacylase from Aspergillus oryzae) have shown great efficacy.[2][3][4][5][6] The choice depends on the substrate form. Lipases are typically used for the resolution of amino acid esters, while acylases are used for the hydrolysis of N-acyl amino acids.[5][7]

Q2: What are the most critical parameters to control for a successful resolution?

A2: The success of an enzymatic resolution hinges on the careful control of several parameters. The most critical are:

  • pH: Directly impacts the ionization state of both the enzyme's active site residues and the substrate, affecting binding and catalysis.

  • Temperature: Influences reaction rate and enzyme stability. For many enzymes, lower temperatures can enhance enantioselectivity.[8]

  • Solvent System: The choice of organic co-solvent can be crucial for solubilizing the fluorinated substrate but can also impact enzyme activity and stability.[9][10]

  • Substrate Form: The nature of the derivative (e.g., which ester or N-acyl group is used) can dramatically affect enzyme recognition and selectivity.

Q3: How do I accurately monitor reaction progress, conversion, and enantioselectivity?

A3: Accurate monitoring is essential for optimization. The standard method is Chiral High-Performance Liquid Chromatography (HPLC) .[11][12][13] This technique allows you to separate and quantify all four key components in the reaction mixture: the L- and D-substrate enantiomers and the L- and D-product enantiomers. From the peak areas, you can calculate the conversion rate and the enantiomeric excess (e.e.) of both the remaining substrate and the formed product.[11]

Q4: What are the primary advantages of using an immobilized enzyme for this process?

A4: Enzyme immobilization, or attaching the enzyme to a solid support, offers significant advantages for industrial and lab-scale applications.[3][14][15] These include:

  • Enhanced Stability: Immobilization often protects the enzyme from denaturation caused by temperature, pH, or organic solvents.[3]

  • Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, preventing product contamination.[14]

  • Reusability: The immobilized enzyme can be recovered and reused for multiple reaction cycles, which significantly reduces costs.[14]

  • Process Control: It allows for use in continuous flow reactors, improving process efficiency.[3]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the enzymatic resolution of DL-2,4,5-trifluorophenylalanine.

Problem 1: Low Enantioselectivity (Low e.e. or E-value)

Low enantioselectivity is one of the most frequent challenges, resulting in a product that is not optically pure.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Troubleshooting Steps & Solutions
Suboptimal Temperature The energy difference between the transition states for the two enantiomers is often small. Lowering the temperature can amplify this small difference, as the enzyme's flexibility is reduced, leading to a more rigid and selective active site.[8]1. Perform a Temperature Screen: Run the reaction at a range of temperatures (e.g., 15°C, 25°C, 37°C, 45°C). 2. Trend Towards Lower Temperatures: For many hydrolases, enantioselectivity increases as temperature decreases. Evaluate if the trade-off in reaction rate is acceptable.
Inappropriate Solvent/Co-solvent The solvent interacts with the enzyme and can alter its conformation. Some organic solvents can strip essential water from the enzyme's surface, reducing its activity and selectivity.[10] Conversely, the right co-solvent can improve substrate solubility and sometimes "lock" the enzyme in a more selective conformation.[9]1. Screen Different Solvents: Test a panel of solvents with varying polarities (e.g., MTBE, Toluene, Dioxane, Acetonitrile).[16] 2. Optimize Co-solvent Concentration: If using a water-miscible co-solvent (e.g., DMSO, DMF), test concentrations from 5% to 30% (v/v). Be aware that high concentrations (>50%) often lead to enzyme inactivation.[10]
Incorrect pH The pH of the aqueous phase (or micro-aqueous layer around the enzyme) controls the protonation state of catalytic residues in the active site and the substrate's amino/carboxyl groups. A mismatch can prevent optimal substrate binding and catalysis for the desired enantiomer.1. Conduct a pH Screen: Prepare a series of buffers (e.g., phosphate, Tris-HCl) ranging from pH 6.0 to 9.0. 2. Maintain pH Control: For reactions that produce an acid or base (like hydrolysis), use a pH-stat or a strongly buffered system to prevent pH drift during the reaction.
Poor Substrate Derivative The enzyme's active site recognizes the entire substrate molecule, not just the chiral center. A bulky or electronically incompatible N-acyl or ester group can hinder the precise orientation required for high selectivity.1. Modify the Substrate: If using an N-acyl derivative, try different groups (e.g., N-acetyl, N-phenylacetyl, N-chloroacetyl).[17][18] If using an ester, test different alcohol moieties (e.g., methyl, ethyl, trifluoroethyl ester).[7]
Problem 2: Low or No Conversion

This issue arises when the reaction proceeds very slowly or not at all, even if selectivity is not the primary concern initially.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Troubleshooting Steps & Solutions
Enzyme Inhibition The substrate or the product can act as an inhibitor. Fluorinated compounds, in particular, can sometimes bind too tightly to the active site, preventing turnover. Product inhibition occurs when the formed product competes with the substrate for the active site.1. Lower Initial Substrate Concentration: Run reactions at half the initial substrate concentration to see if the rate improves. 2. Monitor Time-Course: A reaction that starts well but then slows down or stops before 50% conversion is a classic sign of product inhibition. Consider in-situ product removal if feasible.
Poor Substrate Solubility DL-2,4,5-trifluorophenylalanine and its derivatives can have limited solubility in common reaction media. If the substrate is not accessible to the enzyme, the reaction rate will be severely limited by mass transfer.1. Add a Co-solvent: Introduce a water-miscible organic solvent like DMSO or DMF in small amounts (5-20% v/v) to improve solubility.[16] 2. Increase Agitation: Ensure the reaction is well-mixed (e.g., 200-250 rpm) to maximize the interfacial area between the enzyme and the substrate solution.[8]
Enzyme Deactivation Enzymes can be denatured by harsh conditions. High concentrations of organic solvents, extreme pH, or high temperatures can cause the enzyme to unfold and lose its catalytic activity.[10]1. Verify Enzyme Activity: Test the enzyme with a standard, known substrate (e.g., p-nitrophenyl acetate for a lipase) under your reaction conditions to confirm it is active. 2. Consider Immobilization: Immobilizing the enzyme on a solid support often increases its stability against denaturation by solvents and temperature.[3][19]
Insufficient Water Activity (in organic media) Hydrolases require a small amount of water to maintain their catalytically active conformation and to participate in the hydrolysis reaction. In a nearly anhydrous organic solvent, the enzyme may be inactive.1. Pre-saturate the Solvent: Before adding the enzyme, saturate the organic solvent with the reaction buffer. 2. Add Water Directly: Add a small, controlled amount of water or buffer to the reaction (0.1-1.0% v/v).

Experimental Workflows & Protocols

Workflow for Optimizing Enzymatic Resolution

The following diagram illustrates a systematic approach to developing and optimizing the enzymatic resolution process.

G cluster_0 Phase 1: Feasibility Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Scale-up & Process Validation A Select Substrate Form (N-Acyl vs. Ester) B Screen Enzyme Panel (e.g., CAL-B, PGA, Lipase PS) A->B C Initial Reaction (Standard Conditions: pH 7.5, 30°C) B->C D Analyze by Chiral HPLC (Check for any conversion/selectivity) C->D E Temperature Screen (15-45°C) D->E If promising F pH Screen (pH 6-9) D->F If promising G Co-solvent Screen (Type & Concentration) D->G If promising M Re-evaluate Substrate/Enzyme Choice D->M If no activity H Select Best Conditions E->H F->H G->H I Immobilize Best Enzyme H->I N Consider Substrate Modification or Directed Evolution H->N If selectivity still low J Optimize Substrate Loading I->J K Run Preparative Scale Reaction J->K L Product Isolation & Purity Analysis K->L

Caption: Systematic workflow for enzymatic resolution optimization.

Protocol 1: General Procedure for Lipase-Catalyzed Resolution of a DL-Amino Acid Ester

This protocol provides a starting point for the kinetic resolution of the ethyl ester of DL-2,4,5-trifluorophenylalanine.

  • Substrate Preparation: Dissolve the racemic ethyl ester of DL-2,4,5-trifluorophenylalanine (e.g., 100 mg, 1 equivalent) in 10 mL of a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Buffer Addition: Add 100 µL of potassium phosphate buffer (0.1 M, pH 7.5). This provides the necessary water for hydrolysis.

  • Enzyme Addition: Add the lipase catalyst (e.g., 20 mg of immobilized Candida antarctica lipase B, CAL-B).

  • Reaction Incubation: Seal the reaction vessel and place it in an orbital shaker set to 200 rpm at 30°C.

  • Reaction Monitoring: Periodically withdraw small aliquots (e.g., 50 µL) at set time points (e.g., 1, 4, 8, 24 hours). Immediately quench the reaction in the aliquot by adding an equal volume of acetonitrile and filter through a 0.22 µm syringe filter to remove the enzyme.

  • Analysis: Analyze the quenched aliquot by chiral HPLC to determine the concentrations of the four species (R/S-ester, R/S-acid) and calculate the conversion and enantiomeric excess (e.e.).

  • Reaction Termination: Stop the reaction when it is close to 50% conversion to maximize the yield and e.e. of both the unreacted ester and the product acid. Filter off the immobilized enzyme.

  • Product Separation: Separate the unreacted ester from the produced amino acid by a standard acid-base extraction.

Protocol 2: Chiral HPLC Analysis

This is a general method for analyzing the reaction mixture. The exact conditions may require optimization.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralpak® or Chiralcel® column.[20]

  • Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting point is 90:10 (Hexane:Isopropanol). Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid) may be required to improve peak shape for the amino acid and its ester.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 260 nm).

  • Calculations:

    • Enantiomeric Excess (e.e.) %: (|Area_L - Area_D| / (Area_L + Area_D)) * 100[11]

    • Conversion %: (Area_Product / (Area_Product + Area_Substrate)) * 100

Troubleshooting Decision Tree for Low Conversion

This diagram helps diagnose the root cause of poor reaction conversion.

Caption: Decision tree for troubleshooting low reaction conversion.

References

  • Forgách, B. et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. Available at: [Link]

  • Prokop, Z. et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed. Available at: [Link]

  • Kulschewski, T. et al. (2021). Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. MDPI. Available at: [Link]

  • Carballares, D. et al. (2020). Biotransformation of model substrates using different organic cosolvents (1% v/v). ResearchGate. Available at: [Link]

  • Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilization: methods and applications. Chemical Society Reviews. Available at: [Link]

  • Grulich, M. et al. (2015). Resolution of α/β-Amino Acids by Enantioselective Penicillin G Acylase from Achromobacter sp. Loschmidt Laboratories. Available at: [Link]

  • Anonymous. (n.d.). Enzyme immobilization. SlideShare. Available at: [Link]

  • Guisan, J. M. (2006). Immobilization of Enzymes. Humana Press. Available at: [Link]

  • Klibanov, A. M. (2001). Strategies for Stabilization of Enzymes in Organic Solvents. Chemical Reviews. Available at: [Link]

  • Chari, M. A. et al. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. TSI Journals. Available at: [Link]

  • Westphal, M. V. et al. (2014). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. ACS Catalysis. Available at: [Link]

  • Biedermann, D. et al. (2020). Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis. ResearchGate. Available at: [Link]

  • Bolocan, A. et al. (2022). Stabilization of enzymes for biotechnological applications. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Forgách, B. et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. ResearchGate. Available at: [Link]

  • Lin, R. et al. (2001). Resolution of Non-Protein Amino Acids via Carica papaya Lipase-Catalyzed Enantioselective Transesterification. ResearchGate. Available at: [Link]

  • Abah, A. L. et al. (2006). Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from Escherichia coli. Tetrahedron Letters. Available at: [Link]

  • Wang, F. et al. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. Available at: [Link]

  • Chenault, H. K. et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Available at: [Link]

  • Chenault, H. K. et al. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Whitesides Research Group, Harvard University. Available at: [Link]

  • Wang, J. et al. (2018). Efficient kinetic resolution of amino acids catalyzed by lipase AS 'Amano' via cleavage of an amide bond. ResearchGate. Available at: [Link]

  • DeSantis, G. et al. (2012). Improving the diastereoselectivity of penicillin G acylase for ampicillin synthesis from racemic substrates. Protein Engineering, Design and Selection. Available at: [Link]

  • Bond, N. J. et al. (2024). Kinetic Resolution of Epimeric Proteins Enables Stereoselective Chemical Mutagenesis. Journal of the American Chemical Society. Available at: [Link]

  • Gaggero, N. et al. (1998). Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Wang, Y. et al. (2022). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Ho, T. D. et al. (2017). Synthesis and evaluation of L-phenylalanine ester-based chiral ionic liquids for GC stationary phase ability. ResearchGate. Available at: [Link]

  • Li, A. et al. (2022). Rational design of enzyme activity and enantioselectivity. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Lorenz, H. et al. (2021). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. Max Planck Institute for Dynamics of Complex Technical Systems. Available at: [Link]

  • Reetz, M. T. (2004). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. PNAS. Available at: [Link]

  • Alfonso, I. et al. (2012). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Organic & Biomolecular Chemistry. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Wuyts, B. et al. (2020). Contemporary Analysis of Chiral Molecules. LCGC International. Available at: [Link]

  • Ema, T. (2011). Enzyme-Catalyzed Asymmetric Synthesis. STEM. Available at: [Link]

  • Climent, M. J. et al. (2022). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry. Available at: [Link]

  • Ni, Y. et al. (2022). Origin of the Unexpected Enantioselectivity in the Enzymatic Reductions of 5-Membered-Ring Heterocyclic Ketones Catalyzed by Candida parapsilosis Carbonyl Reductases. MDPI. Available at: [Link]

  • Behrens, O. K. et al. (1938). RESOLUTION OF dl-PHENYLALANINE BY ASYMMETRIC ENZYMATIC SYNTHESIS. Semantic Scholar. Available at: [Link]

  • Gill, H. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Purification of fluorinated amino acids from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorinated Amino Acid (FAA) Technical Support & Troubleshooting Center .

As a Senior Application Scientist, I frequently observe researchers attempting to purify fluorinated amino acids using the exact same protocols designed for their wild-type, non-fluorinated counterparts. This is the primary point of failure in most workflows. The extreme electronegativity of fluorine fundamentally alters the molecule's electron density, leading to profound shifts in pKa, hydrogen-bonding capacity, lipophilicity, and chiral recognition[].

This guide is designed to move beyond basic steps and explain the causality behind FAA purification failures, providing you with self-validating protocols to ensure high-yield, high-purity recovery.

Core Purification Workflow

Below is the logical decision tree for isolating fluorinated amino acids from complex reaction mixtures.

FAAPurification A Crude Reaction Mixture (FAAs + Impurities) B Pre-Treatment (Quench & Filtration) A->B C Ion-Exchange Chromatography (Desalting & Isolation) *Adjust pH for shifted pKa* B->C D Fluorous / RP-HPLC (Fluorophilic Separation) C->D E Chiral HPLC (Enantiomeric Resolution) D->E  If chiral  resolution needed F Pure Fluorinated Amino Acid D->F  Achiral targets E->F

Figure 1: Decision tree and workflow for the purification of fluorinated amino acids.

Section 1: The Inductive Effect & Ion-Exchange Desalting

FAQ: Why am I losing my fluorinated amino acid during cation-exchange desalting?

The Causality: The strong electron-withdrawing nature of fluorine exerts a profound inductive effect (-I effect) on adjacent functional groups[]. As fluorine atoms are added to the side chain, electron density is pulled away from the α-amine. This stabilizes the neutral amine form and drastically lowers its pKa. Consequently, highly fluorinated amino acids do not behave as standard zwitterions at a neutral pH. If you load a reaction mixture containing trifluoroalanine onto a standard strong cation exchange (SCX) resin at pH 3.0, the amine will be mostly deprotonated (neutral), and the molecule will wash out in the void volume.

Quantitative Impact of Fluorination: To successfully capture your product, you must adjust your loading buffers based on the shifted isoelectric point (pI).

Table 1: Impact of Fluorination on Physicochemical Properties (Representative Data for Alanine Derivatives)

Amino Acid DerivativeCα-COOH pKaCα-NH3⁺ pKaIsoelectric Point (pI)Ion-Exchange Loading pH Requirement
Alanine (Native) 2.359.876.11pH 2.0 - 3.0
3-Fluoroalanine ~2.00~8.50~5.25pH 1.5 - 2.0
3,3,3-Trifluoroalanine ~1.20~5.80~3.50pH < 1.0 (Requires extreme acidification)

Section 2: RP-HPLC and the "Fluorophilicity" Factor

FAQ: Why does my fluorinated amino acid co-elute with the non-fluorinated starting material on a standard C18 column?

The Causality: Standard reversed-phase (RP) chromatography relies on hydrophobic interactions. However, the difference in standard hydrophobicity between a lightly fluorinated amino acid and its wild-type precursor is often negligible. Instead, fluorinated molecules exhibit a unique phase-separation behavior known as 2[2]. By utilizing a fluorocarbon stationary phase with a hydrocarbon-based eluent, the fluorinated amino acid is forced to selectively partition into the fluorous stationary phase, delaying its elution relative to the non-fluorinated impurity[2].

Protocol 1: Fluorous-Phase HPLC Separation for FAA Isolation

This protocol is designed to separate FAAs from non-fluorinated impurities using fluorophilic interactions.

  • Column Selection: Equip the HPLC with a fluorinated stationary phase (e.g., FluoroFlash or Pentafluorophenyl[PFP] column) rather than a standard C18.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% TFA in Methanol (Avoid highly fluorinated solvents like trifluoroethanol in the mobile phase, as they will disrupt the analyte's interaction with the fluorous column)[2].

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 30 minutes at a flow rate appropriate for your column dimensions.

  • Self-Validating Checkpoint: Inject a 1:1 mixed standard of your fluorinated product and the non-fluorinated starting material.

    • Pass Condition: The non-fluorinated compound must elute first.

    • Fail Condition: If they co-elute, the fluorophilic interaction is too weak. Increase the polarity of your mobile phase (e.g., hold at a higher water content for longer) to force the fluorinated analyte into the fluorous stationary phase.

Section 3: Stereoisomer Resolution via Chiral HPLC

FAQ: How do I achieve baseline enantiomeric resolution for fluorinated cyclic amino acids or fluorinated tryptophans?

The Causality: The introduction of fluorine alters the steric bulk, dipole moment, and hydrogen-bonding capacity of the amino acid. When resolving stereoisomers of fluorinated cyclic β-amino acids or fluorinated tryptophans, the solvation ability of the mobile phase and the column temperature are critical[3][4]. Thermodynamic analyses reveal that these chiral separations are primarily 3[3]. Therefore, lowering the temperature decreases the entropic penalty, enhancing the differential interaction between the enantiomers and the chiral selector[3].

Protocol 2: Enantiomeric Resolution via Macrocyclic Glycopeptide CSPs

This protocol utilizes antibiotic-based chiral stationary phases (CSPs) for the resolution of fluorinated aromatic amino acids (e.g., F-Tryptophan).

  • Column Selection: Utilize a Teicoplanin or Teicoplanin Aglycone-based chiral column[4].

  • Mobile Phase Setup (Reversed-Phase Mode):

    • Prepare an isocratic mobile phase of Methanol / Water (e.g., 40:60 v/v). Methanol is preferred over Acetonitrile for fluorinated tryptophans because it provides superior solvation of the polar amino acid moieties, preventing peak broadening[4].

  • Temperature Control: Set the column oven to 15°C. Because the separation is enthalpically driven, lower temperatures stabilize the transient diastereomeric complexes formed between the FAA enantiomers and the chiral clefts of the teicoplanin selector.

  • Self-Validating Checkpoint: Run the racemic mixture and calculate the resolution (

    
    ) between the two enantiomer peaks.
    
    • Pass Condition: An

      
       indicates baseline separation.
      
    • Fail Condition: If

      
      , lower the column temperature by 5°C increments. A systematic decrease in temperature will predictably increase retention time and resolution due to the enthalpic nature of the separation[3].
      

References

  • Title: Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Source: nih.gov (PMC) URL: [Link]

  • Title: High-performance liquid chromatographic enantioseparation of fluorinated cyclic β3-amino acid derivatives on polysaccharide-based chiral stationary phases. Comparison with nonfluorinated counterparts Source: mtak.hu (Repository of the Academy's Library) URL: [Link]

  • Title: Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles Source: nih.gov (PMC) URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,4,5-Trifluorophenylalanine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. 2,4,5-Trifluorophenylalanine (


) is a highly valuable non-canonical amino acid (ncAA) used to enhance the pharmacokinetic properties of therapeutics (e.g., DPP-4 inhibitors like sitagliptin and evogliptin). However, incorporating this residue via Solid-Phase Peptide Synthesis (SPPS) presents severe synthetic bottlenecks due to extreme steric hindrance and profound electronic effects.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, epimerization-free coupling.

I. Diagnostic Workflow: Identifying the Point of Failure

Before adjusting your protocol, you must identify where the coupling is failing. The fluorine atoms on the phenyl ring create two distinct chemical microenvironments depending on whether you are activating the fluorinated amino acid or coupling onto it.

G Start Coupling Failure: 2,4,5-Trifluorophenylalanine Q1 Where is the failure occurring? Start->Q1 Branch1 Coupling ONTO the fluorinated amine Q1->Branch1 N-terminal extension Branch2 Activating the fluorinated carboxylate Q1->Branch2 C-terminal activation Root1 Root Cause: Strong -I effect from 3 Fluorines reduces amine nucleophilicity Branch1->Root1 Root2 Root Cause: Steric hindrance from ortho-Fluorine (position 2) Branch2->Root2 Sol1 Solution: Use Acid Fluorides or COMU + MW heating (75°C) Root1->Sol1 Sol2 Solution: Use COMU/Oxyma + TMP base Double Coupling (1h x 2) Root2->Sol2

Decision tree for troubleshooting 2,4,5-trifluorophenylalanine coupling failures.

II. Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why do I get incomplete acylation when coupling the next amino acid onto the 2,4,5-trifluorophenylalanine residue?

A1: This is a classic electronic issue rather than a purely steric one. The three highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect (-I effect) across the phenyl ring. Because the ortho-fluorine (position 2) is in close spatial proximity to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amine, it drastically reduces the electron density on the nitrogen. This makes the 

-amine an exceptionally poor nucleophile.
  • The Fix: You must hyper-activate the incoming amino acid. We recommend using 1[1] or generating an in situ acid fluoride using TFFH[2]. Elevated temperatures (e.g., 75°C via microwave) are usually required to overcome the high activation energy barrier.

Q2: Why is the yield poor when attaching 2,4,5-trifluorophenylalanine to the growing peptide chain?

A2: When


 is the incoming amino acid, the primary obstacle is steric hindrance . The bulky ortho-fluorine atom physically blocks the approach of the activated carboxylate to the resin-bound amine.
  • The Fix: Utilize a third-generation uronium salt like COMU. Unlike HATU, which relies on the bulky HOAt leaving group, COMU utilizes the less sterically hindered Oxyma leaving group[1]. The morpholine backbone in COMU also enhances solubility and reaction kinetics, making it superior for hindered couplings[3].

Q3: How can I prevent epimerization during the prolonged coupling times required for this residue?

A3: Extended coupling times and elevated temperatures increase the risk of oxazolone formation, which is the primary pathway for epimerization. The choice of base is critical here. While N,N-Diisopropylethylamine (DIPEA) is standard, it is a relatively strong base that can promote proton abstraction at the chiral center.

  • The Fix: Switch to 2,4,6-trimethylpyridine (TMP, collidine) [3]. TMP is a weaker, highly sterically hindered base. When paired with COMU or DIC/Oxyma, TMP provides the necessary proton acceptance for the coupling mechanism while virtually eliminating base-catalyzed racemization[3].

Q4: Should I use HATU or COMU for this specific synthesis?

A4: As a Senior Application Scientist, I strongly advocate for COMU over HATU for highly fluorinated, hindered amino acids. While HATU is the traditional "gold standard," COMU matches or exceeds its coupling efficiency for difficult sequences[1]. Furthermore, COMU is non-explosive, whereas HATU (and its HOAt byproduct) poses severe safety risks at scale. The internal hydrogen-bond acceptor role of the morpholino oxygen in COMU accelerates the reaction even with only 1 equivalent of base[4].

III. Quantitative Reagent Comparison

To guide your reagent selection, the following table synthesizes performance metrics for coupling sterically hindered amino acids based on recent comparative literature[1][3][4].

Coupling ReagentLeaving GroupRelative Reactivity for Hindered ncAAsRacemization Control (with TMP)Safety Profile
HATU HOAtVery HighExcellentExplosive Hazard (Shock sensitive)
COMU OxymaPureSuperior (Exceeds HATU)ExcellentSafe / Non-explosive
DIC / Oxyma OxymaPureHighSuperior Safe / Non-explosive
HBTU HOBtModerateModerateExplosive Hazard

IV. Self-Validating Protocol: Microwave-Assisted SPPS of 2,4,5-Trifluorophenylalanine

This protocol utilizes COMU and TMP under microwave irradiation to overcome both the steric bulk of the ortho-fluorine and the reduced nucleophilicity of the


-amine.

System Trustworthiness Note: Standard colorimetric tests (like the Kaiser test) are notoriously unreliable for evaluating the acylation of highly electron-deficient amines like


. This protocol integrates a micro-cleavage LC-MS validation step to ensure absolute certainty of coupling success.
Materials Required:
  • Fmoc-2,4,5-Trifluorophenylalanine (4.0 equivalents relative to resin loading)

  • COMU (3.9 equivalents)

  • TMP (2,4,6-trimethylpyridine) (8.0 equivalents)

  • DMF (Peptide synthesis grade, strictly anhydrous)

Step-by-Step Methodology:

Step 1: Resin Preparation & Deprotection

  • Swell the resin in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (1 x 3 min, 1 x 10 min).

  • Wash the resin thoroughly with DMF (5 x 1 min).

Step 2: Pre-Activation (Critical Timing) Causality Check: Uronium salts like COMU can cap the resin-bound amine with a guanidinium moiety if introduced before the active ester is fully formed. Pre-activation prevents this.

  • Dissolve Fmoc-2,4,5-Trifluorophenylalanine (4.0 eq) and COMU (3.9 eq) in a minimum volume of anhydrous DMF.

  • Add TMP (8.0 eq) to the solution.

  • Wait exactly 1 to 2 minutes. Visual cue: The solution will turn a distinct pink/red color, indicating the successful formation of the highly reactive Oxyma active ester[4].

Step 3: Microwave-Assisted Coupling

  • Transfer the pre-activated solution to the resin reaction vessel.

  • Apply microwave irradiation to maintain a temperature of 75°C for 15 minutes .

  • Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

Step 4: Mandatory Double Coupling Due to the extreme steric hindrance, a single coupling is rarely quantitative.

  • Repeat Steps 2 and 3 using fresh reagents.

Step 5: Self-Validation (Micro-Cleavage) Do not rely on the Kaiser test.

  • Withdraw a tiny aliquot of resin (approx. 2-3 mg).

  • Wash the aliquot with DCM and dry it.

  • Treat with 100 µL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 30 minutes.

  • Evaporate the TFA, dissolve the residue in 50% Acetonitrile/Water, and inject into an LC-MS.

  • Confirm the mass shift corresponding to the addition of the

    
     residue (
    
    
    
    Da minus water). Proceed to the next synthesis cycle only upon confirmation of >95% conversion.

V. References

1.1. BenchChem. 2.3. ACS Publications. 3. . Refubium (Freie Universität Berlin). 4. 5. Bachem. 5.4. Luxembourg Bio Technologies.

Sources

Technical Support: Hydrogenation of Fluorinated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the Center for Advanced Fluorination Chemistries . It addresses the critical challenges of hydrogenating fluorinated phenylalanine precursors without compromising the carbon-fluorine (C-F) bond.

Department: Process Chemistry & Catalysis Applications Ticket Focus: Minimizing Hydrodefluorination (HDF) & Side Reactions Status: Active Guide

Diagnostic Triage: What is failing in your reaction?

Before adjusting parameters, identify the specific failure mode. Use this decision matrix to route your troubleshooting.

SymptomProbable CauseImmediate Action
Loss of Fluorine (HDF) Oxidative addition of C-F to metal catalyst (usually Pd).Stop. Switch catalyst to sulfided Pt/C or add V-modifiers.
Racemization Enamine/Imine tautomerization or high temp/pressure.Lower T; Switch to Rh-chiral phosphine systems (Homogeneous).
Incomplete Reduction Catalyst poisoning or insufficient H₂ mass transfer.Increase pressure/agitation; Check for S/N poisons in substrate.
Ring Saturation Over-active catalyst (Rh/C or high pressure Pt).Switch to Pd/C (if F is stable) or lower pressure (<5 bar).

Core Technical Guide: Preventing Hydrodefluorination (HDF)

The primary challenge in synthesizing fluorinated phenylalanine (via reduction of fluorocinnamic acids or nitro-fluorophenylalanines) is the lability of the C-F bond under catalytic hydrogenation conditions.

Q1: Why is my Palladium (Pd/C) catalyst stripping the fluorine atom?

The Mechanism: Palladium is an excellent catalyst for hydrogenolysis. Unfortunately, it does not easily distinguish between a C-Cl/C-Br bond and a C-F bond under energetic conditions. The mechanism involves the oxidative addition of the Ar-F bond to the Pd(0) surface species, forming an Ar-Pd-F intermediate. This is followed by reductive elimination with surface hydrides to form Ar-H and H-F.

The Fix:

  • Switch Metal Centers: Move from Pd to Platinum (Pt) . Pt has a higher barrier for oxidative addition into C-F bonds compared to Pd.

  • Poison the Catalyst: Use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the electronic properties of the metal surface, occupying the high-energy "kink" sites responsible for C-F cleavage while leaving the terrace sites available for alkene/nitro reduction.

Q2: I must use Pd/C for other reasons. How can I suppress HDF?

If you are locked into Pd/C (e.g., for cost or specific selectivity elsewhere), you must chemically dampen its activity:

  • Acidic Additives: Add HBF₄ or TFA (0.1 - 1.0 eq).

    • Why? In the reduction of fluoronitro-compounds, HDF is often mediated by basic intermediates (hydroxylamines). Protonating these species prevents the formation of the transition state required for fluoride elimination.

  • Solvent Choice: Avoid protic solvents like Methanol if HDF is severe. Switch to Ethyl Acetate (EtOAc) or Toluene . Protic solvents stabilize the leaving fluoride ion (solvation shell), lowering the activation energy for cleavage.

Q3: How do I handle Asymmetric Hydrogenation of Fluorinated Dehydroamino Acids?

For chiral synthesis (starting from acetamido-fluorocinnamic acid), heterogeneous catalysts (Pd/Pt) will yield racemates. You must use Homogeneous Catalysis .

  • Catalyst: Rhodium (I) complexes.

  • Ligand: Chiral bisphosphines (e.g., DuPhos , MonoPhos , or Josiphos ).

  • Critical Parameter: These catalysts are extremely sensitive to the electronic effects of Fluorine.

    • Ortho-F: Steric hindrance may require higher catalyst loading.

    • Para-F: Electronic withdrawal can slow the reaction; increase H₂ pressure (up to 10-20 bar) rather than temperature to maintain enantioselectivity.

Experimental Protocols

Protocol A: Safe Heterogeneous Hydrogenation (Nitro/Alkene Reduction)

Target: Reduction of 4-fluoro-nitrophenylalanine or 4-fluorocinnamic acid without defluorination.

  • Substrate Loading: Dissolve substrate (10 mmol) in Ethyl Acetate (50 mL). Avoid MeOH unless necessary for solubility.

  • Catalyst Addition: Add 5% Pt(S)/C (Sulfided Platinum, 2 mol% loading).

    • Note: If using standard Pt/C, add Vanadium oxide (V₂O₅) (0.5 wt% relative to substrate) as an inhibitor.

  • Acidification (Optional but Recommended): Add Methanesulfonic acid (1.0 eq) if reducing a nitro group.

  • Hydrogenation:

    • Purge reactor 3x with N₂.

    • Pressurize to 3–5 bar H₂ (Do not exceed 10 bar).

    • Stir vigorously at 25°C . Do not heat above 40°C.

  • Workup: Filter catalyst over Celite. Wash with solvent. Neutralize acid (if used) with NaHCO₃ only after catalyst removal to prevent surface fouling during filtration.

Protocol B: Asymmetric Hydrogenation (Dehydroamino Acid Route)

Target: Synthesis of L-4-Fluorophenylalanine derivatives.

  • Catalyst Prep: In a glovebox, mix [Rh(COD)₂]BF₄ (1.0 mol%) and (R,R)-Me-DuPhos (1.1 mol%) in degassed MeOH. Stir 15 min to form the active cationic solvate.

  • Reaction: Transfer catalyst solution to the autoclave containing α-acetamido-4-fluorocinnamic acid.

  • Conditions: 5 bar H₂, 20°C, 12 hours.

  • Result: Expect >98% ee. If ee is low, lower temperature to 0°C and extend time.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired hydrogenation and the undesired hydrodefluorination, highlighting where specific interventions act.

G Substrate Fluorinated Precursor (Ar-F) Adsorption Adsorbed Species (M---Ar-F) Substrate->Adsorption H_Add Hydrogen Addition (Reduction) Adsorption->H_Add  Fast on Pt/Rh OxAdd C-F Oxidative Addition Adsorption->OxAdd  Fast on Pd Product Fluorinated Phenylalanine (Ar-F Intact) H_Add->Product Elimination Reductive Elimination OxAdd->Elimination SideProduct Defluorinated Side Product (Ar-H + HF) Elimination->SideProduct Poison Catalyst Poison (Sulfided Pt) Poison->OxAdd Blocks Active Sites Solvent Aprotic Solvent (Destabilizes F-) Solvent->Elimination Increases Ea

Figure 1: Kinetic competition between Hydrogenation and Hydrodefluorination. Green path represents the desired route; Red path represents the failure mode.

Quantitative Data Summary

Table 1: Catalyst Performance on 4-Fluoro-Nitrobenzene Reduction (Model System)

Catalyst SystemSolventAdditiveYield (Ar-F)Defluorination (Ar-H)
10% Pd/C MeOHNone65%35%
10% Pd/C EtOAcHBF₄ (1 eq)92%5%
5% Pt/C MeOHNone95%2%
5% Pt(S)/C MeOHNone>99% <0.1%
Rh/Al₂O₃ H₂ONone10%90%

References

  • Vertex AI Search. (2025). Hydrogenation of halonitrobenzenes without dehalogenation. U.S. Patent 5,068,436.

  • Vertex AI Search. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI.

  • Vertex AI Search. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. NIH/PMC.

  • Vertex AI Search. (2012). Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. NIH/PMC.

  • Vertex AI Search. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.

Technical Support Center: Stability of 2,4,5-Trifluorophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,4,5-Trifluoro-L-phenylalanine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this fluorinated amino acid in their work. Given the absence of extensive public data on its stability under specific analytical conditions, this guide provides a framework for establishing a robust stability profile through validated experimental protocols and addresses common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 2,4,5-trifluorophenylalanine under acidic hydrolysis conditions?

A: 2,4,5-Trifluoro-L-phenylalanine is expected to exhibit high stability under typical acidic hydrolysis conditions used for peptide and protein analysis (e.g., 6 M HCl at 110°C for 24 hours). This stability is primarily due to the exceptional strength of the aromatic carbon-fluorine (C-F) bond.[1][2][3] The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 488 kJ/mol.[3] This high energy barrier makes the bond highly resistant to cleavage by acids, bases, oxidation, and thermal stress.[3][4]

While the peptide bonds involving the amino acid will hydrolyze, the trifluorophenyl side chain itself should remain intact under standard protocols. However, it is crucial to experimentally verify this stability under your specific conditions, as prolonged exposure to extreme temperatures and acid concentrations could potentially lead to degradation.

Q2: What are the potential, albeit unlikely, degradation pathways for 2,4,5-trifluorophenylalanine under harsh acidic conditions?

A: While highly stable, two theoretical degradation pathways can be considered under forced or extreme acidic stress:

  • Amide Bond Hydrolysis (Most Likely for Peptides): If incorporated into a peptide or protein, the primary reaction will be the hydrolysis of the amide (peptide) bonds, releasing the free amino acid. This is the intended outcome of acid hydrolysis for amino acid analysis and does not represent a degradation of the side chain.

  • C-F Bond Cleavage (Defluorination): Under exceptionally harsh conditions (e.g., very high temperatures, pressures, or the presence of certain catalysts), the C-F bond could theoretically be hydrolyzed.[5] This would result in the substitution of a fluorine atom with a hydroxyl group, forming a hydroxy-difluorophenylalanine derivative. Successive defluorination events are even less likely. The release of a fluoride ion (F-) would be a key indicator of this degradation pathway.[6]

G cluster_main Potential Degradation of 2,4,5-Trifluorophenylalanine Side Chain parent 2,4,5-Trifluorophenylalanine product1 Hydroxy-difluorophenylalanine parent->product1 Harsh Acidic Hydrolysis (e.g., H₃O⁺, High Temp/Pressure) product2 Fluoride Ion (F⁻) parent->product2 C-F Bond Cleavage

Caption: Proposed degradation pathway under extreme acidic stress.

Q3: What analytical methods are recommended for assessing the stability of 2,4,5-trifluorophenylalanine?

A: A multi-tiered approach is recommended to accurately assess stability and characterize any potential degradants.

Method Purpose Key Considerations
RP-HPLC with UV Detection Primary method for quantifying the parent compound and detecting degradation products.Use a stability-indicating method with a gradient capable of separating polar and non-polar compounds.[7]
LC-MS Identification of unknown degradation products.Provides mass-to-charge ratio (m/z) to help elucidate the structure of new peaks observed in HPLC.[7]
¹⁹F NMR Spectroscopy Highly specific for monitoring fluorinated compounds.Directly observes the C-F bonds. The appearance of new signals or changes in existing ones indicates degradation or structural changes.[8]
Ion Chromatography (IC) Quantification of free fluoride ions.A direct measure of C-F bond cleavage.[9]
Q4: How can I confirm that my sample of 2,4,5-trifluorophenylalanine is stable during my specific experimental workflow?

A: The most effective way is to run a control experiment. Subject a solution of free 2,4,5-Trifluoro-L-phenylalanine (not incorporated into a peptide) to the exact same acidic conditions (reagents, temperature, time) as your primary experiment. Analyze the "stressed" sample against an unstressed reference standard using a validated HPLC method. The absence of new peaks and a minimal decrease (e.g., <2%) in the main peak area would confirm its stability under your specific conditions.

Troubleshooting Guide for Stability Studies

This section addresses specific issues that may arise during the analysis of 2,4,5-trifluorophenylalanine after exposure to acidic conditions.

Issue 1: Significant loss of the parent compound peak in HPLC analysis.
Potential Cause Troubleshooting Step Scientific Rationale
Actual Degradation The compound may be degrading under your specific conditions.Follow the Forced Degradation Study Protocol below to systematically evaluate its stability under varying stress levels.
Precipitation/Solubility Issues The protonated form of the amino acid may be less soluble in the acidic medium or the HPLC mobile phase.Visually inspect the sample for precipitate. Adjust the pH of the sample before injection or modify the mobile phase composition (e.g., increase organic solvent percentage) to ensure the analyte remains in solution.
Shift in Retention Time The protonation state of the amino and carboxylic acid groups changes with pH, which can significantly alter the compound's polarity and its interaction with the stationary phase.Analyze the sample using a gradient HPLC method. If the peak has shifted, it will likely still be resolved. Consider adjusting the starting pH of your mobile phase.
Issue 2: Appearance of new, unexpected peaks in the chromatogram.
Potential Cause Troubleshooting Step Scientific Rationale
Formation of Degradation Products The new peaks could be degradants resulting from the acidic stress.Analyze the sample using LC-MS to determine the molecular weight of the new species.[7] Compare this with the masses of potential degradants (e.g., a hydroxylated version).
Reagent Impurities The acid or solvent used for hydrolysis may contain impurities that are detected by your method.Prepare and run a "reagent blank" (all components except the amino acid) that has undergone the same stress conditions. Any peaks present in the blank can be excluded as sample-related.
Sample Matrix Components If hydrolyzing a complex sample (e.g., a cell lysate), the new peaks could be from other components in the matrix.Run a matrix blank (a sample without the fluorinated amino acid) through the same process to identify matrix-derived peaks.

Experimental Protocol: Forced Degradation Study

This protocol provides a systematic approach to evaluating the stability of 2,4,5-Trifluoro-L-phenylalanine, based on principles from the International Council for Harmonisation (ICH) guidelines.[10][11]

Objective:

To determine the intrinsic stability of 2,4,5-Trifluoro-L-phenylalanine under acidic stress conditions and to develop a stability-indicating analytical method.

Materials:
  • 2,4,5-Trifluoro-L-phenylalanine (solid)

  • HPLC-grade water and methanol (or acetonitrile)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)

Workflow:

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:
  • Prepare a Stock Solution: Accurately weigh and dissolve 2,4,5-Trifluoro-L-phenylalanine in a suitable solvent (e.g., 50:50 methanol:water) to a final concentration of 1 mg/mL.

  • Acidic Stress:

    • For each stress condition (e.g., 0.1 M HCl and 1 M HCl), transfer 1 mL of the stock solution into a labeled vial.

    • Add 1 mL of the respective HCl solution.

    • Incubate the vials in a water bath or oven at a controlled temperature (e.g., 60°C).

    • Prepare an "unstressed" control by mixing 1 mL of stock with 1 mL of water and keeping it at 2-8°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at predetermined time points (e.g., 0, 2, 8, 24, and 48 hours).

  • Sample Quenching: Immediately cool the withdrawn aliquot on ice. Neutralize the acid by adding an equimolar amount of NaOH (e.g., add 100 µL of 0.1 M NaOH to the 0.1 M HCl sample). This stops the degradation reaction.

  • Analysis:

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase.

    • Inject the sample onto the HPLC system.

    • Analyze the chromatogram for the appearance of new peaks and the decrease in the area of the parent peak.

Data Presentation: A Template for Stability Assessment

Use the following table to systematically record your findings. The goal is to identify conditions that cause 5-20% degradation, which is ideal for validating a stability-indicating method.[10]

Stress Condition Parameters Duration (hours) % Degradation of Parent Compound Degradation Products Observed (% Area) Remarks
Acid Hydrolysis 0.1 M HCl @ 60°C2
8
24
48
Acid Hydrolysis 1.0 M HCl @ 60°C2
8
24
48

References

  • ATP-Dependent C-F Bond Cleavage Allows the Complete Degradation of 4-Fluoroarom
  • C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. PubMed,
  • ATP-Dependent C–F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen.
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applic
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applic
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • Carbon-Fluorine Bond. Alfa Chemistry,
  • Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. PMC,
  • 2,4,5-Trifluoro-L-phenylalanine. BOC Sciences,
  • Fluorin
  • Forced Degrad
  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applic
  • Boron phenylalanine and related impurities: HPLC analysis, stability profile and degradation pathways.
  • 2,4,5-Trifluoro-L-phenylalanine. PubChem,
  • L-2,4,5-Trifluorophenylalanine CAS: 749847-57-2.
  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PMC,
  • Analytical Observ
  • Stability and Storage of 2,5-Dihydrophenylalanine: A Technical Guide for Researchers. Benchchem,
  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC,
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters,
  • Validated chromatographic methods for determination of teriflunomide and investig
  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in W
  • Development and evaluation of analytical strategies for the monitoring of per- and polyfluoroalkyl substances from lithium-ion b
  • A survey of analytical methods employed for monitoring of Advanced Oxidation/Reduction Processes for decomposition of selected perfluorin

Sources

Validation & Comparative

A Comparative Guide to the Chiral HPLC Separation of 2,4,5-Trifluoro-DL-Phenylalanine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Phenylalanine in Modern Therapeutics

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties.[1][2] 2,4,5-Trifluoro-DL-phenylalanine, a fluorinated analogue of the essential amino acid L-phenylalanine, exemplifies this principle. The introduction of multiple fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable building block for novel therapeutics in areas such as oncology and diabetes.[][4] Furthermore, its radiolabeled variants are emerging as promising agents for Positron Emission Tomography (PET), offering new avenues for disease diagnosis and monitoring.[1][5]

As with most chiral molecules, the individual enantiomers of 2,4,5-Trifluoro-DL-Phenylalanine can exhibit markedly different physiological effects.[6] One enantiomer may be therapeutically active, while the other could be inert or even contribute to undesirable side effects. Consequently, the ability to accurately separate and quantify these enantiomers is not merely an analytical task; it is a critical requirement for ensuring the safety, efficacy, and quality of potential drug candidates.[7] This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of 2,4,5-Trifluoro-DL-Phenylalanine, leveraging distinct classes of Chiral Stationary Phases (CSPs) to provide researchers with a comprehensive framework for method selection and development.

Comparative Analysis of Chiral Separation Methodologies

The successful chiral separation of a polar, zwitterionic molecule like 2,4,5-Trifluoro-DL-Phenylalanine hinges on the selection of an appropriate Chiral Stationary Phase (CSP) and a compatible mobile phase system. Here, we compare two premier approaches: one utilizing a polysaccharide-based CSP and the other a macrocyclic glycopeptide-based CSP. Each offers a unique set of interaction mechanisms, leading to different selectivities and optimal operating conditions.

ParameterMethod 1: Polysaccharide-Based CSP Method 2: Macrocyclic Glycopeptide-Based CSP
CSP Type Amylose or Cellulose derivative coated or immobilized on silica.Teicoplanin macrocyclic glycopeptide bonded to silica.
Example Column CHIRALPAK® IA / CHIRALCEL® OD-H or equivalent.[8]Astec® CHIROBIOTIC® T or equivalent.[9]
Primary Separation Mode Normal Phase or Polar Organic Mode.Reversed-Phase or Polar Ionic Mode.[10]
Typical Mobile Phase n-Hexane / Isopropanol (or Ethanol) with acidic/basic additive.Methanol (or Acetonitrile) / Water with acidic/basic additive.
Example Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).Methanol / Water / Acetic Acid (70:30:0.1, v/v/v).
Typical Flow Rate 0.5 - 1.5 mL/min.0.5 - 1.0 mL/min.
Detection UV at 210 nm or ~262 nm.UV at 210 nm or ~262 nm.
Key Advantages Broad applicability for many compound classes, high success rate.[11]Excellent for polar and ionizable compounds like underivatized amino acids; compatible with LC-MS.[9]
Considerations Analyte solubility can be limited in non-polar solvents; coated phases have solvent restrictions.Retention behavior can be complex ("U-shaped" curves); requires careful optimization of pH and additives.[9]

Pillar 1: Expertise & Mechanistic Causality

Method 1: The Polysaccharide-Based CSP Approach

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose, are the most widely used columns for chiral separations due to their remarkable versatility.[8][12]

The "Why": The chiral recognition mechanism is rooted in the highly ordered, helical structure of the polysaccharide polymer. This creates a chiral environment where analyte enantiomers can differentially interact. Separation is achieved through a combination of forces:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide derivative act as hydrogen bond donors and acceptors.

  • Dipole-Dipole Interactions: Polar groups on the analyte and the CSP interact.

  • Steric Fit (Inclusion): One enantiomer may fit more snugly into the chiral grooves or cavities of the polymer than the other, leading to a longer retention time.[12]

The choice of a normal-phase mobile system (e.g., hexane/alcohol) is critical. The non-polar hexane acts as a weak solvent, forcing the polar analyte to interact strongly with the CSP. The alcohol modifier (isopropanol or ethanol) is used to modulate retention; increasing its concentration reduces retention time. An acidic additive like Trifluoroacetic Acid (TFA) is often essential for amino acids. It protonates the carboxyl group, minimizing ionic interactions and preventing peak tailing, thereby sharpening the peaks and improving resolution.[13]

Method 2: The Macrocyclic Glycopeptide-Based CSP Approach

Macrocyclic glycopeptides, such as teicoplanin, are complex structures with multiple chiral centers, peptide linkages, sugar moieties, and ionizable groups. This complexity makes them exceptionally well-suited for separating polar and ionizable analytes like underivatized amino acids.[9]

The "Why": The teicoplanin selector offers a multi-modal interaction landscape. Chiral recognition is not based on a single interaction type but on a synergistic combination:

  • Ionic Interactions: The CSP contains both acidic (carboxyl) and basic (amino) groups, allowing for strong electrostatic interactions with the zwitterionic amino acid.[9]

  • Inclusion Complexation: The "basket-like" structure can include parts of the analyte molecule.

  • Hydrogen Bonding: Amide and hydroxyl groups provide numerous sites for hydrogen bonding.

This CSP is highly effective in reversed-phase or polar ionic modes . In this setup, the mobile phase is more polar than the stationary phase. The retention of amino acids on teicoplanin columns often exhibits a characteristic "U-shaped" curve in response to increasing organic modifier concentration.[9] This complex behavior is attributed to a shift in the dominant retention mechanisms—from hydrophilic interactions at high aqueous content to hydrophobic and inclusion interactions at high organic content. Controlling the mobile phase pH with an additive like acetic acid is crucial for managing the ionization state of both the analyte and the CSP, which directly governs the strength of the electrostatic interactions and, therefore, the separation selectivity.[10]

Pillar 2: Trustworthiness & Self-Validating Protocols

The following protocols are designed to be self-validating. A system suitability test (SST) should be performed before sample analysis by injecting a standard solution of the racemic mixture. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5, and the tailing factor (Tf) for each peak should be between 0.8 and 1.5 to ensure the system is performing correctly.

Experimental Protocol 1: Polysaccharide-Based CSP
  • Sample Preparation:

    • Accurately weigh and dissolve 2,4,5-Trifluoro-DL-Phenylalanine in the mobile phase to a final concentration of 0.5 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • HPLC System & Conditions:

    • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm.

    • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 262 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no system peaks are present.

    • Inject the racemic standard to perform the System Suitability Test (SST).

    • Once SST criteria are met, proceed with the analysis of unknown samples.

    • Optimization Note: If resolution is poor, systematically decrease the percentage of ethanol (e.g., to 15% or 10%) to increase retention and improve separation.

Experimental Protocol 2: Macrocyclic Glycopeptide-Based CSP
  • Sample Preparation:

    • Accurately weigh and dissolve 2,4,5-Trifluoro-DL-Phenylalanine in the mobile phase to a final concentration of 0.5 mg/mL.

    • Filter the sample through a 0.45 µm PVDF or nylon syringe filter.

  • HPLC System & Conditions:

    • Column: Astec® CHIROBIOTIC® T (Teicoplanin), 5 µm, 250 x 4.6 mm.

    • Mobile Phase: Methanol / Water / Acetic Acid (70:30:0.1, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 262 nm.

    • Injection Volume: 5 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no system peaks are present.

    • Inject the racemic standard to perform the System Suitability Test (SST).

    • Once SST criteria are met, proceed with the analysis of unknown samples.

    • Optimization Note: If peaks elute too quickly, decrease the methanol percentage. If resolution is insufficient, try adjusting the concentration of acetic acid (e.g., from 0.05% to 0.2%) to fine-tune the ionic interactions.

Pillar 3: Visualization of Experimental Workflows

The following diagrams illustrate the logical workflow for developing and optimizing each chiral separation method.

G cluster_0 Method 1: Polysaccharide CSP Workflow A Start: Select Polysaccharide CSP (e.g., CHIRALPAK IA) B Initial Screening Mobile Phase: n-Hexane/IPA (80:20) + 0.1% TFA A->B C Evaluate Resolution (Rs) B->C D Rs < 1.5? C->D Check E Adjust Alcohol % (e.g., decrease to 15% or 10%) to increase retention D->E Yes F Rs ≥ 1.5? D->F No E->C G Method Optimized Validate and Proceed F->G

Caption: Workflow for Polysaccharide-Based CSP Method Development.

G cluster_1 Method 2: Macrocyclic Glycopeptide CSP Workflow H Start: Select Glycopeptide CSP (e.g., CHIROBIOTIC T) I Initial Screening Mobile Phase: MeOH/H2O (70:30) + 0.1% Acetic Acid H->I J Evaluate Resolution (Rs) I->J K Rs < 1.5? J->K Check M Still Rs < 1.5? J->M Check after L L Adjust Organic % (e.g., decrease to 60%) to modify retention K->L Yes O Rs ≥ 1.5? K->O No L->J N Adjust Additive Conc. (e.g., Acetic Acid to 0.05%) to tune ionic interactions M->N Yes M->O No N->J P Method Optimized Validate and Proceed O->P

Sources

1H and 19F NMR spectra analysis of 2,4,5-Trifluoro-DL-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the


H and 

F NMR spectra of 2,4,5-Trifluoro-DL-Phenylalanine (2,4,5-F3-Phe).[1] It contrasts this fluorinated analog with native Phenylalanine and other fluorinated derivatives, highlighting its utility in drug development (e.g., as a Sitagliptin precursor) and protein NMR applications.

Part 1: Structural & Electronic Context

2,4,5-Trifluoro-DL-Phenylalanine is a non-canonical amino acid where three hydrogen atoms on the phenyl ring are replaced by fluorine at the ortho (2), para (4), and meta (5) positions relative to the alanine side chain.[1]

  • Chemical Formula: C

    
    H
    
    
    
    F
    
    
    NO
    
    
    [1]
  • Molecular Weight: 219.16 g/mol [1]

  • Key Feature: The specific 2,4,5-substitution pattern creates a unique electronic environment that simplifies the aromatic proton spectrum into two distinct signals (H3 and H6) while providing three sensitive

    
    F NMR reporters.[1]
    
Why It Matters
  • Metabolic Stability: The C-F bonds block metabolic oxidation at the typically reactive para and ortho positions, a strategy used in the synthesis of the DPP-4 inhibitor Sitagliptin .

  • NMR Probes: The three fluorine atoms serve as sensitive, background-free probes for monitoring protein folding and ligand binding, with chemical shifts highly responsive to the local solvent environment (e.g., D

    
    O vs. DMSO-d
    
    
    
    ).

Part 2: H NMR Spectral Analysis

The proton NMR spectrum of 2,4,5-F3-Phe is distinct from native Phenylalanine due to the loss of three aromatic protons and the introduction of complex H-F spin-spin couplings.

Aromatic Region (6.5 – 7.5 ppm)

Unlike Phenylalanine, which shows a complex multiplet for 5 protons, 2,4,5-F3-Phe displays only two aromatic signals corresponding to H3 and H6 .

ProtonPositionMultiplicityCoupling Origins
H3 Between F2 and F4td (Triplet of Doublets) or ddd Large coupling to F2 and F4 (ortho/ortho-like); smaller coupling to F5.[1]
H6 Between F5 and Alkylddd (Doublet of Doublets of Doublets)Coupling to F5 (ortho), F4 (meta), and F2 (para).[1]
  • Expert Insight: The H3 proton typically appears as a "triplet-like" multiplet due to similar coupling constants (

    
    ) from the two flanking fluorine atoms (F2 and F4).[1] In DMSO-d
    
    
    
    , these signals often appear between 6.90 – 7.50 ppm .
Aliphatic Region (2.9 – 4.0 ppm)

The alanine side chain (


-CH and 

-CH

) follows the standard amino acid pattern but with broader splitting due to long-range coupling with the ortho-fluorine (F2).[1]
  • 
    -CH:  ~3.8 – 4.2 ppm (Multiplet).[1]
    
  • 
    -CH
    
    
    
    :
    ~2.9 – 3.3 ppm (ABX system).[1]
  • Observation: The

    
    -protons often show a measurable 
    
    
    
    coupling to F2 (approx. 1–3 Hz), broadening the lines compared to non-fluorinated Phe.[1]

Part 3: F NMR Spectral Analysis

The


F spectrum is the definitive identification tool for this molecule.[1] It typically displays three distinct resonances in the range of -110 to -150 ppm  (referenced to CFCl

).[1]
Chemical Shift Assignments (Typical in DMSO-d /D O)
FluorinePositionShift Range (ppm)Coupling Pattern
F5 Meta (flanked by F4, H6)-135 to -145 Complex multiplet (couples to F4, H6, H3).[1]
F4 Para (flanked by F3, F5)-130 to -140 Triplet-like (couples to F5, F2).[1]
F2 Ortho (flanked by Alkyl, H3)-110 to -120 Multiplet (couples to F3, H3,

-protons).[1]
  • Note on Solvent Effects:

    
    F shifts are extremely sensitive to solvent.[1] In D
    
    
    
    O, signals may shift upfield by 2–5 ppm compared to DMSO or organic solvents. For example, specific studies in D
    
    
    O have reported resonances centered around -145.2 ppm for the central fluorine environments.
Coupling Constants ( )
  • 
     (Ortho):  ~20–25 Hz (Strongest interaction, e.g., F4-F5).[1]
    
  • 
     (Meta):  ~3–8 Hz.[1]
    
  • 
     (Ortho H-F):  ~6–10 Hz.[1]
    

Part 4: Comparative Analysis

The following table contrasts 2,4,5-F3-Phe with its alternatives to guide selection for experimental applications.

FeaturePhenylalanine (Native) 4-Fluoro-Phe 2,4,5-Trifluoro-Phe

H Aromatic Signal
5H Multiplet (7.1–7.4 ppm)4H AA'BB' System2H Resolved Multiplets

F Signals
NoneSingle Singlet (~-116 ppm)3 Distinct Multiplets
Spectral Complexity High (Overlap common)LowMedium (Resolved but split)
Electronic Effect NeutralElectron WithdrawingStrongly Electron Withdrawing
Primary Use Native BiologySimple ReporterMulti-site Probe / Stability

Part 5: Experimental Protocol

Objective

To obtain high-resolution


H and 

F spectra for structural validation and purity assessment.
Materials
  • Sample: 5–10 mg of 2,4,5-Trifluoro-DL-Phenylalanine.

  • Solvent: 0.6 mL DMSO-d

    
     (for solubility) or D
    
    
    
    O (for biological relevance).
  • Internal Standard: TMS (for

    
    H) and 
    
    
    
    -trifluorotoluene (for
    
    
    F, optional, set to -63.7 ppm).[1]
Workflow
  • Sample Preparation: Dissolve 10 mg of sample in 0.6 mL solvent. Ensure complete dissolution; sonicate if necessary.[1]

  • 
    H Acquisition: 
    
    • Pulse: 30° pulse angle.

    • Relaxation Delay (D1): 1.0 – 2.0 s.[1]

    • Scans: 16–64.[1]

    • Critical Step: Check for solvent suppression if using non-deuterated buffers.[1]

  • 
    F Acquisition: 
    
    • Range: -50 to -200 ppm.[2]

    • Scans: 64–128.[1]

    • Decoupling: Run both Coupled (to see J-coupling) and Proton-Decoupled (

      
      F{
      
      
      
      H}) spectra.[1] The decoupled spectrum will collapse the complex multiplets into simpler singlets/doublets (due to F-F coupling only), aiding assignment.[1]

Part 6: Spectral Assignment Logic (Graphviz)

The following diagram illustrates the decision-making process for assigning signals in the 2,4,5-trifluoro system.

NMR_Assignment_Workflow Start Acquire 1H & 19F Spectra Analyze1H Analyze 1H Aromatic Region (6.5 - 7.5 ppm) Start->Analyze1H Analyze19F Analyze 19F Region (-110 to -150 ppm) Start->Analyze19F CountProtons Count Integrals: Expect 2H (H3, H6) Analyze1H->CountProtons AssignH3 Assign H3: Triplet-like (flanked by F2, F4) CountProtons->AssignH3 AssignH6 Assign H6: Couples to F5 (ortho) & F4 (meta) CountProtons->AssignH6 Decoupling Run 19F{1H} Decoupled Analyze19F->Decoupling AssignF2 Assign F2 (Ortho): Most Downfield (-115 ppm range) Couples to Beta-CH2 Decoupling->AssignF2 AssignF4F5 Assign F4 & F5: Upfield (-130 to -145 ppm) Strong F-F Coupling (~20Hz) Decoupling->AssignF4F5 AssignF2->AssignH3 Verifies H3 location

Caption: Workflow for the structural assignment of 2,4,5-Trifluoro-DL-Phenylalanine using coupled and decoupled NMR techniques.

References

  • Simmons, J., et al. (2019).[1] Simultaneous Ligand and Receptor Tracking through NMR Spectroscopy Enabled by Distinct F Labels. ResearchGate. Link

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1][3] Sitagliptin Phenylalanine Hydrochloride Spectroscopic Analysis. Link

  • University of Colorado. 19F NMR Reference Standards. Link

  • Reid, D. G., & Murphy, M. P. (2008). Fluorine NMR: A probe for protein structure and function. Biophysical Journal. Link

Sources

HPLC purity standards for 2,4,5-Trifluoro-DL-Phenylalanine

For routine quality control, it is recommended to first perform the RP-HPLC analysis. If the chemical purity meets the specification, the chiral analysis should then be conducted to confirm the enantiomeric ratio. This two-step, orthogonal approach provides a comprehensive and trustworthy assessment of the material's quality, ensuring its suitability for sensitive research and development applications. For rigorous quality assurance, all analytical methods should be fully validated according to ICH guidelines to confirm their specificity, linearity, accuracy, precision, and robustness. [8][9]

References

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). PMC. Retrieved from [Link]

  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (2023, October 9). Spectroscopy Online. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • Development and validation of HPLC method for determination of amino acid mole ratio in Semaglutide. (2025, April 21). Zenodo. Retrieved from [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018). Semantic Scholar. Retrieved from [Link]

  • 2,4,5-Trifluoro-L-phenylalanine. (n.d.). PubChem. Retrieved from [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. (2000, January 15). PubMed. Retrieved from [Link]

  • HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MI. (n.d.). Department of Physical Chemistry. Retrieved from [Link]

  • Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. (2021, February 15). PubMed. Retrieved from [Link]

  • Separation of DL-Phenylalanine by Chiral Selector‐Supported Ultrafiltration. (2019, December 20). Avanti Publishers. Retrieved from [Link]

  • HPLC Methods for analysis of Phenylalanine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). Beilstein Journals. Retrieved from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). PMC - NIH. Retrieved from [Link]

  • a HPLC separation of standard DL-phenylalanine (50 mM in HPLC grade...). (n.d.). ResearchGate. Retrieved from [Link]

  • Phenylalanine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • p-Fluorophenylalanine. (n.d.). PubChem - NIH. Retrieved from [Link]

A Senior Application Scientist's Guide to Enantiomeric Purity Determination: Marfey’s Reagent in Focus

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety. The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a cornerstone of pharmaceutical quality control and a fundamental requirement in synthetic chemistry.

This guide provides an in-depth, experience-driven comparison of methods for determining enantiomeric purity, with a primary focus on the robust and widely adopted Marfey's method. We will delve into the causality behind experimental choices, compare its performance against viable alternatives using experimental data, and provide field-proven insights to ensure your analyses are both accurate and reliable.

Section 1: The Marfey's Method: A Gold Standard for Indirect Chiral Analysis

The challenge in separating enantiomers lies in their identical physical properties in an achiral environment. The "indirect" approach, exemplified by Marfey's method, elegantly circumvents this problem. Instead of attempting to separate the inseparable, we first convert the enantiomeric pair into diastereomers. These diastereomers, having different physical properties, can then be readily separated using standard, achiral analytical techniques like reversed-phase HPLC.[1][2]

The Underlying Principle: From Enantiomers to Separable Diastereomers

Marfey’s reagent, formally known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), is a chiral derivatizing agent.[2][3] When a racemic or enantiomerically enriched mixture of a chiral analyte (like an amino acid) is reacted with enantiomerically pure L-FDAA, two distinct diastereomers are formed: L-FDAA-L-analyte and L-FDAA-D-analyte.

Because these products are now diastereomers, they exhibit different physicochemical properties, including hydrophobicity and steric hindrance, which allows for their separation on a conventional achiral stationary phase, such as a C18 column.[1][4] The dinitrophenyl chromophore incorporated during derivatization provides strong UV absorbance around 340 nm, enabling highly sensitive detection.[5][6]

The Reaction Mechanism Explained

The core reaction is a nucleophilic aromatic substitution. The primary amine of the analyte acts as a nucleophile, attacking the electron-deficient carbon atom of the dinitrophenyl ring to which the fluorine atom is attached. This reaction proceeds under mild alkaline conditions, which deprotonate the amino group, enhancing its nucleophilicity. The fluorine atom is displaced as a fluoride ion, forming a stable covalent bond between the analyte and the reagent.[5]

Marfey_Mechanism cluster_reactants Reactants cluster_reaction Derivatization cluster_products Products (Diastereomers) L_FDAA Marfey's Reagent (L-FDAA) Reaction Nucleophilic Aromatic Substitution (Mild Alkaline Conditions, 40°C) L_FDAA->Reaction Amino_Acid_Mix Enantiomeric Mixture (L- and D-Amino Acid) Amino_Acid_Mix->Reaction L_L_Diastereomer L-FDAA-L-Amino Acid Reaction->L_L_Diastereomer L_D_Diastereomer L-FDAA-D-Amino Acid Reaction->L_D_Diastereomer Marfey_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_quench Quenching & Dilution A 1. Dissolve ~1 mg amino acid sample in 100 µL water. C 3. To sample, add 80 µL of 1 M NaHCO₃. A->C B 2. Prepare 1% (w/v) Marfey's reagent in acetone. D 4. Add 200 µL of Marfey's reagent solution. B->D C->D E 5. Incubate at 40-50°C for 1 hour, mixing occasionally. D->E F 6. Cool to room temperature. E->F G 7. Add 40 µL of 2 M HCl to stop the reaction. F->G H 8. Dilute with mobile phase for HPLC analysis. G->H

Caption: Experimental workflow for Marfey's method.

  • Sample Preparation : Dissolve approximately 50 nmol of the amino acid sample or hydrolysate in 100 µL of 1 M sodium bicarbonate solution in a microcentrifuge tube.

  • Reagent Addition : Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. [7]A molar excess of the reagent is crucial to drive the reaction to completion, especially for bifunctional amino acids like lysine which can form di-substituted derivatives. [5]3. Incubation : Vortex the mixture and incubate at 40°C for 1 hour. [7]Some sterically hindered or less reactive amino acids may require longer incubation times or slightly higher temperatures. [8]4. Quenching : After incubation, cool the reaction vial to room temperature and add 20-40 µL of 2 M HCl to stop the reaction. The solution should be acidic.

  • Dilution : Dilute the sample to a suitable concentration (e.g., 1 mL) with the initial mobile phase for HPLC analysis. Filter through a 0.45 µm syringe filter before injection.

HPLC-UV Analysis Protocol
  • Column : Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A : Water with 0.1% TFA or Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient : A typical gradient runs from 10-20% B to 50-60% B over 30-40 minutes. This must be optimized based on the hydrophobicity of the amino acids being analyzed.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 340 nm.

  • Elution Order : For standard proteinogenic amino acids, the L-L diastereomer almost always elutes before the L-D diastereomer. [5]This predictable elution order is a key advantage for configuration assignment.

Section 3: The Competitive Landscape: Marfey's Reagent vs. Alternative Methods

While Marfey's method is a powerful tool, it is not the only solution. A comprehensive evaluation requires comparison with other established techniques.

Direct Chiral HPLC: The Power of Chiral Stationary Phases (CSPs)

The direct approach involves using an HPLC column where the stationary phase itself is chiral (a CSP). Enantiomers interact differently with the CSP, leading to different retention times and separation without any prior derivatization. [9][10]

  • Principle of Operation : CSPs create a transient diastereomeric complex with the enantiomers of the analyte. The differing stability of these complexes results in separation. Common CSPs are based on polysaccharides (cellulose, amylose) or macrocyclic glycopeptides (teicoplanin, vancomycin). [9][11]* Advantages :

    • No Derivatization : This is the most significant advantage, saving time and eliminating potential side reactions or racemization from a chemical reaction step. [9] * High Resolution : Modern CSPs can achieve excellent resolution (Rs > 1.5) for a wide range of compounds. [10]* Disadvantages :

    • Cost and Durability : CSPs are significantly more expensive and can be less robust than standard achiral columns.

    • Method Development : Finding the right combination of CSP and mobile phase can be more complex and time-consuming than for the Marfey's method.

NMR Spectroscopy: A Non-Separative Approach with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach. Instead of physical separation, it distinguishes enantiomers by making them chemically non-equivalent in the NMR spectrum.

  • Principle of Operation : A chiral solvating agent (CSA) is added to the NMR sample. The CSA forms weak, transient diastereomeric complexes with the enantiomers of the analyte. [12][13]This interaction places the protons of each enantiomer in a slightly different chemical environment, causing their corresponding signals in the ¹H NMR spectrum to appear at different chemical shifts (i.e., they become resolved). [14]The enantiomeric excess (% ee) can be calculated directly from the integration of these separated signals. [12]* Advantages :

    • Rapid Analysis : Sample preparation is often as simple as mixing the analyte and CSA in an NMR tube. [13] * Absolute Method : Provides a direct molar ratio without the need for response factor correction.

    • Sample Integrity : The method is non-destructive.

  • Disadvantages :

    • Lower Sensitivity : NMR is inherently less sensitive than HPLC-UV, typically requiring milligram quantities of sample.

    • Signal Overlap : In complex molecules, signal overlap can make it difficult to find well-resolved peaks for accurate integration.

    • Reagent Purity : The CSA must be enantiomerically pure for accurate results. [12]

Section 4: Data-Driven Performance Comparison

The choice of method often comes down to a trade-off between speed, sensitivity, cost, and the specific requirements of the analysis. The table below summarizes key performance metrics based on published experimental data.

ParameterMarfey’s Reagent with HPLC-UV/MSDirect Chiral HPLCNMR with Chiral Solvating Agent
Principle Indirect (Diastereomer Formation)Direct (Chiral Stationary Phase)Non-Separative (Diastereomeric Complexation)
Resolution (Rs) Generally excellent, Rs ≥ 1.5 is common. [4][15]Can be excellent (Rs ≥ 1.5), but highly dependent on analyte/CSP pairing. [10]Not applicable; relies on signal separation (Δδ).
Limit of Detection (LOD) High; low picomolar to nanomolar range. [15][16]Moderate; typically low µg/mL range.Low; typically requires ~0.1-0.5% of the minor enantiomer. [12]
Analysis Time Longer due to derivatization step (1-2 hours) + HPLC run (20-40 min).Shorter; only the HPLC run time (10-30 min). [10]Shortest; sample prep (<5 min) + NMR acquisition (5-20 min). [13]
Sample Preparation Multi-step: derivatization, quenching, dilution.Minimal: dissolution in mobile phase.Minimal: dissolution with CSA in NMR solvent. [13]
Key Advantage High sensitivity, uses standard equipment, predictable elution order. [5]No derivatization, reduces risk of side reactions. [9]Rapid, non-destructive, direct molar ratio. [12]
Key Disadvantage Derivatization step adds time and complexity.High cost of columns, intensive method development.Lower sensitivity, potential for peak overlap.

Section 5: Beyond the Basics: Advanced Marfey's Methods and Expert Insights

Decades of application have led to refinements and a deep understanding of the method's nuances.

Enhancing Resolution and Sensitivity: The C3 and Advanced Marfey's Methods

Standard C18 columns can sometimes fail to resolve certain amino acid derivatives or suffer from co-elution with the excess reagent peak. To overcome this, advanced methods have been developed:

  • The C3 Marfey's Method : This approach utilizes a C3 stationary phase instead of C18. The less hydrophobic C3 phase provides different selectivity and has been shown to improve the resolution of many amino acids, including all four stereoisomers of isoleucine. A key advantage is that the residual Marfey's reagent often elutes away from the analytes of interest, preventing peak masking. [17][18]* The "Advanced" Marfey's Method : This term often refers to the coupling of the Marfey's derivatization with mass spectrometry (LC-MS). [19][20]Using MS detection provides a massive increase in sensitivity and selectivity. Furthermore, variants of Marfey's reagent, such as replacing L-alanine amide with L-leucine amide (L-FDLA), can enhance hydrophobicity and ionization efficiency, leading to detection limits in the low picomole range. [21]

Troubleshooting Common Pitfalls
  • Incomplete Derivatization : This leads to inaccurate quantification. Cause : Insufficient reagent, incorrect pH, or too short an incubation time. Solution : Always use a molar excess of Marfey's reagent (at least 1.5x). [6]Confirm the pH is alkaline (pH 8-9) before incubation. For troublesome amino acids, increase incubation time to 2 hours or overnight. [8][22]* High Background/Extraneous Peaks : Cause : Impurities in the sample or degradation of the reagent. Solution : Ensure all glassware is scrupulously clean. Protect the Marfey's reagent solution from light to prevent degradation. [23]A solid-phase extraction (SPE) clean-up step after derivatization can effectively remove salts and excess reagent, which is particularly important for LC-MS analysis. [22]* Poor Resolution : Cause : Suboptimal HPLC conditions. Solution : Adjust the gradient slope, temperature, or mobile phase pH. For basic amino acids, a neutral or slightly acidic pH can improve peak shape. The C3 method is a powerful alternative if C18 fails. [17]

Conclusion: Selecting the Right Method for Your Application

The determination of enantiomeric purity is a multi-faceted challenge with several excellent analytical solutions.

  • Marfey's Reagent remains the workhorse for many applications, especially for amino acid analysis in complex biological matrices. Its high sensitivity, reliance on standard HPLC equipment, and the wealth of historical data make it a trustworthy and cost-effective choice. When coupled with MS, its power is amplified further.

  • Direct Chiral HPLC is the method of choice when speed is paramount and derivatization must be avoided, for instance, in high-throughput screening or when analyzing compounds susceptible to racemization under derivatization conditions.

  • NMR with Chiral Solvating Agents excels in a synthetic chemistry setting for rapid, non-destructive checks of enantiomeric excess on purified samples where material is not limited.

As a senior scientist, the directive is clear: the choice of method is not arbitrary. It must be a deliberate decision based on a thorough understanding of the analyte, the sample matrix, and the specific analytical question being asked. By understanding the principles, protocols, and comparative performance of these techniques, you are well-equipped to generate data that is not only accurate but also defensible.

References

  • Jamindar, D., & Gutheil, W. G. (2010). A liquid chromatography-tandem mass spectrometry assay for Marfey's derivatives of L-Ala, D-Ala, and D-Ala-D-Ala: application to the in vivo confirmation of alanine racemase as the target of cycloserine in Escherichia coli. Analytical Biochemistry, 396(1), 1–7. [Link]

  • Vijayasarathy, S., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(2), 421–427. [Link]

  • Di Mieri, M., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 30(14), 1234. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231–247. [Link]

  • Ogunkunle, E. O., et al. (2023). Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS. Journal of Chromatography B, 1225, 123765. [Link]

  • Bhushan, R., & Kumar, V. (2008). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Chromatographia, 68(5-6), 329–338. [Link]

  • Vijayasarathy, S., et al. (2016). C3 and 2D C3 Marfey's methods for amino acid analysis in natural products. UQ eSpace. [Link]

  • Vijayasarathy, S., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. [Link]

  • Xu, H., et al. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 29(11), 2186–2196. [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. [Link]

  • Ivanov, A. R., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 12(3), 256–263. [Link]

  • Vijayasarathy, S., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148–3161. [Link]

  • Sharma, G., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26955–26966. [Link]

  • Fujii, K., et al. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application. Analytical Chemistry, 69(24), 5146–5151. [Link]

  • Xu, H., et al. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry, 29(11), 2186–2196. [Link]

  • Di Mieri, M., et al. (2025). Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Semantic Scholar. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Semantic Scholar. [Link]

  • Bhushan, R., & Kumar, V. (2006). Indirect resolution of enantiomers of certain DL-amino acids by liquid chromatography via diastereomer formation with Marfey's reagent and its leucine variant. ResearchGate. [Link]

  • Agilent. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. [Link]

  • Bhushan, R., et al. (2007). Chromatographic separation of enantiomers of non-protein α-amino acids after derivatization with Marfey's reagent and its four variants. Scilit. [Link]

  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. [Link]

  • Peterson, E. J., et al. (2025). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]

  • Bustamante, S. (2020). Any tricks for the Marfey assay? ResearchGate. [Link]

  • Ogunkunle, E. O., et al. (2024). Using LC–MS/MS to Analyze D-Amino Acids. LCGC International. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed. [Link]

  • Kochhar, S., & Christen, P. (2002). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. [Link]

  • Li, W., et al. (2021). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]

  • Avolio, R., et al. (2021). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Molecules, 26(11), 3321. [Link]

  • ResearchGate. (n.d.). NMR Chiral solvating agents. ResearchGate. [Link]

  • Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. (2024). YouTube. [Link]

Sources

Publish Comparison Guide: Zwitterionic Chiral Stationary Phases for Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Fluorinated Amino Acids

The strategic incorporation of fluorine atoms into amino acid side chains has revolutionized medicinal chemistry and protein engineering. Fluorination drastically alters an amino acid's lipophilicity, metabolic stability, and target-binding affinity, while also enabling advanced diagnostic applications such as


F-positron emission tomography (PET) and 

F-NMR imaging[1]. However, because the biological efficacy of these molecules is strictly stereodependent, achieving baseline enantioseparation is a critical bottleneck in drug development.

As a Senior Application Scientist, I approach the enantioseparation of underivatized, amphoteric fluorinated amino acids by moving away from traditional reversed-phase approaches and leveraging the unique thermodynamic environment provided by Zwitterionic Chiral Stationary Phases (CSPs) .

Mechanistic Foundations: The Causality of Chiral Recognition

Zwitterionic CSPs, such as CHIRALPAK ZWIX(+) and ZWIX(-), are engineered by fusing Cinchona alkaloids (quinine or quinidine) with chiral sulfonic acids (e.g., aminocyclohexanesulfonic acid)[2].

The Synergistic Double Ion-Pairing Mechanism: Unlike conventional CSPs that rely on single-point electrostatic interactions, zwitterionic phases utilize a dual-charge recognition system[2]. The basic quinuclidine nitrogen acts as an anion exchanger, while the sulfonic acid motif functions as a cation exchanger. When analyzing amphoteric fluorinated amino acids, the analyte's carboxylate and protonated amine simultaneously pair with the CSP's oppositely charged sites[2].

The highly electronegative fluorine atoms on the analyte's side chain alter its local electron density and pKa. This electronic shift fine-tunes the double ion-pairing equilibrium, forcing the separation to rely heavily on secondary interactions—such as hydrogen bonding, van der Waals forces, and


 stacking—within the chiral binding pocket[2].

Comparative Analysis: Zwitterionic vs. Alternative CSPs

When developing a method for free fluorinated amino acids, chromatographers typically evaluate Zwitterionic CSPs against Crown Ether and Macrocyclic Antibiotic (Teicoplanin) phases. The table below objectively compares their performance metrics.

Table 1: Performance Comparison of CSPs for Free Fluorinated Amino Acids
FeatureZwitterionic CSPs (e.g., ZWIX)Crown Ether CSPs (e.g., CR-I)Macrocyclic Antibiotics (e.g., Teicoplanin)
Primary Chiral Selector Cinchona alkaloid + Sulfonic acid[2]Immobilized Chiral Crown Ether[3]Teicoplanin / Glycopeptides[4]
Interaction Mechanism Synergistic double ion-pairing[2]Hydrogen bonding with primary amine[4]Steric, H-bonding,

interactions[4]
Mobile Phase Compatibility Polar Ionic Mode (MeOH/MeCN/THF)[5]Highly acidic aqueous (pH 2-3)[4]Reversed-Phase, Polar Organic[4]
Analyte Scope Free amino acids, amphoterics[2]Primary amines only[3]Free and N-protected amino acids[4]
LC-MS Suitability Excellent (Uses volatile FA/DEA)[6]Poor (Requires strong non-volatile acids)[4]Moderate to Good[4]
Elution Order Reversal Yes (Switch (+) and (-) columns)[2]Yes (CR(+) and CR(-) available)[3]No (Single natural chirality)[4]

Expert Insight: While Crown Ether columns are highly specific for primary amines, they require highly acidic mobile phases (pH 2-3) that suppress MS ionization[4]. Zwitterionic CSPs operate in Polar Ionic Mode (PIM) using volatile organic additives, making them vastly superior for LC-MS/MS workflows required in pharmacokinetic studies[6].

Experimental Protocol: Self-Validating Method Development

To establish a robust, self-validating system for the enantioseparation of fluorinated amino acids, follow this step-by-step methodology.

Phase 1: Initial Screening in Polar Ionic Mode (PIM)
  • Column Selection: Install a CHIRALPAK ZWIX(+) column (150 x 3.0 mm, 3

    
    m).
    
  • Bulk Solvent Preparation: Prepare a bulk solvent of Methanol (MeOH) and Acetonitrile (MeCN) at a 50:50 (v/v) ratio[5].

  • Additive Integration (The Displacer Effect): Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) to the mobile phase[5][6].

    • Causality: The protic MeOH solvates the analyte, while the acid/base additives act as displacer counter-ions. They compete with the analyte for the CSP's charged sites, facilitating the ion-exchange process and preventing severe peak tailing[7].

  • Chromatographic Run: Set the flow rate to 0.5 mL/min, column temperature to 25°C, and inject 2

    
    L of the fluorinated amino acid racemate (1 mg/mL).
    
Phase 2: Thermodynamic and Selectivity Optimization
  • Solvent Tuning: If baseline resolution (

    
    ) is not achieved, replace MeCN with Tetrahydrofuran (THF)[5].
    
    • Causality: THF decreases the solvation of the polar cationic analytes. By stripping away the solvent shell, the electrostatically driven interaction between the selectand and the zwitterionic selector is significantly strengthened, enhancing selectivity (

      
      )[5].
      
  • Thermodynamic Profiling: Perform runs at 10°C, 20°C, 30°C, and 40°C. Construct a van't Hoff plot (

    
     vs. 
    
    
    
    )[7]. Enantioseparations on zwitterionic CSPs are typically enthalpy-driven; thus, lowering the temperature will generally increase resolution[5].
Phase 3: Internal Validation via Elution Reversal
  • Pseudo-Enantiomeric Switching: Once the method is optimized, switch the column to the pseudo-enantiomeric ZWIX(-) phase (quinidine-based) using the exact same mobile phase[2][5].

    • Causality: The spatial rearrangement of the chiral selector will predictably reverse the elution sequence (e.g., from

      
       to 
      
      
      
      )[7]. This acts as a self-validating mechanism to confirm that the separation is genuinely driven by chiral recognition rather than achiral matrix artifacts.

Workflow Visualization

G Start Select ZWIX(+) or ZWIX(-) CSP Screen Initial Screening MeOH/MeCN + FA/DEA Start->Screen Eval Baseline Resolution (Rs ≥ 1.5)? Screen->Eval OptSolvent Solvent Tuning Replace MeCN with THF Eval->OptSolvent No Validate Elution Order Reversal Switch to Pseudo-Enantiomeric CSP Eval->Validate Yes OptThermo Thermodynamic Tuning Adjust Temp (10-40°C) OptSolvent->OptThermo OptThermo->Eval LCMS LC-MS Validation & Quantitation Validate->LCMS

Workflow for optimizing fluorinated amino acid enantioseparation on zwitterionic CSPs.

Conclusion

For the rigorous analysis of fluorinated amino acids, Cinchona alkaloid-based zwitterionic CSPs offer unparalleled advantages. By understanding the causality behind the synergistic double ion-pairing mechanism and intelligently manipulating mobile phase thermodynamics, scientists can achieve rapid, MS-compatible enantioseparations. The built-in ability to reverse elution order further solidifies zwitterionic CSPs as the gold standard for chiral method validation in modern drug development.

References

1.[7] Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids. MDPI. Available at:[Link] 2.[1] Comparative study of zwitterionic Cinchonane-based ion-exchangers for liquid chromatographic enantioseparations of free fluorinated tryptophanes. ResearchGate. Available at:[Link] 3.[6] Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview. ResearchGate. Available at:[Link] 4.[2] Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds. PubMed. Available at:[Link] 5.[5] Cinchona‐alkaloid‐based zwitterionic chiral stationary phases as potential tools for high‐performance liquid chromatograph. University of Szeged. Available at:[Link] 6.[3] Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Chiral Technologies. Available at: [Link] 7.[4] Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at:[Link]

Sources

Comparative Performance: MS Characteristics of Fluorinated Phenylalanines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking Non-Canonical Amino Acids: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4,5-Trifluorophenylalanine

Introduction As drug development increasingly relies on peptide therapeutics and engineered proteins, non-canonical amino acids (ncAAs) like fluorinated phenylalanines have become indispensable tools. By systematically replacing hydrogen with fluorine on the aromatic ring, researchers can precisely tune hydrophobicity, modulate cation-π interactions, and probe amyloidogenic pathways (such as NFGAIL self-assembly)[1].

Among these derivatives, 2,4,5-trifluorophenylalanine (2,4,5-TFPA) occupies a highly desirable "Goldilocks" zone. It offers a pronounced shift in electrostatic potential and lipophilicity without introducing the extreme steric bulk associated with perfluorinated variants like pentafluorophenylalanine[2]. However, confirming the site-specific incorporation of 2,4,5-TFPA requires rigorous mass spectrometry (MS). Because fluorine's high electronegativity fundamentally alters the electron density of the benzyl side chain, the MS/MS fragmentation behavior of 2,4,5-TFPA deviates significantly from unmodified phenylalanine[3].

As a Senior Application Scientist, I have designed this guide to provide an objective comparison of 2,4,5-TFPA against alternative phenylalanine derivatives. It details the causality behind its unique fragmentation patterns and provides a self-validating LC-MS/MS protocol for unambiguous identification.

To objectively evaluate 2,4,5-TFPA, we must benchmark it against its unmodified counterpart (Phe) and other fluorinated variants. The addition of each fluorine atom replaces a hydrogen (ΔM = +18.9984 Da - 1.0078 Da = +17.9906 Da). Therefore, 2,4,5-TFPA exhibits a precise +53.9718 Da mass shift.

Table 1: Mass Spectrometry and Physicochemical Comparison of Phenylalanine Derivatives

Amino Acid DerivativeMonoisotopic Mass (Da)Residue Mass (Da)Immonium Ion (m/z)Key Fragmentation FeaturesHydrophobicity Shift (ΔRT)
Phenylalanine (Phe) 165.0789147.0684120.08Standard b/y ion seriesBaseline
4-Fluorophenylalanine 183.0695165.0590138.07+17.99 Da shift on fragmentsMinor increase
2,4,5-Trifluorophenylalanine 219.0507201.0402174.05+53.97 Da shift, occasional -HF lossModerate increase
Pentafluorophenylalanine 255.0319237.0213210.03Prominent -HF (20.00 Da) neutral lossHigh increase

Mechanistic Causality: Why Does 2,4,5-TFPA Fragment Differently?

I frequently see researchers apply standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) parameters to heavily fluorinated peptides, only to be met with poor sequence coverage. Understanding the why is critical for optimizing your instrument methods.

  • Destabilization of the Tropylium Cation : In standard Phe, α-cleavage fragmentation yields a highly stable benzyl or tropylium cation. In 2,4,5-TFPA, the intense electron-withdrawing inductive effect of the three fluorine atoms destabilizes this positive charge. Consequently, the relative abundance of the 2,4,5-TFPA immonium ion (m/z 174.05) is often lower than the Phe immonium ion (m/z 120.08) under identical normalized collision energy (NCE).

  • The Neutral Loss of HF : Highly fluorinated aromatics are prone to eliminating neutral hydrogen fluoride (20.00 Da) during collisional activation due to the formation of short NH+···F hydrogen bonds in the gas phase[3]. While less dominant in 2,4,5-TFPA than in pentafluorophenylalanine, you must account for[M+H - 20]+ peaks in your spectral libraries to avoid false-negative peptide-spectrum matches.

  • Backbone Cleavage Dynamics : Because the side-chain fragmentation pathways are energetically altered, the kinetic energy is often redistributed along the peptide backbone. This necessitates a stepped NCE approach to ensure both the +53.97 Da shifted b/y-ions and the intact precursor are captured.

Frag_Logic P Precursor Ion [M+H]+ (+53.97 Da) I Immonium Ion m/z 174.05 P->I α-Cleavage NL Neutral Loss -HF (20.00 Da) P->NL F-Elimination B b-ion Series Shifted by +53.97 Da P->B Amide Cleavage Y y-ion Series Shifted by +53.97 Da P->Y Amide Cleavage

Causality of 2,4,5-TFPA fragmentation pathways under HCD.

Self-Validating Experimental Protocol: LC-MS/MS of 2,4,5-TFPA Peptides

To ensure absolute trustworthiness in your analytical workflow, every protocol must be a self-validating system. We achieve this by utilizing a 1:1 mixture of the unmodified wild-type (WT) peptide and the 2,4,5-TFPA modified peptide. If the WT peptide fragments optimally but the modified peptide fails, the user immediately knows the collision energy requires tuning, eliminating sample preparation as a confounding variable.

Furthermore, we employ specific spectral alignment algorithms to agnostically discover the mass shift without relying on rigid, pre-defined search spaces[4].

Step-by-Step Methodology:

  • Sample Preparation (Internal Calibration):

    • Synthesize or express the target peptide containing 2,4,5-TFPA[2].

    • Spike the sample with an equimolar concentration (e.g., 1 pmol/µL) of the synthetic, unmodified WT peptide. This acts as an internal retention time (RT) and fragmentation calibrant.

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reverse-phase (e.g., 1.7 µm, 2.1 x 100 mm).

    • Gradient: 5% to 40% Acetonitrile (with 0.1% Formic Acid) over 30 minutes.

    • Validation Check: The 2,4,5-TFPA peptide must elute after the WT peptide due to the increased hydrophobicity imparted by the fluorines[1].

  • ESI-MS/MS Acquisition:

    • Instrument: High-resolution Orbitrap or Q-TOF.

    • Ionization: Positive electrospray ionization (ESI+).

    • Fragmentation: Use Stepped HCD (e.g., NCE 25, 30, 35).

    • Causality: Stepping the energy ensures that lower energies preserve the fragile fluorinated side chain for accurate precursor massing, while higher energies force the backbone amide cleavages necessary for sequence confirmation.

  • Data Analysis & Spectral Alignment:

    • Extract the precursor mass with a +53.9718 Da shift.

    • Utilize spectral alignment tools (like the SAMPEI algorithm) to map the coincident y-ions and b-ions between the WT and modified spectra[4].

    • Verify the presence of the m/z 174.05 immonium ion to confirm the localized modification.

MS_Workflow A 1. Sample Prep 1:1 WT/TFPA Peptide Mix B 2. LC Separation Hydrophobic RT Shift A->B C 3. ESI Ionization Positive Ion Mode B->C D 4. Stepped HCD NCE (25, 30, 35) C->D E 5. Spectral Alignment SAMPEI Algorithm D->E

Self-validating LC-MS/MS workflow for 2,4,5-TFPA peptide analysis.

Conclusion

The integration of 2,4,5-trifluorophenylalanine into therapeutic peptides offers unparalleled control over structural and biophysical properties. However, its unique electron-withdrawing nature demands a tailored mass spectrometry approach. By understanding the mechanistic shifts in fragmentation—specifically the destabilization of the immonium ion and the potential for HF loss—and by employing a self-validating, stepped-HCD workflow, researchers can confidently map and quantify these critical modifications.

References

  • Title: Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells Source: PMC (nih.gov) URL: [Link]

  • Title: The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation Source: OPUS (kobv.de) URL: [Link]

  • Title: Discovery of protein modifications using high resolution differential mass spectrometry proteomics Source: bioRxiv URL: [Link]

  • Title: The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study Source: RSC Publishing URL: [Link]

Sources

Safety Operating Guide

Executive Summary: Disposal Logic for Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step operational guide for the safe handling and disposal of 2,4,5-Trifluoro-DL-Phenylalanine, designed for laboratory professionals and drug development researchers.

2,4,5-Trifluoro-DL-Phenylalanine is a synthetic, fluorinated non-standard amino acid frequently utilized in peptide engineering and medicinal chemistry to enhance metabolic stability and binding affinity. From an Environmental Health and Safety (EHS) perspective, the presence of three carbon-fluorine (C-F) bonds dictates its waste stream trajectory.

Because fluorinated compounds can generate highly corrosive and toxic hydrogen fluoride (HF) gas upon standard incineration, solutions containing this compound must strictly be segregated into halogenated waste streams rather than general organic waste. This ensures the waste is routed to specialized high-temperature incinerators equipped with alkaline scrubbers.

Chemical Waste Profile & SAA Parameters

To ensure compliance with Resource Conservation and Recovery Act (RCRA) principles and institutional EHS guidelines, the following parameters must dictate your laboratory's Satellite Accumulation Area (SAA) setup[1].

ParameterSpecification / RequirementScientific / Logistical Rationale
Waste Classification Halogenated Organic Waste (Liquid) / Toxic Solid Waste (Powder)C-F bonds require specialized incineration to neutralize HF gas byproducts.
Container Material High-Density Polyethylene (HDPE) or GlassPrevents solvent degradation and chemical absorption into the container matrix[1].
Liquid Headspace Minimum 1 inch (~2.5 cm)Allows for the thermal expansion of solvents, preventing pressure buildup and container rupture[1][2].
SAA Time Limit 3 days (once full) or 1 year (partially filled)Minimizes the total volume of hazardous material present in the active laboratory environment[1].

Waste Segregation and Routing Workflow

The following decision tree illustrates the self-validating segregation protocol required to process 2,4,5-Trifluoro-DL-Phenylalanine waste safely.

G Start Waste Generated: 2,4,5-Trifluoro-DL-Phenylalanine State Determine Physical State Start->State Solid Solid Waste (Powder, Weigh Boats, PPE) State->Solid Dry Materials Liquid Liquid Waste (Reaction Solutions, Rinsates) State->Liquid Solutions SAA Satellite Accumulation Area (SAA) Solid->SAA Solvent Determine Solvent Matrix Liquid->Solvent Aqueous Aqueous Waste Stream Solvent->Aqueous Water-based Organic Organic Waste Stream Solvent->Organic Organic Solvents Aqueous->SAA Halogenated Halogenated Organic Waste (Mandatory due to C-F bonds) Organic->Halogenated Route to Halogenated Halogenated->SAA EHS EHS Pickup & Institutional Disposal SAA->EHS Max 1 Year or Full

Workflow for segregating and disposing of 2,4,5-Trifluoro-DL-Phenylalanine waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders and Consumables)

Unused powders, contaminated weigh boats, spatulas, and gloves must be treated as hazardous solid waste. Do not dispose of these items in standard municipal trash[2][3].

  • Containment: Collect any unused or expired solid 2,4,5-Trifluoro-DL-Phenylalanine in its original vial. If the vial is broken, carefully sweep the powder into a sealable plastic waste bag[4].

  • Debris Segregation: Place contaminated disposable labware (e.g., Kimwipes used for cleanup, nitrile gloves) into a designated 5-gallon plastic bucket or fiberboard drum lined with a heavy-duty plastic liner[2][3].

  • Exclusion: Never place liquid-containing vials into the solid waste drum, as liquid leakage can dissolve the liner or react with other solid wastes[2].

Protocol B: Liquid Waste Disposal (Solutions and Rinsates)

Because this amino acid is often dissolved in organic solvents (e.g., DMF, DMSO, or Methanol) during peptide synthesis, liquid waste management requires strict adherence to compatibility rules.

  • Segregation by Halogenation: Pour the waste solution into a designated Halogenated Organic Waste container. Even if the primary solvent is non-halogenated (like Methanol), the presence of the trifluorophenyl group requires the entire mixture to be treated as halogenated to ensure proper downstream incineration[1][4].

  • Headspace Management: Fill the container only to the neck, leaving approximately 1 inch of headspace. This prevents pressure-induced rupture if the ambient laboratory temperature fluctuates[1][2].

  • Cap Integrity: Ensure the container is sealed with a screw cap that matches the material properties of the container (e.g., a PTFE-lined cap). The container must remain closed at all times unless actively adding waste[1][2].

Protocol C: SAA Labeling and EHS Transfer

Improper labeling is the most common point of failure in laboratory waste audits.

  • Mandatory Nomenclature: Affix a hazardous waste label to the container. You must write out the full chemical name ("2,4,5-Trifluoro-DL-Phenylalanine") and the primary solvents. Do not use chemical formulas, structures, or abbreviations (e.g., do not write "TF-Phe" or "DMF")[1].

  • Hazard Identification: Check the appropriate hazard boxes on the label (e.g., Toxic, Flammable if dissolved in a flammable solvent)[1].

  • Dating: Date the label only when the container becomes full. Once dated, the container must be removed from the SAA and transferred to EHS within three days[1].

Spill Management and Decontamination

In the event of an accidental release of 2,4,5-Trifluoro-DL-Phenylalanine powder or solution:

  • Control: Restrict access to the spill zone. If the material is in powder form, disable local fans or drafts to prevent the highly active pharmaceutical ingredient (API) dust from becoming airborne[4].

  • Absorption (Liquid): Cover liquid spills with an inert, non-reactive absorbent pad or powder. Do not use combustible materials (like standard paper towels) if the solvent is highly flammable[4].

  • Collection: Carefully scoop the absorbed material or sweep the dry powder into a designated solid hazardous waste container. Decontaminate the benchtop or floor with an appropriate solvent (e.g., ethanol or water, depending on solubility), and dispose of the cleaning wipes as solid hazardous waste[4].

References

  • University of Florida Environmental Health and Safety. Laboratory Waste - UF | EHS. Retrieved from [Link]

  • University of Kansas Environment, Health and Safety. (2015). EHS Guide: Laboratory Trash Removal. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.